molecular formula C9H14Cl2N2O B1520674 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride CAS No. 1187930-07-9

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Cat. No.: B1520674
CAS No.: 1187930-07-9
M. Wt: 237.12 g/mol
InChI Key: NIGIIOXUSYLDIQ-UHFFFAOYSA-N
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Description

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.2ClH/c10-5-1-4-9(12)8-3-2-6-11-7-8;;/h2-3,6-7H,1,4-5,10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGIIOXUSYLDIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating a Niche Scaffold: A Technical Guide to 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Distinguishing a Key Building Block

In the landscape of pharmaceutical intermediates and research chemicals, structural precision is paramount. This guide focuses on 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride (CAS Number: 1187930-07-9 ), a specific aminoketone with significant potential in medicinal chemistry. It is crucial to distinguish this primary amine from its more frequently cited N-methylated analog, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (CAS Number: 66093-90-1), also known as Pseudooxynicotine Dihydrochloride. While structurally similar, the presence of a primary amine in the target compound of this guide offers a distinct reactive handle for further synthetic transformations, setting it apart in the design of novel molecular entities. This compound serves as a valuable building block for creating a diverse range of derivatives with potential applications in neuroscience and other therapeutic areas.[1][2]

This technical whitepaper provides a comprehensive overview of the available scientific and technical data for this compound, offering insights into its properties, synthesis, and potential applications to support researchers in their drug discovery and development endeavors.

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties is fundamental for the effective use of this compound in a laboratory setting. The dihydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for various experimental protocols.[3]

PropertyValueSource
CAS Number 1187930-07-9[1][2]
Molecular Formula C₉H₁₄Cl₂N₂O[1]
Molecular Weight 237.13 g/mol [1]
IUPAC Name 4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride[2]
Synonyms 4-Amino-1-(3-pyridinyl)-1-butanone Dihydrochloride[2]
Appearance Solid (assumed)[3]
Storage Store in an inert gas atmosphere at room temperature.[1]

Synthesis and Chemical Reactivity

As a research chemical, this compound is primarily utilized as a precursor in the synthesis of more complex molecules.[1] The presence of a primary amine, a ketone, and a pyridine ring provides multiple points for chemical modification.

Conceptual Synthetic Workflow

The synthesis of such aminoketones often involves multi-step sequences. A generalized workflow can be conceptualized as follows:

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Reaction Steps cluster_2 Final Product StartingMaterial1 Pyridine Derivative Coupling Coupling Reaction (e.g., Grignard, Friedel-Crafts) StartingMaterial1->Coupling StartingMaterial2 Butane Derivative with Protected Amine StartingMaterial2->Coupling Deprotection Amine Deprotection Coupling->Deprotection Intermediate Ketone SaltFormation Salt Formation (with HCl) Deprotection->SaltFormation Free Base FinalProduct 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride SaltFormation->FinalProduct

References

A Comprehensive Technical Guide to 4-Amino-1-(pyridin-3-yl)butan-1-one Dihydrochloride and its Biologically Significant Analogue, Pseudooxynicotine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the chemical structure, properties, synthesis, and analysis of 4-amino-1-(pyridin-3-yl)butan-1-one and its closely related, extensively studied analogue, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, commonly known as pseudooxynicotine. Emphasis is placed on the dihydrochloride salt forms, which enhance solubility and stability for research applications. We will delve into the critical role of pseudooxynicotine as a major metabolite of nicotine and a precursor to the tobacco-specific nitrosamine NNK, a potent carcinogen. This guide offers practical, field-proven insights, including detailed analytical methodologies, hypothesized biological pathways, and essential safety protocols, to support professionals in pharmacology, toxicology, and medicinal chemistry.

Introduction and Structural Clarification

The nomenclature surrounding pyridinyl butanones can lead to ambiguity. The core structure, 1-(pyridin-3-yl)butan-1-one, features a pyridine ring attached to a four-carbon chain via a ketone. The functionalization of the terminal amino group is of critical importance.

  • 4-Amino-1-(pyridin-3-yl)butan-1-one : A primary amine, available commercially as a dihydrochloride salt (CAS No. 1187930-07-9). It serves primarily as a chemical intermediate and building block in synthetic chemistry.[1][2]

  • 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one : A secondary amine, also known as pseudooxynicotine . This compound is a significant metabolite of nicotine.[3][4] Its dihydrochloride salt form (CAS No. 66093-90-1) is the subject of extensive research due to its biological relevance.[3][5][6]

This guide will focus predominantly on the more biologically significant and well-documented 4-(methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (pseudooxynicotine dihydrochloride), while providing comparative data for the primary amine where available. Understanding its structure is paramount to understanding its function and metabolic fate.

Caption: Chemical structure of 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one.

Physicochemical and Handling Properties

The dihydrochloride salt form is preferred in research settings due to its enhanced stability and solubility in aqueous media, which is a critical factor for preparing stock solutions for biological assays.

Table 1: Comparative Physicochemical Properties

Property4-(Methylamino)-1-(pyridin-3-yl)butan-1-one Dihydrochloride4-Amino-1-(pyridin-3-yl)butan-1-one Dihydrochloride
CAS Number 66093-90-1[3][5]1187930-07-9[1]
Molecular Formula C₁₀H₁₆Cl₂N₂O[3][5]C₉H₁₄Cl₂N₂O[1]
Molecular Weight 251.15 g/mol [4][5]237.13 g/mol [1]
Appearance Solid[7]Solid
Solubility Soluble in Water and Methanol[3]No data available
Melting Point 166-170°C[3]No data available
Purity Typically ≥95-97%[7][8]Typically ≥95%[1]
Handling, Storage, and Safety

As a senior scientist, ensuring laboratory safety is non-negotiable. These compounds, while not acutely toxic, require careful handling.

  • Storage: Long-term storage is recommended at -20°C to ensure chemical stability.[3] For short-term use, storage in an inert atmosphere (e.g., under nitrogen or argon) at room temperature is acceptable.[7] The dihydrochloride salts are hygroscopic; dessication is crucial.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Safety Hazards: The compound is classified as toxic if swallowed, may cause skin and serious eye irritation, and may cause an allergic skin reaction.[5] Always consult the material safety data sheet (MSDS) from your specific supplier before handling.[9]

Synthesis and Characterization

While these compounds are often purchased, understanding their synthesis provides insight into potential impurities and informs analytical strategies. A common conceptual pathway involves the acylation of a pyridine precursor followed by functional group manipulation of the side chain.

General Synthetic Workflow

A plausible, though not definitively published, laboratory-scale synthesis would follow a logical progression from commercially available starting materials. The trustworthiness of any synthesis relies on rigorous in-process controls and final characterization.

G start Starting Materials (e.g., Nicotinoyl chloride, 4-chlorobutyronitrile) step1 Step 1: Friedel-Crafts Acylation (Formation of C-C bond for ketone) start->step1 Lewis Acid (AlCl3) step2 Step 2: Nitrile Reduction / Amine Introduction (Conversion of nitrile to primary amine) step1->step2 Reducing Agent (e.g., LiAlH4) step3 Step 3: (Optional) N-Methylation (Conversion of primary to secondary amine) step2->step3 Methylating Agent (e.g., MeI) step4 Step 4: Salt Formation (Treatment with HCl in ether/isopropanol) step2->step4 For Primary Amine step3->step4 purify Purification (Recrystallization or Chromatography) step4->purify analyze Final Analysis (NMR, MS, HPLC for identity & purity) purify->analyze

Caption: Conceptual workflow for the synthesis of pyridinyl amino ketones.

Structural Elucidation: A Self-Validating Analytical System

Confirming the identity and purity of the target compound is the cornerstone of reliable research. A multi-technique approach ensures a self-validating system where data from one method corroborates another.

Experimental Protocol: Quality Control Analysis

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound. For NMR, dissolve in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). For MS and HPLC, prepare a stock solution in methanol or water at 1 mg/mL.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be consistent with the proposed structure, showing characteristic signals for the pyridine ring protons, the aliphatic chain protons, and the N-methyl group (for pseudooxynicotine). The integration of these signals must match the number of protons in each environment.

  • Mass Spectrometry (MS): Use electrospray ionization (ESI) in positive mode. The resulting spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ of the free base.

  • HPLC Analysis: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). The analysis should yield a single major peak, and the purity should be calculated based on the peak area percentage.

Table 2: Expected Analytical Data for 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one

TechniqueExpected ResultCausality and Interpretation
¹H NMR Signals ~8.5-9.0 ppm (pyridine), ~7.5-8.0 ppm (pyridine), ~3.0-3.5 ppm (CH₂ adjacent to C=O), ~2.5-3.0 ppm (CH₂ adjacent to N), ~2.3 ppm (singlet, N-CH₃)The distinct chemical shifts are caused by the electronic environments of the protons. The downfield pyridine signals are due to the electron-withdrawing nature of the nitrogen atom. The singlet at ~2.3 ppm is a key identifier for the methyl group on the nitrogen.
Mass Spec (ESI+) [M+H]⁺ peak at m/z = 179.12This value corresponds to the exact mass of the protonated free base (C₁₀H₁₄N₂O), confirming the molecular formula.
FTIR Peaks at ~1690 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch), ~1590 cm⁻¹ (C=N/C=C stretch of pyridine)These absorption bands correspond to the vibrational frequencies of the key functional groups, providing direct evidence of the ketone, secondary amine, and pyridine ring.

Biological Context and Significance

The primary interest in pseudooxynicotine dihydrochloride for drug development professionals stems from its role as a metabolite of nicotine.[3][4] It is an intermediate in the metabolic activation pathway that can lead to the formation of the potent, tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK).[3][10]

Metabolic Pathway of Nicotine to NNK

Understanding this pathway is critical for toxicological studies and for developing strategies to mitigate tobacco-related carcinogenesis.

G nicotine Nicotine pseudo Pseudooxynicotine (4-(Methylamino)-1-(pyridin-3-yl)butan-1-one) nicotine->pseudo Metabolic Oxidation nnk NNK (Potent Carcinogen) pseudo->nnk Nitrosation (in vivo) detox Detoxification Pathways (e.g., N-glucuronidation) pseudo->detox

Caption: Simplified metabolic activation of nicotine to the carcinogen NNK.

The formation of pseudooxynicotine is a key step that introduces the ketone functionality. This structure is then susceptible to in vivo nitrosation, forming the N-nitroso group characteristic of NNK.[10] Research has shown that inhibiting this metabolic pathway could be a viable strategy for cancer prevention. Furthermore, pseudooxynicotine itself has been investigated for potential anti-cancer properties, though this research is less established.

Conclusion

4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride and, more significantly, its N-methylated analogue pseudooxynicotine dihydrochloride, are compounds of considerable interest to the scientific community. While the former serves as a valuable synthetic building block, the latter provides a crucial window into the metabolic pathways of nicotine and the mechanisms of tobacco-induced carcinogenesis. This guide has provided a comprehensive overview of the structure, synthesis, analysis, and biological relevance of these molecules. By employing the detailed protocols and understanding the causal links between chemical structure and biological function, researchers can confidently and safely utilize these compounds to advance the fields of toxicology, pharmacology, and drug development.

References

A Comprehensive Technical Guide to the Stability and Storage of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride is a key chemical intermediate whose stability is paramount for the integrity of research and development outcomes. This guide provides an in-depth analysis of the chemical properties influencing its stability, recommended storage and handling protocols, and a framework for designing robust stability studies. By understanding the molecule's intrinsic characteristics and potential degradation pathways, researchers can ensure its viability for downstream applications.

Introduction: Understanding the Molecule

This compound is a bifunctional molecule featuring a primary aliphatic amine and an aryl ketone. The dihydrochloride salt form enhances its solubility in aqueous media, a common requirement for many pharmaceutical and research applications. However, the presence of a primary amine, a ketone functional group, and a pyridine ring introduces specific stability considerations that must be addressed. The hydrochloride salt form suggests that the compound is likely hygroscopic.

Core Chemical Features and Inherent Stability Risks

The stability of this compound is dictated by its key functional groups: the primary amine, the ketone, and the pyridine ring. Each presents potential routes for degradation.

  • Primary Amine: Primary amines are susceptible to oxidation, which can lead to the formation of various degradation products, including imines, aldehydes, and ketones. They can also undergo deamination.

  • Ketone Carbonyl Group: The ketone functionality can be susceptible to reduction or nucleophilic attack.

  • Pyridine Ring: While generally stable, the pyridine ring can undergo oxidation or other transformations under harsh conditions. The stability of pyridine and its derivatives can be influenced by environmental factors.[1]

  • Dihydrochloride Salt: The salt form, while improving solubility, can contribute to hygroscopicity, making the compound sensitive to moisture. Absorbed water can act as a reagent in hydrolytic degradation pathways.

Potential Degradation Pathways

A logical workflow for assessing and mitigating degradation is crucial.

cluster_0 Initial Compound cluster_1 Stress Factors cluster_2 Potential Degradation Pathways cluster_3 Degradation Products (Hypothetical) Compound 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride Moisture Moisture/Humidity Light Light (UV/Visible) Heat Elevated Temperature Oxygen Oxygen (Oxidation) Hydrolysis Hydrolysis Moisture->Hydrolysis Photodegradation Photodegradation Light->Photodegradation Thermolysis Thermal Degradation Heat->Thermolysis Oxidation Oxidation Oxygen->Oxidation Product_B Deamination Products Hydrolysis->Product_B Product_C Ring-Opened Products Photodegradation->Product_C Product_A Imine Formation Thermolysis->Product_A Product_D Oxidized Species Oxidation->Product_D

Caption: Potential Degradation Workflow.

Recommended Storage and Handling Protocols

Given the likely hygroscopic and potentially light-sensitive nature of this compound, stringent storage and handling procedures are essential to maintain its integrity. While specific data for this exact molecule is limited, recommendations for the structurally similar 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride provide a valuable starting point.[2][3]

Storage Conditions
ParameterRecommendationRationale
Temperature Long-term: -20°C.[2][4] Short-term: Room temperature is permissible.[2]Sub-zero temperatures slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., nitrogen or argon).[3]Minimizes the risk of oxidation of the primary amine.
Moisture Store in a tightly sealed container in a dry place. Use of a desiccator is recommended.As a dihydrochloride salt, the compound is likely hygroscopic. Moisture can lead to hydrolysis and physical changes.
Light Protect from light. Use amber vials or store in a dark location.To prevent potential photodegradation.
Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

  • Dispensing: Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Safety data for a similar compound indicates it may cause skin and eye irritation.[5]

Designing a Stability Assessment Program

A systematic stability testing program is crucial for determining the shelf-life and appropriate storage conditions. This should involve both long-term and accelerated stability studies.

Experimental Workflow for Stability Testing

cluster_0 Sample Preparation cluster_1 Storage Conditions cluster_2 Time Points cluster_3 Analytical Testing cluster_4 Data Evaluation Prep Prepare samples in appropriate containers LongTerm Long-Term (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% ± 5% RH) Prep->LongTerm Accelerated Accelerated (e.g., 40°C ± 2°C / 75% ± 5% RH) Prep->Accelerated Photostability Photostability (ICH Q1B Guidelines) Prep->Photostability TP 0, 3, 6, 9, 12, 24 months LongTerm->TP Accelerated->TP Analysis Purity (HPLC) Appearance Moisture Content (Karl Fischer) Degradation Products Photostability->Analysis TP->Analysis Data Assess trends Determine shelf-life Analysis->Data

Caption: Stability Testing Workflow.

Analytical Methods for Stability Assessment

A suite of analytical techniques is necessary to monitor the stability of this compound.

Analytical TestMethodPurpose
Purity and Degradation Products High-Performance Liquid Chromatography (HPLC) with UV detectionTo quantify the parent compound and detect the formation of degradation products. A stability-indicating method should be developed and validated.
Moisture Content Karl Fischer TitrationTo determine the water content, which is critical for a potentially hygroscopic compound.
Appearance Visual InspectionTo observe any changes in color or physical state.
Identity Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)To confirm the structure of the compound and identify any major degradation products.

Conclusion

The stability of this compound is critical for its successful application in research and drug development. By understanding its chemical nature, implementing appropriate storage and handling protocols, and conducting thorough stability studies, researchers can ensure the quality and reliability of their work. The recommendations in this guide, based on chemical principles and data from analogous compounds, provide a robust framework for maintaining the integrity of this valuable chemical entity.

References

An In-depth Technical Guide to 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride: From Synthesis to Potential Central Nervous System Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride, a pyridine derivative with significant potential in central nervous system (CNS) research and drug development. We will delve into its discovery and historical context, detailed synthetic pathways, pharmacological properties, and prospective therapeutic applications. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.

Introduction and Chemical Identity

This compound is a chemical compound with the molecular formula C₉H₁₄Cl₂N₂O and a molecular weight of 237.13 g/mol .[1] It is the dihydrochloride salt of the free base, 4-Amino-1-(pyridin-3-yl)butan-1-one. The structure features a pyridine ring linked to a butanone backbone with a terminal primary amine. This combination of a heteroaromatic ring and an aminoketone functional group makes it a subject of interest for medicinal chemists.

Table 1: Chemical and Physical Properties

PropertyValueSource
IUPAC Name4-amino-1-(pyridin-3-yl)butan-1-one;dihydrochloridePubChem
CAS Number1187930-07-9MySkinRecipes
Molecular FormulaC₉H₁₄Cl₂N₂OMySkinRecipes
Molecular Weight237.13 g/mol MySkinRecipes
AppearanceSolid (predicted)---
SolubilitySoluble in waterSmolecule

Discovery and Historical Context

While the specific discovery of this compound is not extensively documented in early literature, its structural analogs have a notable history. The N-methylated version, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, also known as pseudooxynicotine, is a metabolite of nicotine.[2] The study of nicotine metabolites has been crucial in understanding the pharmacology and toxicology of tobacco use.

A significant milestone in the documented history of the title compound is its appearance in the patent literature. Specifically, patent WO2008011290 (and its US counterpart US20080015209) details the synthesis of 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride as an intermediate in the preparation of novel compounds targeting the central nervous system. This suggests its modern emergence is tied to the search for new therapeutic agents.

It is critical to distinguish 4-Amino-1-pyridin-3-YL-butan-1-one from a similarly named but structurally and functionally distinct compound, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is a potent, tobacco-specific nitrosamine carcinogen and its biological activities are unrelated to the therapeutic potential of the subject of this guide.[2]

Chemical Synthesis

The synthesis of this compound has been described in the patent literature. A general and plausible synthetic route involves the protection of the amino group, followed by the formation of the butanone side chain and subsequent deprotection and salt formation. Below is a detailed, representative experimental protocol based on established chemical principles for synthesizing related aminoketones.

General Synthetic Workflow

The synthesis can be conceptualized as a multi-step process, which is illustrated in the following workflow diagram.

G cluster_0 Synthesis of this compound A Starting Material (e.g., 3-acetylpyridine) B Introduction of a protected amino group precursor A->B Step 1 C Chain elongation to form the butanone backbone B->C Step 2 D Deprotection of the amino group C->D Step 3 E Formation of the dihydrochloride salt D->E Step 4 F Final Product (this compound) E->F Purification

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is an illustrative example based on common organic synthesis methodologies for related compounds.

Step 1: Synthesis of a Protected Amine Precursor

  • To a solution of a suitable starting material, such as 3-acetylpyridine, in a polar aprotic solvent (e.g., dimethylformamide), add a source of a protected amino group (e.g., potassium phthalimide).

  • The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

  • After completion, the reaction is cooled, and the product is isolated by extraction and purified by chromatography.

Step 2: Chain Elongation

  • The product from Step 1 is subjected to a reaction to extend the carbon chain. This could involve a Claisen condensation or a similar carbon-carbon bond-forming reaction with a suitable two-carbon synthon.

  • The reaction conditions will depend on the specific reagents used but typically involve a strong base in an anhydrous solvent at low temperatures.

  • Work-up and purification yield the protected aminobutanone derivative.

Step 3: Deprotection of the Amino Group

  • The protecting group is removed under appropriate conditions. For a phthalimide group, this is commonly achieved by hydrazinolysis (e.g., using hydrazine hydrate in ethanol).

  • The reaction mixture is refluxed until the deprotection is complete.

  • The crude amine is isolated after an acidic work-up to remove the phthalhydrazide byproduct.

Step 4: Formation of the Dihydrochloride Salt

  • The purified 4-Amino-1-(pyridin-3-yl)butan-1-one free base is dissolved in a suitable solvent, such as isopropanol or diethyl ether.

  • A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring.

  • The dihydrochloride salt precipitates out of the solution and is collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Pharmacological Profile and Mechanism of Action

While extensive peer-reviewed pharmacological data for this compound is not widely available, its structural characteristics and the context of its patenting suggest a potential role as a modulator of CNS targets. The pyridine moiety is a common feature in many biologically active compounds that interact with various receptors and enzymes in the brain.

Postulated Mechanism of Action

Based on the pharmacology of related pyridine-containing compounds, it is hypothesized that 4-Amino-1-pyridin-3-YL-butan-1-one could interact with neurotransmitter systems. Potential targets could include:

  • Monoamine Transporters: The aminoketone structure bears some resemblance to monoamine neurotransmitters, suggesting a possible interaction with dopamine, serotonin, or norepinephrine transporters.

  • Nicotinic Acetylcholine Receptors (nAChRs): Given its structural relationship to a nicotine metabolite, it may exhibit some affinity for nAChRs.

  • Other CNS Receptors: The compound could also serve as a scaffold for developing ligands for other CNS receptors, such as GABA or glutamate receptors, depending on further chemical modifications.

The following diagram illustrates a hypothetical interaction with a generic CNS receptor.

G cluster_0 Hypothetical Mechanism of Action A 4-Amino-1-pyridin-3-YL-butan-1-one (Ligand) B CNS Receptor (e.g., Monoamine Transporter) A->B Binds to C Binding and Modulation of Receptor Activity B->C Leads to D Downstream Cellular Signaling C->D Initiates E Physiological Effect (e.g., Neurotransmitter Reuptake Inhibition) D->E Results in

Caption: A simplified diagram of a potential mechanism of action for 4-Amino-1-pyridin-3-YL-butan-1-one in the CNS.

Potential Therapeutic Applications

The primary interest in this compound lies in its potential as a precursor or an active agent for treating neurological and psychiatric disorders.[3] Based on its structure and the general focus of research on related compounds, potential therapeutic areas include:

  • Depression and Anxiety: By potentially modulating monoamine neurotransmitter systems, this compound could serve as a basis for developing novel antidepressants or anxiolytics.

  • Neurodegenerative Diseases: Compounds that interact with CNS receptors are often explored for their potential to provide symptomatic relief or neuroprotective effects in conditions like Parkinson's or Alzheimer's disease.

  • Pain Management: Certain pyridine derivatives have shown analgesic properties, suggesting a possible application in the development of new pain therapeutics.

Conclusion and Future Directions

This compound is a compound with a clear potential for further investigation in the field of medicinal chemistry and neuropharmacology. While its documented history is relatively recent and primarily found in patent literature, its structural features and relationship to known bioactive molecules make it a compelling subject for research.

Future research should focus on:

  • Publication of Detailed Pharmacological Studies: Peer-reviewed studies are needed to elucidate the specific biological targets, mechanism of action, efficacy, and safety profile of this compound.

  • Exploration of Structure-Activity Relationships (SAR): Synthesis and evaluation of derivatives will be crucial to optimize its pharmacological properties for specific therapeutic applications.

  • In Vivo Studies: Preclinical studies in animal models of CNS disorders will be necessary to validate its therapeutic potential.

This in-depth guide provides a foundational understanding of this compound, and it is hoped that it will stimulate further research into this promising molecule.

References

Navigating the Procurement of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Application of a Key Chemical Intermediate.

In the landscape of pharmaceutical research and development, the quality and timely availability of starting materials and intermediates are paramount to the success of a project. 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS No. 1187930-07-9) is a key building block in the synthesis of various compounds with potential therapeutic applications, particularly in the realm of neuroscience. This guide provides a comprehensive overview of the key suppliers of this compound, the critical quality considerations for its procurement, and a foundational experimental protocol for its use.

The Significance of this compound in Research

This compound serves as a crucial precursor in the synthesis of molecules targeting nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The structural motif of a pyridine ring linked to a flexible aminobutanone chain provides a versatile scaffold for the development of selective and potent receptor modulators. The dihydrochloride salt form of this amine is often preferred for its improved stability and solubility in aqueous media, which is advantageous for many synthetic and biological applications.

Key Suppliers and Market Landscape

A number of chemical suppliers specialize in the provision of research chemicals and pharmaceutical intermediates, including this compound. The choice of supplier is a critical decision that can impact the reproducibility of experimental results and the overall timeline of a research project. Below is a summary of some of the key suppliers in the market.

SupplierCountry of OriginNotes
BLD Pharmatech Ltd.ChinaA supplier and manufacturer of research chemicals for various industries, including pharmaceutical and biotech companies. [1]
ChemScene-Offers the compound under the product code CS-0341544.
Ambeed, Inc.USASpecializes in building blocks, advanced intermediates, and other specialized chemical reagents.
Chemenu Inc.ChinaA contract research organization that also supplies a range of chemical products.

It is important to note that the availability and pricing of this compound can vary between suppliers. Researchers are advised to request quotes from multiple vendors and to inquire about the availability of different batch sizes to suit their specific needs.

Quality Control: Ensuring the Integrity of Your Starting Material

The purity and identity of this compound are critical for the success of subsequent synthetic steps and biological assays. A thorough evaluation of the supplier's quality control processes and documentation is essential.

The Certificate of Analysis (CoA): Your Primary Quality Document

The Certificate of Analysis is the most important document to scrutinize before purchasing and upon receiving the compound. A comprehensive CoA should include the following information:

  • Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

  • Physical Properties: Appearance, melting point, and solubility.

  • Analytical Data:

    • Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). The chromatogram should be provided, showing the main peak and any impurities. A purity of ≥95% is generally acceptable for most research applications, though higher purity may be required for certain sensitive assays.

    • Identity Confirmation:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be provided to confirm the chemical structure. The solvent used for the NMR analysis should be specified.

      • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Batch Number and Date of Analysis: For traceability and to ensure the data is recent.

Supplier Vetting Workflow

The process of selecting a reliable supplier can be visualized as a structured workflow:

SupplierVetting cluster_0 Supplier Identification & Initial Screening cluster_1 In-depth Technical Evaluation cluster_2 Procurement & Incoming Quality Control s1 Identify Potential Suppliers Online Databases Chemical Marketplaces Literature Search s2 Request Quotations & Lead Times s1->s2 s3 Request Preliminary Technical Data Example CoA Purity Specifications s2->s3 e1 Scrutinize Certificate of Analysis Purity (HPLC) Identity (NMR, MS) Residual Solvents s3->e1 e2 Assess Supplier's Quality Systems ISO Certification Manufacturing Practices e1->e2 e3 Evaluate Technical Support Responsiveness Expertise e2->e3 p1 Place Order for Small/Trial Quantity e3->p1 p2 Perform In-house QC on Received Material Confirm Identity & Purity p1->p2 p3 Approve Supplier for Larger Scale Purchase p2->p3

A structured workflow for supplier selection.

Foundational Experimental Protocol: A Starting Point for Synthesis

The following is a generalized protocol for a coupling reaction using this compound. This should be adapted and optimized based on the specific substrate and desired product.

Objective: To perform an amide coupling reaction with a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid of interest

  • Coupling agent (e.g., HATU, HBTU)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF)

  • Reaction vessel and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF under an inert atmosphere.

  • Activation: Add the coupling agent (1.1 eq) and the organic base (2.5 eq) to the reaction mixture. Stir for 15-30 minutes at room temperature to activate the carboxylic acid. The use of a tertiary amine base like DIPEA is crucial to neutralize the dihydrochloride salt of the amine and to facilitate the coupling reaction.

  • Amine Addition: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The crude product can be purified by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the hydrolysis of the coupling agents and the activated carboxylic acid intermediate, which would lead to lower yields.

  • Stoichiometry of the Base: An excess of the organic base is necessary not only to neutralize the two hydrochloride equivalents from the starting material but also to facilitate the coupling reaction itself.

  • Choice of Coupling Agent: The selection of the coupling agent can influence the reaction rate and the formation of side products. HATU and HBTU are commonly used for their high efficiency and low rates of racemization for chiral carboxylic acids.

Safety Considerations

As with any chemical reagent, it is essential to consult the Material Safety Data Sheet (MSDS) before handling this compound. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The successful procurement and application of this compound hinge on a thorough understanding of the supplier landscape and a commitment to rigorous quality control. By carefully vetting suppliers, scrutinizing the Certificate of Analysis, and employing sound experimental design, researchers can confidently utilize this key intermediate to advance their drug discovery and development programs.

References

Whitepaper: Unlocking the Therapeutic Potential of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride: A Guide to Key Research Areas

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is a small molecule with a compelling chemical architecture that positions it at the intersection of two highly productive areas of pharmacology: neurotherapeutics and oncology. Its structure is a hybrid of a γ-aminobutyric acid (GABA) backbone and a 3-pyridyl ketone moiety. This unique combination suggests a strong potential for dual-track investigation. As a GABA analogue, it is a prime candidate for exploration in Central Nervous System (CNS) disorders where neuronal inhibition is a key therapeutic strategy. Concurrently, the pyridyl ketone group is a well-established pharmacophore in oncology, particularly in the domain of kinase inhibition. This guide outlines a strategic, multi-pronged research program designed to systematically evaluate the therapeutic potential of this compound, providing detailed experimental workflows and the underlying scientific rationale for its investigation as both a novel CNS agent and a potential anticancer therapeutic.

Introduction: A Molecule of Dichotomous Promise

The therapeutic value of a drug candidate is often foreshadowed by its structure. In 4-Amino-1-pyridin-3-YL-butan-1-one, we see a convergence of functionalities that suggests distinct, yet equally viable, mechanisms of action.

  • Chemical Identity: The molecule, with CAS number 71278-11-0, is a butanone derivative featuring a primary amine at the 4-position and a pyridine-3-yl group attached to the carbonyl carbon[1]. The dihydrochloride salt form enhances its solubility and stability for experimental use.

  • The GABAergic Hypothesis: The core of the molecule is a 4-aminobutanoyl structure, making it a direct structural analogue of GABA, the primary inhibitory neurotransmitter in the mammalian CNS[2][3]. Deficiencies in GABAergic signaling are implicated in a host of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain[3][4]. However, GABA itself has poor blood-brain barrier permeability, necessitating the development of analogues with improved pharmacokinetic profiles[2][5]. The lipophilic pyridine ring on 4-Amino-1-pyridin-3-YL-butan-1-one may enhance its ability to cross the blood-brain barrier, making it a promising candidate for CNS modulation.

  • The Kinase Inhibitor Hypothesis: The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its role in kinase inhibitors[6][7][8]. The nitrogen atom can act as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of various kinases[6][9]. The 3-pyridyl ketone fragment, in particular, is found in various biologically active compounds. Research on its N-methylated analog, known as pseudooxynicotine, has shown that it can inhibit cancer cell growth[10]. This precedent strongly supports investigating 4-Amino-1-pyridin-3-YL-butan-1-one for anticancer activity.

Physicochemical Properties

A summary of the compound's key computed properties is presented below.

PropertyValueSource
Molecular FormulaC₉H₁₂N₂OPubChem[1]
Molecular Weight164.20 g/mol PubChem[1]
XLogP3-0.2PubChem[1]
Hydrogen Bond Donor Count2PubChem[1]
Hydrogen Bond Acceptor Count3PubChem[1]

Proposed Research Area 1: Central Nervous System Modulation

The primary hypothesis in this domain is that 4-Amino-1-pyridin-3-YL-butan-1-one functions as a GABA mimetic or modulator. The research workflow is designed to first establish its interaction with the GABAergic system in vitro and then progress to cellular and in vivo models of CNS disorders.

Logical Workflow for CNS Investigation

The following diagram outlines a staged approach to validate the compound's potential as a CNS therapeutic.

CNS_Workflow cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular & Ex Vivo Functional Assays cluster_2 Phase 3: In Vivo Proof-of-Concept A Receptor Binding Assays (GABA-A, GABA-B) D Neuronal Cell Line Cytotoxicity (e.g., SH-SY5Y, Neuro-2a) A->D B Transporter Uptake Assays (GAT1, GAT2, GAT3) B->D C Enzyme Activity Assays (GABA-T) C->D E Electrophysiology (Patch-clamp on primary neurons) D->E If non-toxic F Blood-Brain Barrier Permeability Assessment (PK/PD) E->F If active G Rodent Behavioral Models (Anxiety, Seizure, Pain) F->G If brain-penetrant

Figure 1: Staged workflow for CNS activity screening.
Detailed Experimental Protocols

2.1. In Vitro Target Validation: Does it engage the GABA system?

The initial step is to determine if the compound directly interacts with key proteins in the GABAergic synapse.

  • Protocol 1: Competitive Radioligand Binding Assays

    • Objective: To determine the binding affinity (Ki) of the compound for GABA-A and GABA-B receptors.

    • Methodology:

      • Prepare crude synaptosomal membranes from rat cerebral cortex.

      • For GABA-A, incubate membranes with the radioligand [³H]-Muscimol in the presence of increasing concentrations of the test compound (1 nM to 100 µM).

      • For GABA-B, incubate membranes with the radioligand [³H]-Baclofen in the presence of increasing concentrations of the test compound.

      • Non-specific binding is determined using a saturating concentration of unlabeled GABA.

      • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

      • Quantify radioactivity using liquid scintillation counting.

      • Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

    • Rationale & Controls: This is a standard, high-throughput method to directly assess receptor interaction. Known agonists (Muscimol, Baclofen) and antagonists (Bicuculline, Saclofen) must be run as positive controls to validate each assay's performance.

  • Protocol 2: GABA Transporter (GAT) Uptake Assay

    • Objective: To assess if the compound inhibits the reuptake of GABA from the synaptic cleft.

    • Methodology:

      • Use HEK293 cells stably expressing human GAT-1, GAT-2, or GAT-3.

      • Plate cells in a 96-well format.

      • Pre-incubate cells with the test compound or a known inhibitor (e.g., Tiagabine for GAT-1) for 15 minutes.

      • Initiate uptake by adding [³H]-GABA and incubate for a short period (e.g., 10 minutes).

      • Terminate uptake by washing cells rapidly with ice-cold buffer.

      • Lyse the cells and measure incorporated radioactivity.

    • Rationale: GAT inhibitors increase synaptic GABA concentrations, representing a key therapeutic mechanism for drugs like Tiagabine. This assay directly tests this potential mode of action.

2.2. In Vivo Proof-of-Concept: Is it active in a living system?

Assuming positive in vitro data and acceptable neuronal cytotoxicity, the next critical step is to evaluate the compound in animal models.

  • Protocol 3: Pentylenetetrazol (PTZ)-Induced Seizure Model

    • Objective: To evaluate the anticonvulsant properties of the compound.

    • Methodology:

      • Administer the test compound or vehicle (e.g., saline) via intraperitoneal (IP) injection to male C57BL/6 mice.

      • After a pre-determined time (e.g., 30 minutes), administer a sub-convulsive dose of PTZ (e.g., 60 mg/kg, IP).

      • Observe the animals for 30 minutes, scoring the latency to the first generalized clonic seizure and the severity of seizures (e.g., using the Racine scale).

      • A positive control group receiving Diazepam should be included.

    • Rationale: The PTZ model is a standard and reliable screen for compounds that enhance GABAergic inhibition[11]. A significant increase in seizure latency or a decrease in seizure severity would provide strong evidence of in vivo efficacy.

Proposed Research Area 2: Anticancer Activity

The presence of the 3-pyridyl ketone moiety provides a strong rationale for investigating the compound's potential as an anticancer agent, possibly through kinase inhibition. The workflow begins with broad screening and funnels toward specific mechanism-of-action studies.

Experimental Workflow for Oncology Investigation

Oncology_Workflow cluster_0 Phase 1: Broad-Spectrum Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Mechanism Validation A NCI-60 Human Tumor Cell Line Screen B Broad Kinase Panel Screen (e.g., 400+ kinases) A->B If GI50 < 10 µM C Apoptosis & Cell Cycle Assays (Flow Cytometry) A->C D IC50 Determination on Hit Kinases B->D Identify top hits E Western Blot for Downstream Signaling D->E F In Vivo Xenograft Model E->F If pathway confirmed

Figure 2: Funnel approach for oncology screening and validation.
Detailed Experimental Protocols

3.1. Broad-Spectrum Screening: Is it cytotoxic to cancer cells?

  • Protocol 4: NCI-60 Human Tumor Cell Line Screen

    • Objective: To obtain a broad view of the compound's anticancer activity across a diverse panel of human cancer types and to identify patterns of sensitivity.

    • Methodology: This screen is typically outsourced to the National Cancer Institute (NCI). The compound is tested at a single high dose (e.g., 10 µM) against 60 different human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.

    • Data Interpretation & Rationale: The output is a "mean graph" showing the growth inhibition pattern. This pattern can be compared to a database of ~100,000 compounds using the COMPARE algorithm. A high correlation with known kinase inhibitors, for example, would provide strong evidence for that mechanism of action. This is a powerful, hypothesis-generating first step.

3.2. Target Identification and Mechanism of Action

Assuming the NCI-60 screen shows promising and selective activity, the next steps are to identify the molecular target and confirm the mechanism.

  • Protocol 5: Kinase Panel Screen

    • Objective: To identify specific kinases that are inhibited by the compound.

    • Methodology: Utilize a commercial service (e.g., Eurofins, Reaction Biology) to screen the compound, typically at two concentrations (e.g., 1 µM and 10 µM), against a large panel of recombinant human kinases (200-400 kinases). The assay typically measures the remaining kinase activity via ATP consumption or phosphopeptide formation.

    • Rationale: This provides an unbiased survey of the "kinome" and can rapidly pinpoint high-affinity targets. Pyridine-containing molecules are known to inhibit a wide range of kinases, making this broad screen essential[7][9][12].

  • Protocol 6: Cell Cycle Analysis by Flow Cytometry

    • Objective: To determine if the compound induces cell cycle arrest.

    • Methodology:

      • Treat a sensitive cell line (identified from the NCI-60 screen) with the compound at its GI50 concentration for 24, 48, and 72 hours.

      • Harvest, fix, and stain the cells with a DNA-intercalating dye (e.g., Propidium Iodide).

      • Analyze the DNA content of at least 10,000 cells per sample using a flow cytometer.

      • Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

    • Rationale & Controls: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). This experiment provides mechanistic insight into the observed anti-proliferative effects. A vehicle-treated sample serves as the negative control, and a known cell cycle inhibitor (e.g., Nocodazole for G2/M arrest) serves as a positive control.

Medicinal Chemistry and Future Directions

Initial screening results will guide a subsequent medicinal chemistry effort. Structure-activity relationship (SAR) studies can be initiated to optimize potency, selectivity, and pharmacokinetic properties.

  • For CNS applications, modifications could focus on improving blood-brain barrier penetration by tuning lipophilicity.

  • For oncology applications, SAR would focus on maximizing potency against the identified kinase target while minimizing off-target effects to reduce potential toxicity. Modifications to the pyridine ring or the aminobutyl side chain could be explored to enhance binding affinity and selectivity[13].

This structured approach, balancing focused hypothesis testing with broad, unbiased screening, will efficiently elucidate the therapeutic potential of this compound and pave the way for its development as a next-generation therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride is a versatile bifunctional chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure, incorporating a primary amine, a ketone, and a pyridine ring, offers multiple reaction sites for the synthesis of a diverse range of complex molecules. This guide provides an in-depth exploration of the synthesis and potential applications of this valuable building block, complete with detailed protocols and the scientific rationale behind the proposed methodologies. While specific literature on this exact compound is emerging, the protocols herein are grounded in established and robust chemical transformations, providing a solid foundation for its use in the laboratory.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
CAS Number 1187930-07-9[1]
Molecular Formula C₉H₁₄Cl₂N₂O[1]
Molecular Weight 237.13 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)General knowledge
Solubility Soluble in water and polar protic solvents (e.g., methanol, ethanol)General knowledge
Storage Store in an inert atmosphere at room temperature.[1]

Synthesis of this compound

The synthesis of the target compound can be approached through several established methodologies for the formation of primary amines. Below are two detailed, plausible synthetic routes starting from readily available precursors.

Protocol 1: Synthesis via Gabriel Phthalimide Synthesis

The Gabriel synthesis is a robust method for the preparation of primary amines from alkyl halides, avoiding over-alkylation.[2][3] This multi-step protocol begins with the Friedel-Crafts acylation of a suitable pyridine precursor, followed by halogenation and subsequent reaction with potassium phthalimide.

Workflow for Gabriel Synthesis

A Nicotinoyl chloride C Friedel-Crafts Acylation A->C B 4-Chlorobutyryl chloride B->C D 4-Chloro-1-(pyridin-3-yl)butan-1-one C->D AlCl3 F Gabriel Reaction D->F E Potassium Phthalimide E->F G N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide F->G DMF I Cleavage G->I H Hydrazine H->I J 4-Amino-1-(pyridin-3-yl)butan-1-one I->J L Salt Formation J->L K HCl K->L M 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride L->M

Caption: Workflow for the Gabriel synthesis of the target compound.

Step-by-Step Protocol:

  • Synthesis of 4-Chloro-1-(pyridin-3-yl)butan-1-one:

    • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM) at 0 °C, add nicotinoyl chloride (1.0 eq) dropwise.

    • After stirring for 15 minutes, add 4-chlorobutyryl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by pouring it onto crushed ice, followed by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).

  • Synthesis of N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide:

    • Dissolve 4-Chloro-1-(pyridin-3-yl)butan-1-one (1.0 eq) and potassium phthalimide (1.2 eq) in anhydrous dimethylformamide (DMF).[4]

    • Heat the mixture to 80-90 °C and stir for 8-12 hours.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Synthesis of 4-Amino-1-(pyridin-3-yl)butan-1-one:

    • Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.

    • Add hydrazine monohydrate (1.5 eq) and reflux the mixture for 4-6 hours.[3]

    • Cool the reaction to room temperature and acidify with concentrated hydrochloric acid.

    • Filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure.

  • Formation of the Dihydrochloride Salt:

    • Dissolve the crude amine in a minimal amount of ethanol.

    • Add an excess of ethereal HCl or a solution of HCl in isopropanol.

    • Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Protocol 2: Synthesis via Curtius Rearrangement

The Curtius rearrangement provides an alternative route from a carboxylic acid to a primary amine with the loss of one carbon atom.[5][6] This pathway involves the conversion of a suitable carboxylic acid to an acyl azide, which then rearranges to an isocyanate that can be hydrolyzed to the desired amine.[7][8]

Workflow for Curtius Rearrangement

A 5-(Pyridin-3-yl)-5-oxopentanoic acid C Curtius Rearrangement A->C B Diphenylphosphoryl azide (DPPA) B->C E Boc-protected amine C->E Toluene, reflux D tert-Butanol D->C G Deprotection E->G F Trifluoroacetic acid (TFA) F->G H 4-Amino-1-(pyridin-3-yl)butan-1-one G->H DCM J Salt Formation H->J I HCl I->J K 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride J->K

Caption: Workflow for the Curtius rearrangement synthesis route.

Step-by-Step Protocol:

  • Synthesis of 5-(Pyridin-3-yl)-5-oxopentanoic acid:

    • This starting material can be prepared via a Friedel-Crafts acylation of pyridine with glutaric anhydride.

  • Synthesis of tert-butyl (4-oxo-4-(pyridin-3-yl)butyl)carbamate (Boc-protected amine):

    • To a solution of 5-(Pyridin-3-yl)-5-oxopentanoic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.2 eq) and diphenylphosphoryl azide (DPPA) (1.1 eq).[8]

    • Stir the mixture at room temperature for 30 minutes.

    • Add tert-butanol (2.0 eq) and reflux the mixture for 12-16 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the Boc-protected amine.

  • Deprotection and Salt Formation:

    • Dissolve the Boc-protected amine (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5.0 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of ethanol and add an excess of ethereal HCl or a solution of HCl in isopropanol.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Applications in Medicinal Chemistry

This compound is a valuable intermediate for the synthesis of compounds targeting various biological systems. Its structural motifs are present in a number of pharmacologically active molecules.

Application 1: Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands

The pyridine ring is a key pharmacophore in many ligands of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders including Alzheimer's disease, Parkinson's disease, and nicotine addiction.[9][10][11] The primary amine of the title compound can be functionalized to introduce diverse substituents, allowing for the exploration of structure-activity relationships.[12]

Proposed Synthetic Scheme for a Novel nAChR Ligand

A 4-Amino-1-(pyridin-3-yl)butan-1-one C Reductive Amination A->C B Aromatic aldehyde (e.g., 2-chlorobenzaldehyde) B->C E Novel nAChR Ligand Precursor C->E 1,2-Dichloroethane D NaBH(OAc)3 D->C

Caption: Reductive amination to synthesize a potential nAChR ligand.

Protocol for Reductive Amination:

  • To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde, 1.1 eq) in 1,2-dichloroethane, add triethylamine (2.2 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.[13][14]

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired secondary amine, a potential nAChR ligand.

Application 2: Synthesis of Dopamine β-Hydroxylase (DBH) Inhibitors

Dopamine β-hydroxylase (DBH) is an enzyme that converts dopamine to norepinephrine.[] Inhibitors of DBH are being investigated for the treatment of conditions such as congestive heart failure, hypertension, and cocaine addiction.[16][17] The aminoketone scaffold of the title compound can serve as a starting point for the synthesis of novel DBH inhibitors.[18]

Proposed Synthetic Scheme for a DBH Inhibitor Analog

A 4-Amino-1-(pyridin-3-yl)butan-1-one C Thiourea Formation A->C B Isothiocyanate (e.g., phenyl isothiocyanate) B->C D DBH Inhibitor Analog C->D Ethanol, reflux

Caption: Synthesis of a thiourea-based potential DBH inhibitor.

Protocol for Thiourea Formation:

  • Suspend this compound (1.0 eq) in ethanol and add triethylamine (2.2 eq).

  • To the resulting solution, add a substituted isothiocyanate (e.g., phenyl isothiocyanate, 1.1 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by recrystallization or flash column chromatography to obtain the thiourea derivative, a potential DBH inhibitor.

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its precursors and derivatives. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a promising chemical intermediate with significant potential in the synthesis of novel, biologically active compounds. The protocols and applications outlined in this guide provide a comprehensive starting point for researchers to explore the utility of this versatile building block in their drug discovery and development programs. The inherent reactivity of its functional groups, combined with the established synthetic methodologies, opens up a vast chemical space for the creation of innovative molecular architectures.

References

Synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride, a compound of significant interest to researchers in medicinal chemistry and drug development. The protocols outlined herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and rationale for key experimental choices.

Introduction and Significance

4-Amino-1-pyridin-3-yl-butan-1-one and its derivatives are important pharmacophores found in a variety of biologically active molecules. The presence of the pyridyl ring and the aminobutan-1-one side chain offers multiple points for further chemical modification, making it a valuable building block in the synthesis of novel therapeutic agents. This guide will focus on a reliable and well-documented multi-step synthesis pathway, providing researchers with the necessary information to produce this compound in a laboratory setting.

Primary Synthesis Route: A Multi-Step Approach

The most common and reliable synthesis of this compound involves a three-step process, starting from readily available precursors. This route is advantageous due to its high overall yield and the ability to control the formation of byproducts.

Step 1: Synthesis of the Precursor - 3-Acetylpyridine

The synthesis begins with the preparation of 3-acetylpyridine, a key starting material. While several methods exist for its synthesis, a common and effective approach involves the reaction of nicotinic acid esters with an acetylating agent.[1][2] This method is favored for its relatively mild conditions and good yields.[3]

Protocol 1: Synthesis of 3-Acetylpyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl nicotinate (1 equivalent) and ethyl acetate (excess, serving as both reactant and solvent).

  • Add sodium ethoxide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and carefully add 20% sulfuric acid to neutralize the base and facilitate the decarboxylation of the intermediate beta-keto ester.

  • Heat the mixture to reflux for an additional 1-2 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-acetylpyridine can be purified by vacuum distillation.[2]

ReagentMolar RatioKey ParametersExpected Yield
Ethyl Nicotinate1Reflux in Ethyl Acetate85-95%
Sodium Ethoxide1.1Reflux
20% Sulfuric AcidAs needed for neutralization and hydrolysisReflux
Step 2: Synthesis of the Key Intermediate - 4-Chloro-1-(3-pyridinyl)-1-butanone

The next crucial step is the formation of the halo-ketone intermediate, 4-chloro-1-(3-pyridinyl)-1-butanone. A reliable method for this transformation involves the reaction of methyl nicotinate with 4-hydroxybutyric acid lactone (gamma-butyrolactone) in the presence of a strong base, followed by treatment with hydrochloric acid.[4]

Protocol 2: Synthesis of 4-Chloro-1-(3-pyridinyl)-1-butanone

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl nicotinate (1 equivalent) and 4-hydroxybutyric acid lactone (1.4 equivalents) in anhydrous dioxane.

  • Add sodium methoxide (3 equivalents) to the solution and heat the mixture to reflux for 1 hour.

  • Cool the reaction mixture in an ice bath and slowly add concentrated hydrochloric acid.

  • Heat the resulting solution to reflux for 12 hours.

  • After cooling, neutralize the solution with solid sodium bicarbonate and extract with chloroform (3 x 75 mL).

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.

  • The crude product can be converted to its hydrochloride salt by dissolving the residue in 2-propanol and treating it with a saturated solution of hydrogen chloride in 2-propanol to yield 4-chloro-1-(3-pyridinyl)-1-butanone hydrochloride as a white solid.[4]

ReagentMolar RatioKey ParametersExpected Yield
Methyl Nicotinate1Reflux in Dioxane~50-60%
4-Hydroxybutyric Acid Lactone1.4Reflux
Sodium Methoxide3Reflux
Concentrated HClExcessReflux
Step 3: Introduction of the Amino Group via Gabriel Synthesis

The final step involves the conversion of the chloro-ketone to the desired primary amine. The Gabriel synthesis is the preferred method for this transformation as it prevents the over-alkylation that can occur with direct amination using ammonia, thus leading to a cleaner product.[5][6] This method utilizes potassium phthalimide as an ammonia surrogate.[7]

Protocol 3: Synthesis of this compound

  • In a round-bottom flask, suspend potassium phthalimide (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Add a solution of 4-chloro-1-(3-pyridinyl)-1-butanone (from Step 2, 1 equivalent) in DMF to the suspension.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice water to precipitate the N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide.

  • Filter the solid, wash with water, and dry.

  • To a suspension of the phthalimide derivative in ethanol, add hydrazine hydrate (2 equivalents).

  • Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.[5]

  • Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-amino-1-pyridin-3-yl-butan-1-one.

  • Dissolve the crude amine in a minimal amount of ethanol and add an excess of concentrated hydrochloric acid to precipitate the dihydrochloride salt.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound.

ReagentMolar RatioKey ParametersExpected Yield
4-Chloro-1-(3-pyridinyl)-1-butanone180-90 °C in DMF70-85% (over 2 steps)
Potassium Phthalimide1.180-90 °C in DMF
Hydrazine Hydrate2Reflux in Ethanol
Concentrated HClExcessPrecipitation

Alternative Synthesis Strategies

While the Gabriel synthesis is a robust method, other approaches can be considered:

  • Direct Amination with Ammonia: This involves reacting 4-chloro-1-(3-pyridinyl)-1-butanone with a large excess of ammonia.[8][9] While seemingly simpler, this method often leads to the formation of secondary and tertiary amine byproducts, complicating purification.[6]

  • Reductive Amination: An alternative route could involve the reductive amination of a suitable keto-aldehyde or keto-acid precursor. This method often employs a reducing agent like sodium borohydride in the presence of ammonia or an ammonia source.[10][11]

Visualizing the Synthesis

To aid in the understanding of the synthesis process, the following diagrams illustrate the overall reaction pathway, the experimental workflow, and the mechanism of the key Gabriel synthesis step.

Synthesis_Pathway Ethyl Nicotinate Ethyl Nicotinate 3-Acetylpyridine 3-Acetylpyridine Ethyl Nicotinate->3-Acetylpyridine NaOEt, EtOAc then H2SO4 4-Chloro-1-(3-pyridinyl)-1-butanone 4-Chloro-1-(3-pyridinyl)-1-butanone 3-Acetylpyridine->4-Chloro-1-(3-pyridinyl)-1-butanone gamma-Butyrolactone, NaOMe then HCl N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide 4-Chloro-1-(3-pyridinyl)-1-butanone->N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide Potassium Phthalimide 4-Amino-1-pyridin-3-yl-butan-1-one 4-Amino-1-pyridin-3-yl-butan-1-one N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide->4-Amino-1-pyridin-3-yl-butan-1-one Hydrazine Hydrate This compound This compound 4-Amino-1-pyridin-3-yl-butan-1-one->this compound HCl

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: 3-Acetylpyridine Synthesis cluster_step2 Step 2: 4-Chloro-1-(3-pyridinyl)-1-butanone Synthesis cluster_step3 Step 3: Gabriel Synthesis and Salt Formation Reaction_Setup_1 Combine Ethyl Nicotinate, EtOAc, NaOEt Reflux_1 Reflux for 4-6 hours Reaction_Setup_1->Reflux_1 Workup_1 Acidification, Reflux, Neutralization, Extraction Reflux_1->Workup_1 Purification_1 Vacuum Distillation Workup_1->Purification_1 Reaction_Setup_2 Combine Methyl Nicotinate, gamma-Butyrolactone, NaOMe Reflux_2 Reflux for 1 hour Reaction_Setup_2->Reflux_2 Workup_2 Acidification, Reflux, Neutralization, Extraction Reflux_2->Workup_2 Purification_2 Crystallization as HCl salt Workup_2->Purification_2 Reaction_Setup_3 Combine Chloro-ketone and Potassium Phthalimide in DMF Heating_3 Heat to 80-90 °C for 4-6 hours Reaction_Setup_3->Heating_3 Isolation_Phthalimide Precipitation and Filtration Heating_3->Isolation_Phthalimide Hydrazinolysis Reflux with Hydrazine Hydrate Isolation_Phthalimide->Hydrazinolysis Isolation_Amine Filtration and Concentration Hydrazinolysis->Isolation_Amine Salt_Formation Treatment with HCl Isolation_Amine->Salt_Formation

Caption: Experimental workflow for the multi-step synthesis.

Gabriel_Synthesis_Mechanism Start Phthalimide Anion + 4-Chloro-1-(3-pyridinyl)-1-butanone SN2_Attack SN2 Attack of Phthalimide Anion on the Alkyl Halide Start->SN2_Attack Intermediate N-(4-oxo-4-(pyridin-3-yl)butyl)phthalimide Intermediate SN2_Attack->Intermediate Hydrazine_Attack Nucleophilic Attack by Hydrazine on a Carbonyl Group Intermediate->Hydrazine_Attack Ring_Opening Ring Opening of the Phthalimide Hydrazine_Attack->Ring_Opening Second_Attack Intramolecular Attack by the Second Hydrazine Nitrogen Ring_Opening->Second_Attack Final_Products Formation of Phthalhydrazide and the Primary Amine Second_Attack->Final_Products

Caption: Mechanism of the Gabriel Synthesis for primary amine formation.

Conclusion

This guide provides a detailed and reliable set of protocols for the synthesis of this compound. By understanding the rationale behind each step and adhering to the outlined procedures, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

Application Notes and Protocols for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Pyridine Building Block

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS No. 1187930-07-9) represents a strategic starting material for medicinal chemists engaged in drug discovery. Its structure, featuring a pyridine ring, a ketone carbonyl group, and a primary amine, offers multiple points for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile scaffold to synthesize novel compounds with therapeutic potential, particularly in the realm of central nervous system (CNS) disorders and kinase inhibition.

The aminopyridine moiety is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in hydrogen bonding and its generally favorable pharmacokinetic properties.[1][2] The butanone linker provides conformational flexibility, allowing synthesized derivatives to adapt to the topology of various biological targets. This guide will detail exemplary synthetic protocols and suggest relevant biological assays to explore the therapeutic promise of derivatives synthesized from this key intermediate.

Chemical Profile and Handling

A clear understanding of the starting material's properties is fundamental to its successful application in synthesis.

PropertyValueReference
CAS Number 1187930-07-9[3]
Molecular Formula C₉H₁₄Cl₂N₂O[3]
Molecular Weight 237.13 g/mol [3]
Appearance SolidSupplier Data
Storage Store in an inert gas at room temperature[Myskinrecipes.com]
Key Functional Groups Primary Amine, Ketone, Pyridine Nitrogen[Chemical Structure Analysis]

Note on a Related Compound: It is critical to distinguish 4-Amino-1-pyridin-3-YL-butan-1-one from its N-methylated analog, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one (Pseudooxynicotine, CAS No. 66093-90-1).[4][5] The latter is a metabolite of nicotine and possesses a different reactivity profile due to its secondary amine. This guide is exclusively focused on the primary amine variant.

Strategic Applications in Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate.[6] The primary amine is a nucleophilic handle ripe for derivatization, while the ketone offers a pathway to more complex structures, including chiral centers and heterocyclic rings.

Diagram: Synthetic Diversification Pathways

G cluster_0 Amine Derivatization cluster_1 Ketone Modification start 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride acylation N-Acylation start->acylation reductive_amination Reductive Amination start->reductive_amination sulfonylation Sulfonylation start->sulfonylation reduction Reduction start->reduction heterocycle Heterocycle Formation start->heterocycle amide_lib Novel Amides (Kinase Inhibitors, GPCR Ligands) acylation->amide_lib Amide Library amine_lib Novel Amines (CNS Agents, Ion Channel Modulators) reductive_amination->amine_lib Secondary Amine Library sulfonamide_lib Novel Sulfonamides (Enzyme Inhibitors) sulfonylation->sulfonamide_lib Sulfonamide Library chiral_alcohol Chiral Alcohols (Stereospecific Scaffolds) reduction->chiral_alcohol Chiral Alcohols fused_rings Fused Heterocycles (Bioactive Cores) heterocycle->fused_rings e.g., Imidazopyridines caption Synthetic pathways from the title compound.

Caption: Key synthetic pathways for derivatizing 4-Amino-1-pyridin-3-YL-butan-1-one.

Experimental Protocols: Building Novel Chemical Entities

The following protocols are exemplary and designed to serve as a robust starting point for synthetic exploration. As a Senior Application Scientist, I emphasize that optimization of reaction conditions (temperature, solvent, reaction time) may be necessary for specific substrates.

Protocol 1: Synthesis of an N-Acyl Derivative Library (Amides)

Rationale: N-acylation is a fundamental transformation in medicinal chemistry for probing the structure-activity relationship (SAR) of an amine.[7] By coupling the primary amine of the starting material with a diverse set of carboxylic acids, researchers can introduce various functionalities to modulate properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion). This approach is particularly relevant for targeting kinases, where amide bonds often interact with the hinge region of the ATP-binding pocket.

Step-by-Step Methodology:

  • Salt-Free Amine Preparation: To a suspension of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq) at 0 °C. Stir for 30 minutes at room temperature. The resulting solution/suspension contains the free base and can be used directly in the next step.

  • Carboxylic Acid Activation: In a separate flask, dissolve the desired carboxylic acid (1.1 eq) in DCM. Add a coupling agent such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each) and DIPEA (2.0 eq). Stir at room temperature for 15-20 minutes to form the active ester.

  • Coupling Reaction: Add the activated carboxylic acid solution dropwise to the free amine solution from Step 1 at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.

Protocol 2: Synthesis of a Secondary Amine Library via Reductive Amination

Rationale: Reductive amination is a powerful method for creating C-N bonds and is a cornerstone of amine synthesis.[8][9][10] This protocol allows for the introduction of a wide variety of alkyl or aryl groups by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction of the resulting imine. This strategy is highly effective for developing ligands for CNS targets, such as G-protein coupled receptors (GPCRs) and transporters, where the nature of the amine substitution is often critical for activity and selectivity.

Step-by-Step Methodology:

  • Salt-Free Amine Preparation: Prepare the free base of 4-Amino-1-pyridin-3-YL-butan-1-one as described in Protocol 1, Step 1. After stirring, filter off the triethylamine hydrochloride salt if it precipitates, and use the filtrate directly.

  • Imine Formation: To the solution of the free amine, add the desired aldehyde or ketone (1.0-1.2 eq). If the reaction is slow, a catalytic amount of acetic acid can be added. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the mixture to 0 °C. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Causality: NaBH(OAc)₃ is preferred over NaBH₄ as it is less reactive towards the ketone in the starting material and selectively reduces the protonated imine intermediate, minimizing side reactions.[9]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 6-24 hours. Monitor by LC-MS for the disappearance of the starting material and the formation of the product.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the target secondary amine.

Proposed Biological Evaluation: Screening for Therapeutic Activity

The synthesized derivatives should be subjected to a tiered screening cascade to identify promising lead compounds.

Tier 1: Primary Target-Based Screening

Based on the prevalence of the aminopyridine scaffold in known bioactive agents, the following initial screens are recommended:

Therapeutic AreaProposed Target Class / AssayRationale
Oncology Kinase Panel Screening (e.g., PI3K, BTK, JAK) The aminopyridine motif is a known "hinge-binder" in many kinase inhibitors. A broad kinase panel can identify initial hits. For example, 4-(piperid-3-yl)amino substituted quinazolines have shown potent PI3Kδ inhibition.[5]
Neuroscience (CNS) GPCR Radioligand Binding Assays (e.g., Dopamine D₂, Serotonin 5-HT₂A) The flexible butanone linker and basic nitrogen atoms are well-suited for interaction with aminergic GPCRs, which are key targets for antipsychotic, antidepressant, and anxiolytic drugs. A related compound has suggested potential for modulating serotonin pathways.[11]
Infectious Diseases Antimicrobial Minimum Inhibitory Concentration (MIC) Assays Aminopyridine derivatives have been explored for activity against various pathogens, including protozoa responsible for neglected tropical diseases.[1] Initial screening against a panel of bacteria and fungi can reveal potential anti-infective properties.
Tier 2: Cellular and Functional Assays

Compounds that show activity in primary screens should be advanced to more complex biological models.

Diagram: Biological Screening Workflow

G cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary & Functional Assays cluster_tier3 Tier 3: Lead Optimization start Synthesized Compound Library (from Protocols 1 & 2) kinase Kinase Panel (Biochemical Assay) start->kinase gpcr GPCR Binding (Radioligand Assay) start->gpcr mic Antimicrobial MIC (Growth Inhibition) start->mic selectivity Kinase Selectivity Profiling kinase->selectivity Hits functional_assay Functional GPCR Assay (e.g., Calcium Flux, cAMP) gpcr->functional_assay Hits cell_potency Cellular Potency (e.g., Cancer Cell Line Viability) adme ADME/PK Profiling cell_potency->adme Leads functional_assay->adme Leads selectivity->cell_potency in_vivo In Vivo Efficacy Models adme->in_vivo caption Tiered screening cascade for derivative evaluation.

Caption: A logical workflow for the biological evaluation of synthesized derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for medicinal chemistry campaigns. The dual reactivity of its primary amine and ketone functionalities allows for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel amides and secondary amines. By coupling these synthetic efforts with a logical, tiered biological screening approach, the potential of this scaffold to yield next-generation therapeutics for oncology, CNS disorders, and infectious diseases can be systematically unlocked. Future work should focus on developing stereoselective modifications of the ketone and exploring its use in forming more complex heterocyclic systems.

References

Application Notes and Protocols for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Chemical Synthesis and Neuropharmacology

Section 1: Introduction and Critical Compound Identification

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is a pyridinyl amino ketone that serves as a valuable building block in medicinal chemistry and a tool for neuropharmacological research. Its structure, featuring a pyridine ring, a ketone, and a primary amine, makes it a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. These may include agents targeting neurotransmitter systems, inspired by its structural similarity to bioactive compounds.[1]

It is of critical importance for researchers to distinguish between This compound (CAS No. 1187930-07-9) and a closely related compound, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (CAS No. 66093-90-1). The latter is a well-characterized metabolite of nicotine, also known as pseudooxynicotine.[2][3] While structurally similar, the presence of a methyl group on the amine in pseudooxynicotine can significantly alter its chemical reactivity, biological activity, and metabolic profile. This guide is specifically focused on the primary amine-containing compound.

Diagram 1: Structural Comparison

Caption: Chemical structures of the primary amine (left) and its methylated analogue (right).

Section 2: Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its proper use in a laboratory setting.

Compound Specifications
PropertyValueSource
CAS Number 1187930-07-9[4]
Molecular Formula C₉H₁₄Cl₂N₂O[4]
Molecular Weight 237.13 g/mol [1][4]
Appearance Typically a solid (powder/crystalline)Inferred from similar compounds
Purity ≥95% (Varies by supplier)[1]
Solubility and Solution Preparation

Due to the dihydrochloride salt form, the compound is expected to have good solubility in aqueous solutions and polar organic solvents.

SolventSolubilityNotes
Water SolubleRecommended for most biological buffers. pH may be slightly acidic.
Methanol Soluble[2] (Inferred from methylated analogue)
DMSO SolubleCommon solvent for creating high-concentration stock solutions.
Ethanol SolubleCan be used, but may be less soluble than in methanol or water.

Protocol 2.2.1: Preparation of a 10 mM Aqueous Stock Solution

  • Aseptic Technique: Work in a laminar flow hood to maintain sterility for cell-based assays.

  • Weighing: Accurately weigh out 2.37 mg of this compound.

  • Dissolution: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1.0 mL of sterile, nuclease-free water.

  • Mixing: Vortex gently until the solid is completely dissolved.

  • Filtration (Optional): For cell culture applications, filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended in Section 2.3.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound.

  • Long-Term Storage: For maximum stability, it is recommended to store the solid compound at -20°C, protected from light and moisture.[2] (Recommendation based on its methylated analogue).

  • Short-Term Storage: The solid can be stored at room temperature for short periods, ideally in a desiccator.[2]

  • Solution Storage: Aqueous stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Section 3: Laboratory Applications and Protocols

The primary applications of this compound are in synthetic organic chemistry as an intermediate and in pharmacology for screening and assay development.[1]

Application as a Synthetic Intermediate

The primary amine of this compound is a key functional group for various chemical transformations, such as:

  • Amide bond formation

  • Reductive amination

  • N-alkylation and N-arylation

  • Formation of heterocyclic structures

These reactions allow for the creation of a library of derivatives for structure-activity relationship (SAR) studies.

Diagram 2: Synthetic Workflow Example

G A 4-Amino-1-pyridin-3-YL- butan-1-one dihydrochloride B Neutralization (e.g., Et3N) A->B C Free Amine Intermediate B->C E Amide Bond Formation C->E H Reductive Amination (e.g., NaBH(OAc)3) C->H D Acyl Chloride (R-COCl) D->E F Novel Amide Derivative E->F Purification/ Characterization G Aldehyde/Ketone (R'-CHO) G->H I Secondary Amine Derivative H->I Purification/ Characterization

Caption: General workflow for derivatization of the primary amine.

Application in Neuropharmacology Research

Given its pyridinyl structure, this compound may interact with nicotinic acetylcholine receptors (nAChRs) or other neurotransmitter receptors.[1] It can be used as a starting point for developing novel ligands or as a tool compound in binding assays and functional screens.

Protocol 3.2.1: General Protocol for Cell-Based Assay

This protocol provides a general framework. Specific cell lines, media, and assay readouts must be optimized for the biological question of interest.

  • Cell Plating: Plate cells (e.g., SH-SY5Y neuroblastoma cells for neuronal studies) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Remove the old medium from the cells and add the medium containing the diluted compound. Include a vehicle control (medium with the same concentration of solvent, e.g., water or DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Assay Readout: Perform the desired functional assay, such as a cell viability assay (e.g., MTT, PrestoBlue), a calcium imaging assay, or a neurotransmitter uptake assay.

  • Data Analysis: Quantify the results and plot a dose-response curve to determine parameters like EC₅₀ or IC₅₀.

Section 4: Safety and Hazard Management

All laboratory work should be conducted by trained personnel in a properly equipped facility. A full Safety Data Sheet (SDS) from the supplier should be consulted before use.[5]

Hazard Identification

Based on data for the closely related methylated compound, the following hazards should be assumed[5][6]:

  • Acute Toxicity (Oral): Harmful or toxic if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Skin Sensitization: May cause an allergic skin reaction.[6]

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield.[5]

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).[5]

  • Skin and Body Protection: Wear a lab coat. Ensure exposed skin is covered.[5]

Handling and Emergency Procedures
  • Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[5]

  • Ingestion: If swallowed, rinse mouth and call a POISON CENTER or doctor immediately.

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water. Remove contaminated clothing.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Section 5: References

  • PubChem. (n.d.). 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one--hydrogen chloride (1/2). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride - Data Sheet. Retrieved from --INVALID-LINK--

  • LGC Standards. (2025). Safety Data Sheet: 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride. Retrieved from --INVALID-LINK--

  • MySkinRecipes. (n.d.). 4-Amino-1-(pyridin-3-yl)butan-1-one dihydrochloride. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Safety Data Sheet. (Note: This is a general SDS link, a specific one for the product should be obtained from the supplier). Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one Dihydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Amino-1-(pyridin-3-yl)butan-1-one. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 66093-90-1|4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). 4-amino-1-pyridin-3-ylbutan-1-one;dihydrochloride (CAS No. 1187930-07-9) Suppliers. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols for the Preparation of 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of solutions containing 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS: 1187930-07-9). As a research chemical with applications in the synthesis of potential therapeutics for central nervous system disorders, proper solution preparation is critical for experimental reproducibility and accuracy.[1] Due to the limited availability of public data on this specific compound, this guide emphasizes empirical determination of key parameters and establishes best-practice protocols grounded in general chemical principles for amino ketone salts. It is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties & Compound Identification

Accurate compound identification is the foundation of any valid experiment. This compound is the hydrochloride salt of the corresponding free base, which significantly influences its physical properties, particularly solubility and stability.

PropertyDataSource(s)
Chemical Name 4-Amino-1-pyridin-3-ylbutan-1-one dihydrochlorideIUPAC Standard
CAS Number 1187930-07-9[1]
Molecular Formula C₉H₁₄Cl₂N₂O[1]
Molecular Weight 237.13 g/mol [1]
Appearance Data not specified; likely a solid (e.g., crystalline powder or amorphous solid).Assumed
Purity ≥95% (Typical for commercial sources)[1]
Free Base Information CAS: 71278-11-0, MW: 164.20 g/mol

Safety & Handling: A Precautionary Approach

Critical Note: A specific Safety Data Sheet (SDS) for CAS 1187930-07-9 was not found in publicly available databases. However, the structurally similar compound, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (CAS 66093-90-1), carries GHS hazard classifications including "Toxic if swallowed," "May cause an allergic skin reaction," and "Causes serious eye irritation".[2]

Principle of Causality: Given the structural similarity, it is scientifically prudent to handle this compound with a similar or higher level of caution until a specific SDS is obtained from the supplier. The primary amine may present different or additional sensitization risks.

Mandatory Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Ventilation: Handle the solid compound and concentrated solutions in a certified chemical fume hood to avoid inhalation.

  • Weighing: Weigh the compound on a calibrated analytical balance in a containment area (e.g., a weigh box or fume hood).

  • Spills: In case of a spill, avoid raising dust. Decontaminate the area with an appropriate solvent and dispose of waste according to institutional guidelines.

Solvent Selection: An Empirical Protocol

The dihydrochloride salt structure suggests that the compound will have good solubility in polar protic solvents. However, without explicit data, solubility must be determined empirically. This protocol provides a systematic approach to test and validate solvent choice.

Rationale: The goal is to find a solvent that can dissolve the compound to the desired concentration without promoting degradation. Water, buffered aqueous solutions, and polar organic solvents like DMSO and ethanol are primary candidates.

Workflow for Empirical Solubility Testing

cluster_0 Solubility Determination Workflow start Weigh 1-5 mg of compound into a clear vial add_solvent Add solvent in small aliquots (e.g., 100 µL) start->add_solvent vortex Vortex/sonicate for 30-60 seconds add_solvent->vortex observe Observe for dissolution vortex->observe observe->add_solvent  Not fully dissolved success Calculate concentration (mg/mL) Record as minimum solubility observe->success Fully dissolved  

Caption: Workflow for determining compound solubility.

Recommended Solvents for Testing (In Order of Priority)
  • Deionized Water: As a dihydrochloride salt, the compound is expected to be most soluble in water. This should be the first choice for creating aqueous buffers for biological assays.

  • Phosphate-Buffered Saline (PBS, pH 7.4): Essential for determining solubility in a physiologically relevant buffer. Changes in pH can affect the protonation state of the amines and thus impact solubility.

  • Dimethyl Sulfoxide (DMSO): A common aprotic polar solvent used for creating high-concentration stock solutions for long-term storage.

  • Ethanol (EtOH): A polar protic organic solvent. An ethanol stock may be required if subsequent experimental steps are incompatible with water or DMSO.

Protocol for Preparation of a 10 mM Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in water. The same principles apply to other aqueous buffers like PBS.

Principle of Self-Validation: This protocol incorporates a final filtration step, which serves as a check for complete dissolution. Any undissolved particulate will be removed, ensuring the final solution concentration is accurate and the solution is suitable for sterile applications.

Materials & Equipment
  • This compound (MW: 237.13 g/mol )

  • High-purity deionized water (Type I)

  • Calibrated analytical balance

  • Class A volumetric flasks (e.g., 10 mL)

  • Vortex mixer and/or sonicator

  • Sterile 0.22 µm syringe filter (e.g., PVDF or PES)

  • Sterile storage vials (e.g., amber glass or polypropylene cryovials)

Step-by-Step Procedure
  • Calculation: Determine the mass of compound required.

    • Formula: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Example (for 10 mL of 10 mM solution): Mass = 0.010 mol/L × 0.010 L × 237.13 g/mol × 1000 mg/g = 2.37 mg

  • Weighing: Carefully weigh out 2.37 mg of the compound and transfer it quantitatively to a 10 mL volumetric flask.

  • Initial Dissolution: Add approximately 7-8 mL of deionized water to the flask. Cap the flask securely.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, place the flask in a bath sonicator for 5-10 minutes. Alternate between vortexing and sonicating until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

  • Final Volume Adjustment: Once dissolved, add deionized water to bring the final volume to the 10.0 mL calibration mark on the flask. Invert the flask 10-15 times to ensure homogeneity.

  • Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a sterile, labeled storage vial. This step removes any potential microbial contamination or microscopic particulates.

Solution Storage and Stability

Core Principle: The supplier recommendation to "Store in inert gas at room temperature" for the solid compound implies potential sensitivity to atmospheric oxygen or moisture.[1] This sensitivity may be heightened in solution.

Storage Recommendations
Solution TypeRecommended Storage Temp.Rationale & Best Practices
Aqueous Stocks -20°C or -80°CMinimize chemical degradation and prevent microbial growth. Use single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.
DMSO Stocks -20°C or -80°CStandard practice for long-term storage. DMSO freezes at +18°C, so ensure it is fully thawed and vortexed before use. Aliquoting is highly recommended.
Assessing Solution Stability

For critical applications, especially long-term studies, it is advisable to perform a preliminary stability test.

  • Prepare a fresh stock solution.

  • Immediately analyze it using a suitable method (e.g., HPLC-UV, LC-MS) to obtain a baseline purity profile and concentration.

  • Store the solution under the intended conditions (e.g., -20°C).

  • Re-analyze the solution at set time points (e.g., 1 week, 1 month) and compare the results to the baseline to check for degradation products or a decrease in concentration.

Workflow Visualization: From Solid to Usable Solution

cluster_main Solution Preparation & Storage Workflow Solid Solid Compound (CAS 1187930-07-9) Weigh Calculate & Weigh (in fume hood) Solid->Weigh 1 Dissolve Dissolve in Solvent (e.g., Water, DMSO) Vortex/Sonicate Weigh->Dissolve 2 Filter Sterile Filter (0.22 µm) Dissolve->Filter 3 Store Aliquot & Store (-20°C or -80°C) Filter->Store 4 Use Thaw & Use in Assay Store->Use 5

Caption: General workflow from solid compound to final use.

Troubleshooting

IssuePotential CauseRecommended Solution
Compound will not fully dissolve Exceeded solubility limit; incorrect solvent.Re-run the empirical solubility test. Try gentle warming (e.g., 37°C). If using a buffer, check if the pH is optimal. Prepare a more dilute solution.
Solution appears cloudy or colored Contamination; degradation; insoluble impurity.Ensure high-purity solvent is used. Filter the solution. If the issue persists, obtain a new lot of the compound and/or perform analytical purity checks (e.g., HPLC).
Inconsistent experimental results Solution degradation; improper storage; pipetting error.Prepare fresh stock solutions from the solid. Use single-use aliquots. Verify pipette calibration. Re-validate concentration via a quantitative method.

References

Application Notes and Protocols for the Synthesis of Derivatives from 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis of diverse derivatives from 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride. This versatile starting material serves as a critical building block for a wide array of compounds with potential therapeutic applications, particularly in neuroscience and medicinal chemistry. The protocols herein are grounded in established chemical principles, emphasizing reproducibility, safety, and high-yield synthesis. We will explore key derivatization strategies including reductive amination, N-acylation, and direct N-alkylation, complete with detailed step-by-step methodologies, mechanistic insights, and characterization guidelines.

Introduction: The Strategic Value of 4-Amino-1-pyridin-3-YL-butan-1-one

4-Amino-1-pyridin-3-YL-butan-1-one is a key intermediate in chemical and pharmaceutical research, primarily due to its structural resemblance to metabolites of nicotine and its utility as a scaffold for novel chemical entities.[1] The primary amino group and the pyridinyl ketone moiety offer two reactive handles for extensive chemical modification, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. Its derivatives are often explored for their potential to interact with central nervous system targets, including neurotransmitter receptors, making them relevant for developing treatments for neurological and psychiatric disorders.[1]

This guide provides field-proven protocols designed to be self-validating, explaining the causality behind experimental choices to ensure both success and understanding of the underlying chemical transformations.

General Synthetic Workflow

The primary amino group of 4-Amino-1-pyridin-3-YL-butan-1-one is the principal site for derivatization. The following diagram illustrates the main synthetic pathways detailed in this document.

G cluster_reagents Reagents & Conditions A 4-Amino-1-pyridin-3-YL-butan-1-one (Starting Material) B Reductive Amination (Secondary Amines) A->B  I C N-Acylation (Amides) A->C  II D N-Alkylation (Secondary/Tertiary Amines) A->D  III R1 Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) R1->B R2 Acyl Chloride/Anhydride, Base R2->C R3 Alkyl Halide, Base R3->D

Caption: General derivatization pathways from the starting material.

Core Synthetic Protocols

Important Preliminary Step: Free-Basing the Dihydrochloride Salt

The starting material is a dihydrochloride salt. For most reactions, it is essential to neutralize the salt to liberate the free primary amine.

Protocol 3.1: Free-Base Generation

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of water and an organic solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or triethylamine (TEA, ~2.2 eq.), while stirring until the pH of the aqueous layer is > 8.

  • If using a biphasic system, separate the organic layer. If an aqueous base was used, extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude free amine is often used immediately in the subsequent reaction without further purification.

Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a highly efficient one-pot method for forming secondary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone).[2][3] The reaction proceeds via an imine intermediate which is then reduced in situ.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the iminium ion over the carbonyl group.[2][6]

G cluster_mech Reductive Amination Mechanism Amine Amine Hemiaminal Hemiaminal Amine->Hemiaminal + Carbonyl Carbonyl Carbonyl Imine Imine Hemiaminal->Imine - H₂O Reduced Amine Reduced Amine Imine->Reduced Amine + [H⁻] (Reducing Agent)

Caption: Simplified workflow for the reductive amination process.

Protocol 3.1.1: General Reductive Amination

  • To a round-bottom flask, add the free-based 4-Amino-1-pyridin-3-YL-butan-1-one (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.).

  • Dissolve the reactants in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can drive the equilibrium towards the imine.[2]

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. The reaction is often slightly exothermic.

  • Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterCondition
Amine 4-Amino-1-pyridin-3-YL-butan-1-one (free base)
Carbonyl Aldehyde or Ketone (1.0-1.2 eq.)
Reducing Agent NaBH(OAc)₃ (1.5 eq.)
Solvent DCM, DCE
Temperature Room Temperature
Time 3-24 hours
N-Acylation: Synthesis of Amides

N-acylation is a robust and straightforward method to introduce a vast array of functional groups onto the primary amine, forming a stable amide bond. The reaction typically involves an acylating agent, such as an acid chloride or an anhydride, and a non-nucleophilic base to scavenge the acid byproduct (e.g., HCl).

Protocol 3.2.1: Acylation with an Acid Chloride

  • Dissolve the free-based 4-Amino-1-pyridin-3-YL-butan-1-one (1.0 eq.) and a base, such as triethylamine (TEA, 1.5 eq.) or pyridine, in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, 1M HCl (to remove excess base), saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography or recrystallization.

ParameterCondition
Amine 4-Amino-1-pyridin-3-YL-butan-1-one (free base)
Acylating Agent Acid Chloride (1.1 eq.)
Base Triethylamine or Pyridine (1.5 eq.)
Solvent Anhydrous DCM
Temperature 0 °C to Room Temperature
Time 1-4 hours
N-Alkylation: Synthesis of Secondary and Tertiary Amines

Direct N-alkylation using alkyl halides can be effective but presents a significant challenge: over-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[6] To achieve selective mono-alkylation, careful control of stoichiometry and reaction conditions is crucial.[7][8]

Protocol 3.3.1: Selective Mono-Alkylation

  • Dissolve the free-based 4-Amino-1-pyridin-3-YL-butan-1-one (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a mild base, such as potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the alkyl halide (e.g., alkyl bromide or iodide, 1.0-1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture gently (e.g., 40-60 °C) and monitor closely by TLC or LC-MS for the consumption of the starting material and the formation of mono- vs. di-alkylated products.

  • Once the desired conversion is reached, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to carefully separate the mono-alkylated product from starting material and di-alkylated byproducts.

ParameterCondition
Amine 4-Amino-1-pyridin-3-YL-butan-1-one (free base)
Alkylating Agent Alkyl Halide (1.0-1.1 eq.)
Base K₂CO₃ (2.0 eq.)
Solvent DMF, Acetonitrile
Temperature 40-60 °C
Time Varies (monitor closely)

Purification and Characterization

Purification by Flash Column Chromatography

Purification of the synthesized basic derivatives often requires flash column chromatography on silica gel.[9] Due to the basic nature of the pyridine and amine functionalities, compounds can "tail" on the acidic silica gel, leading to poor separation.[10]

Key Insight: To mitigate tailing and improve separation, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (0.5-2%), to the eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).[10][11]

General Procedure:

  • Prepare a slurry of silica gel in the chosen non-polar eluent.

  • Pack the column and equilibrate with the mobile phase.

  • Dissolve the crude product in a minimal amount of solvent and load it onto the column. Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of silica gel.[11]

  • Elute the column, often starting with a less polar solvent system and gradually increasing the polarity (gradient elution).[11]

  • Collect fractions and analyze them by TLC to identify and combine those containing the pure product.

Characterization by Spectroscopic Methods

Unambiguous structural confirmation of the synthesized derivatives is crucial.

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of these compounds.

  • ¹H NMR: The aromatic protons on the pyridine ring have characteristic chemical shifts. Protons at the C2 and C6 positions (α to the nitrogen) are the most deshielded (typically δ 8.5-8.8 ppm), while those at C3/C5 (β) are more shielded (δ 7.1-7.5 ppm). Upon derivatization of the side chain, changes in the chemical shifts of the methylene protons (the -CH₂- groups) will be observed, providing direct evidence of the reaction's success.

  • ¹³C NMR: Provides information on the carbon skeleton. The pyridine ring carbons also show characteristic shifts influenced by the electronegative nitrogen atom.

4.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized derivative. Techniques like Electrospray Ionization (ESI) are well-suited for these polar, basic compounds and will typically show a strong signal for the protonated molecule [M+H]⁺. This data is critical for confirming that the desired transformation has occurred.[12][13]

Conclusion

This compound is a highly valuable and adaptable starting material for medicinal chemistry and drug discovery. The protocols detailed in these application notes for reductive amination, N-acylation, and N-alkylation provide a robust foundation for creating diverse libraries of novel compounds. By understanding the principles behind each method and employing careful purification and characterization techniques, researchers can efficiently synthesize and validate new chemical entities for further biological evaluation.

References

Application Notes and Protocols for the Utilization of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for CNS Drug Discovery

4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride is a key chemical entity for researchers engaged in drug discovery, particularly within the realm of neuroscience. Its structural architecture, featuring a pyridine ring linked to a γ-aminobutanone moiety, presents a versatile scaffold for the synthesis of diverse compound libraries. This strategic positioning of functional groups—a hydrogen bond accepting pyridine nitrogen, a ketone for potential interactions or further modifications, and a primary amine for derivatization—makes it an attractive starting point for Structure-Activity Relationship (SAR) studies.

The relevance of this scaffold is underscored by its structural similarity to known biologically active molecules. For instance, its N-methylated analog, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is a metabolite of nicotine, suggesting that derivatives of this core may interact with nicotinic acetylcholine receptors (nAChRs).[1] These receptors are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression, making them a high-interest target for therapeutic intervention. The pyridine-aminoketone core can be considered a bioisostere for other successful pharmacophores, broadening its potential applications in medicinal chemistry.

This document provides a comprehensive guide for leveraging this compound in SAR-driven drug discovery campaigns. It outlines synthetic strategies for analog generation, proposes relevant biological screening protocols, and offers a framework for interpreting the resulting data to establish robust SAR.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the starting material is crucial for experimental design.

PropertyValueSource
Molecular Formula C₉H₁₄Cl₂N₂O[2]
Molecular Weight 237.13 g/mol [2]
CAS Number 1187930-07-9[2]
Appearance Typically a solidN/A
Solubility Soluble in aqueous solutionsGeneral Knowledge

Strategic Derivatization for SAR Exploration

The 4-Amino-1-pyridin-3-YL-butan-1-one scaffold offers multiple points for chemical modification to systematically probe the chemical space around the core structure. A typical SAR campaign would involve the synthesis of a library of analogs with variations at key positions.

Workflow for SAR Study using this compound

SAR_Workflow cluster_synthesis Analog Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis and Iteration Start 4-Amino-1-pyridin-3-YL -butan-1-one dihydrochloride N_alkylation N-Alkylation/ N-Acylation Start->N_alkylation R-X or RCOCl Reductive_amination Reductive Amination Start->Reductive_amination RCHO, NaBH(OAc)3 Pyridine_mod Pyridine Ring Modification Start->Pyridine_mod e.g., Halogenation Library Diverse Analog Library N_alkylation->Library Reductive_amination->Library Pyridine_mod->Library Screening Primary Screening (e.g., Radioligand Binding Assay) Library->Screening Functional_assay Functional Assay (e.g., Ca2+ Flux Assay) Screening->Functional_assay Active Hits ADME_Tox In Vitro ADME/Tox (e.g., Microsomal Stability) Functional_assay->ADME_Tox Potent Hits SAR_analysis SAR Analysis ADME_Tox->SAR_analysis Lead_opt Lead Optimization SAR_analysis->Lead_opt Identify Lead Candidates Lead_opt->N_alkylation Iterative Design

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study starting from this compound.

Protocols for Analog Synthesis

The following are detailed protocols for the derivatization of the primary amino group, a common and effective strategy in SAR studies.

Protocol 1: N-Acylation of the Primary Amine

This protocol describes the synthesis of a diverse library of amides, which allows for the exploration of various substituents and their effects on biological activity.

Materials:

  • This compound

  • Desired acid chloride (e.g., benzoyl chloride, acetyl chloride) or carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., HATU, HOBt/EDC

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Tertiary base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the desired acid chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-acylated analog.

Protocol 2: Reductive Amination of the Primary Amine

This method allows for the introduction of a variety of alkyl groups at the nitrogen atom, probing the impact of steric bulk and basicity on activity.

Materials:

  • This compound

  • Aldehyde or ketone (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Anhydrous 1,2-dichloroethane (DCE) or methanol

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/methanol mixture)

Procedure:

  • Suspend this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Continue stirring at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the N-alkylated product.

Proposed Biological Evaluation

Given the structural similarity to nicotine metabolites, a primary focus of biological evaluation should be on nicotinic acetylcholine receptors (nAChRs).

Primary Screening: Radioligand Binding Assays

A competitive radioligand binding assay is a high-throughput method to determine the affinity of the synthesized analogs for specific nAChR subtypes.

Example Protocol for α4β2 nAChR Binding:

  • Prepare rat forebrain membranes as a source of α4β2 nAChRs.

  • In a 96-well plate, incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [³H]-epibatidine or [³H]-cytisine) and varying concentrations of the test compounds.

  • Incubate for a defined period at a specific temperature (e.g., 2 hours at 4 °C).

  • Terminate the binding reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ values (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Secondary Screening: Functional Assays

Compounds that exhibit significant binding affinity should be further evaluated in functional assays to determine whether they act as agonists, antagonists, or allosteric modulators.

Example Protocol for a Calcium Flux Assay:

  • Use a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells).

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compounds at various concentrations.

  • Stimulate the cells with a known nAChR agonist (e.g., nicotine or acetylcholine).

  • Measure the change in fluorescence intensity, which corresponds to the influx of calcium through the activated receptor channels.

  • To test for agonist activity, apply the test compound alone and measure the fluorescence change.

  • To test for antagonist activity, pre-incubate with the test compound before adding the agonist and measure the inhibition of the agonist-induced response.

Establishing a Structure-Activity Relationship

The data from the synthesis and biological evaluation of the analog library will form the basis of the SAR.

Data Interpretation and SAR Table

Systematically tabulate the biological data (e.g., Ki values, EC₅₀/IC₅₀ values) against the structural modifications of the analogs.

Hypothetical SAR Table:

Compound IDR Group (at Amino)Ki (nM) for α4β2 nAChRFunctional Activity
Parent -H500Weak Partial Agonist
Analog 1 -CH₃250Partial Agonist
Analog 2 -C₂H₅300Partial Agonist
Analog 3 -COCH₃800Antagonist
Analog 4 -COPh450Antagonist
Analog 5 -CH₂Ph150Potent Partial Agonist

Interpretation of Hypothetical Data:

  • N-Alkylation: Small alkyl groups (methyl, ethyl) are tolerated and may slightly improve affinity. A larger, flexible benzyl group significantly enhances potency, suggesting a hydrophobic pocket in the binding site.

  • N-Acylation: The introduction of an acetyl or benzoyl group leads to a loss of agonist activity and a switch to antagonism, likely due to steric hindrance or altered electronic properties that prevent receptor activation.

Logical Progression of SAR

SAR_Logic cluster_cycle1 Initial SAR cluster_cycle2 Further Optimization A Parent Compound (Primary Amine) B N-Alkylation (Small Alkyl Groups) A->B Slight increase in affinity C N-Acylation (Amides) A->C Switch to antagonism D N-Benzylation A->D Significant increase in affinity E Substituted Benzyl Groups D->E Probe electronic/steric effects F Bioisosteric Replacements of Pyridine D->F Explore alternative H-bond acceptors G Modifications to Butanone Chain D->G Investigate chain length/rigidity

Caption: Logical progression of an SAR study, building upon initial findings to design subsequent generations of analogs.

Conclusion

This compound is a highly valuable starting material for SAR studies aimed at the discovery of novel modulators of CNS targets, particularly nicotinic acetylcholine receptors. A systematic approach involving the synthesis of diverse analog libraries, followed by a well-defined biological screening cascade, can elucidate the key structural features required for potent and selective activity. The protocols and strategies outlined in this document provide a robust framework for researchers to unlock the therapeutic potential of this promising chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-APYD-DEG-2601

Version: 1.0

Introduction

Welcome to the technical support guide for 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the potential degradation pathways of this compound. Understanding the stability of an active pharmaceutical ingredient (API) is a critical aspect of drug development, ensuring its safety, efficacy, and quality throughout its shelf life.[1]

This guide consolidates theoretical knowledge based on the compound's functional groups with practical, field-proven methodologies for conducting stability and forced degradation studies, in alignment with international regulatory standards such as the ICH Q1A(R2) guidelines.[2][3] Forced degradation studies are essential for identifying likely degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[4]

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 4-Amino-1-pyridin-3-yl-butan-1-one that are susceptible to degradation?

A1: The molecule possesses three primary points of potential instability:

  • Primary Amine (-NH₂): Susceptible to oxidation and reactions with aldehydes or ketones. As a primary amine, it is basic and will readily form salts.

  • Ketone (C=O): While generally stable, the ketone functional group can be susceptible to reduction or reactions involving the alpha-carbon.

  • Pyridine Ring: This heterocyclic aromatic ring is generally stable but can be susceptible to oxidation (N-oxide formation) or photolytic degradation under certain conditions.[5] The pyridine motif is common in FDA-approved drugs and is often used to improve metabolic stability and potency.[6][7][8]

Q2: How should this compound be stored to minimize degradation?

A2: Based on its structure, the dihydrochloride salt is expected to be a crystalline solid, which is generally more stable than the free base.[9] For routine laboratory use and long-term storage, the following conditions are recommended:

  • Temperature: Store at controlled room temperature or refrigerated (2-8 °C), protected from excessive heat. Thermal degradation of amines can be a concern at elevated temperatures.[10][11]

  • Humidity: Store in a desiccated environment. The dihydrochloride salt is hygroscopic and absorption of water can promote hydrolytic degradation.

  • Light: Protect from light. Pyridine-containing compounds can be susceptible to photolytic degradation.[12] Store in amber vials or light-resistant containers.

  • Atmosphere: For maximum stability, especially for analytical standards, store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Q3: Is the dihydrochloride salt form stable in aqueous solutions?

A3: The dihydrochloride salt enhances water solubility. However, once dissolved in water, the compound's stability will be highly pH-dependent. In neutral or basic solutions, the primary amine is deprotonated and becomes more susceptible to oxidative degradation. Acidic solutions (pH 3-5) are generally preferred for short-term storage of aqueous solutions to maintain the protonated, more stable state of the amine. Long-term storage in solution is not recommended without performing specific stability studies.

Part 2: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you may encounter during the analysis or handling of this compound.

Issue 1: Appearance of unexpected peaks in my HPLC chromatogram during release testing.

Potential Cause Troubleshooting Steps & Explanation
Oxidative Degradation The primary amine is a likely site for oxidation. This can be accelerated by exposure to air, trace metal ions in buffers, or peroxide-containing solvents. Action: Prepare solutions fresh using high-purity solvents and water. Degas all mobile phases. Consider adding a small amount of an antioxidant like EDTA to chelate metal ions if the problem persists.
Hydrolytic Degradation Although the core structure is not readily hydrolyzed, impurities from the synthesis could be. Action: Verify the pH of your sample diluent and mobile phase. Ensure consistency across experiments. Perform a forced hydrolysis study (see Protocol 1) to confirm if any observed peaks match known hydrolytic degradants.
Photodegradation If samples are left on the autosampler for extended periods under ambient light, new peaks can form. Action: Use amber autosampler vials or a light-protected autosampler tray. Prepare samples immediately before analysis. Run a photostability forced degradation study (see Protocol 1) to characterize potential photolytic degradants.
Interaction with Excipients If analyzing a formulated product, the API may be reacting with excipients (e.g., lactose forming a Schiff base with the primary amine). Action: Analyze the placebo (formulation without the API) to rule out excipient-related peaks. Conduct API-excipient compatibility studies under accelerated conditions (e.g., 40°C/75% RH).[12]

Issue 2: My quantitative analysis shows a loss of potency over time, but no new impurity peaks are observed.

Potential Cause Troubleshooting Steps & Explanation
Formation of Insoluble Degradants Degradation products may be precipitating out of solution and are not being injected or are being filtered out during sample preparation. Action: Visually inspect your stock and sample solutions for any cloudiness or particulates. Use a lower-gauge (larger pore size) filter or a different filter material during sample prep.
Formation of Non-UV Active Degradants The degradation pathway may lead to products that do not have a chromophore at the analytical wavelength. Action: Use a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) in parallel with your UV detector to screen for non-UV active species.
Adsorption to Container The compound or its degradants may be adsorbing to the surfaces of glass or plastic vials. Action: Test different container types (e.g., polypropylene vs. borosilicate glass). Silanized glass vials can prevent adsorption of basic compounds.
Incorrect Integration The main peak may be tailing or co-eluting with a degradant, leading to inaccurate integration and an apparent loss of the main peak area. Action: Scrutinize the peak shape and integration parameters. A peak purity analysis using a Diode Array Detector (DAD) or mass spectrometer can reveal co-elution.

Part 3: Protocols for Forced Degradation Studies

Forced degradation (or stress testing) is crucial for understanding the intrinsic stability of a molecule.[4][13][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[15] These protocols are based on ICH Q1A guidelines.[2][12]

Protocol 1: Standard Forced Degradation Workflow

This protocol outlines the conditions for subjecting this compound to hydrolytic, oxidative, thermal, and photolytic stress.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of the compound in a suitable solvent (e.g., Methanol or Water). Use this stock for all stress conditions.

2. Stress Conditions:

  • A summary of recommended starting conditions is provided in the table below.

  • Causality: The conditions are chosen to attack specific functional groups. Acid/base targets acid/base-labile groups. H₂O₂ is a strong oxidizing agent targeting the amine and potentially the pyridine ring. Heat provides energy for thermally-labile pathways. Light provides energy for photolytic reactions.[14]

Stress ConditionReagent/ConditionTemperatureTime Points (Example)Neutralization/Quenching Step
Acid Hydrolysis 0.1 M HCl60 °C2, 4, 8, 24 hoursNeutralize with an equimolar amount of 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH60 °C2, 4, 8, 24 hoursNeutralize with an equimolar amount of 0.1 M HCl
Oxidation 3% H₂O₂Room Temp2, 4, 8, 24 hoursN/A (dilution often sufficient)
Thermal (Solid) Dry Heat Oven80 °C (or 20°C below melting point)1, 3, 7 daysN/A
Thermal (Solution) Reflux in Water80 °C2, 4, 8, 24 hoursN/A
Photolytic (Solid & Solution) ICH Q1B Option 2: 1.2 million lux hours & 200 W·h/m² UV-ARoom TempN/AN/A (wrap in foil post-exposure)

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Perform any necessary quenching or neutralization as described in the table.

  • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC-UV/DAD method. An LC-MS method is highly recommended for peak identification.

4. Data Interpretation:

  • Calculate the percentage degradation of the parent compound.

  • Perform a mass balance calculation: (% Assay of Parent) + (Σ % Area of All Degradants) should ideally be between 98-102%.

  • Use DAD peak purity analysis to assess the homogeneity of the parent peak in stressed samples.

Visualization of Experimental Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation API API Sample Stock Prepare 1 mg/mL Stock Solution API->Stock Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C, Solid/Solution) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Quench Quench / Neutralize Acid->Quench Base->Quench Dilute Dilute to Final Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Quench->Dilute HPLC HPLC-DAD / LC-MS Analysis Dilute->HPLC MassBalance Mass Balance & Purity HPLC->MassBalance Pathway Identify Degradants & Propose Pathway MassBalance->Pathway

Caption: Workflow for Forced Degradation Studies.

Part 4: Potential Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible. These are predictive and must be confirmed by analytical characterization (e.g., LC-MS/MS, NMR) of the degradants formed during stress studies.

1. Oxidation:

  • The primary amine can be oxidized.

  • The pyridine nitrogen can be oxidized to form an N-oxide, a common metabolic and chemical degradation pathway for pyridine-containing drugs.

2. Photodegradation:

  • UV light can induce radical reactions. The pyridine ring can undergo complex rearrangements or reactions with solvent molecules upon photo-excitation.

Visualization of a Potential Degradation Pathway

Degradation_Pathway cluster_pathways Potential Degradation Routes Parent 4-Amino-1-pyridin-3-yl-butan-1-one Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Stress Condition N_Oxide Pyridine N-Oxide Derivative Oxidation->N_Oxide Pathway 1 Amine_Ox Amine Oxidation Products (e.g., Nitroso, Nitro) Oxidation->Amine_Ox Pathway 2

Caption: Potential Oxidative Degradation Pathways.

References

Technical Support Center: Purification of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for obtaining this compound in high purity. The guidance herein is synthesized from established principles of organic chemistry and purification science, tailored to the specific structural features of an aminopyridine ketone dihydrochloride salt.

Introduction to Purification Challenges

This compound presents a unique set of purification challenges due to its structure. It contains two basic nitrogen atoms—the pyridine ring (pKa ≈ 5-6) and a primary aliphatic amine (pKa ≈ 9-10)—making it highly polar and water-soluble, especially in its dihydrochloride salt form. The presence of the ketone functionality also offers a potential site for side reactions.

This guide provides a logical, step-by-step approach to troubleshooting and executing purification protocols, ensuring you can confidently address issues as they arise in your experiments.

Part 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses specific issues that you may encounter during the purification of this compound.

Q1: My final product is an oil or a sticky solid and won't crystallize. What should I do?

A1: "Oiling out" is a common problem for polar, flexible molecules, especially salts. It occurs when the compound separates from the solution at a temperature above its melting point or as a supersaturated, amorphous solid.

  • Underlying Cause: The compound is too soluble in the chosen solvent system, or the cooling process is too rapid. Impurities can also inhibit crystal lattice formation.

  • Troubleshooting Steps:

    • Re-dissolve and Re-precipitate: Gently warm the oil in the mother liquor to re-dissolve it completely.

    • Slow Cooling: Allow the solution to cool to room temperature very slowly, without disturbance. If necessary, use a Dewar flask to slow the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. This creates microscopic imperfections that can initiate nucleation.

    • Seed Crystals: If you have a small amount of pure, solid material, add a single seed crystal to the cooled, supersaturated solution.

    • Solvent System Modification: Your solvent may be too good. Add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution at room temperature until turbidity persists. Common anti-solvents for polar salts include diethyl ether or ethyl acetate.[1] Isopropanol is often a preferred solvent for recrystallizing hydrochloride salts over more polar solvents like ethanol where solubility can be too high.[1]

    • Purity Check: The issue might be impurities. Consider a preliminary purification step, such as a quick wash or a short silica plug, before attempting recrystallization.

Q2: I'm seeing significant peak tailing during HPLC analysis of my compound. How can I improve the peak shape?

A2: Peak tailing for basic compounds like your aminopyridine is typically caused by strong, unwanted interactions between the basic nitrogen atoms and acidic silanol groups on the surface of standard silica-based HPLC columns.

  • Underlying Cause: Secondary ionic interactions between the protonated amines and deprotonated silanols.

  • Troubleshooting Steps:

    • Mobile Phase Modification:

      • Add an Acidic Modifier: Incorporate a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) into your mobile phase. The acid will protonate the silanol groups, minimizing their interaction with your protonated analyte.

      • Increase Buffer Concentration: If using a buffered mobile phase, increasing the ionic strength can help shield the silanol interactions.

    • Column Selection:

      • Use an End-Capped Column: These columns have fewer free silanol groups.

      • Switch to a "Base-Deactivated" Column: These are specifically designed to produce symmetrical peaks for basic compounds.[2]

      • Consider a Mixed-Mode or HILIC Column: For highly polar compounds, these columns can offer better retention and selectivity.[2]

    • pH Adjustment: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analytes to maintain them in a single, fully protonated state.

Q3: My yield is very low after recrystallization. How can I improve recovery?

A3: Low recovery is often a result of the compound having significant solubility in the cold recrystallization solvent or using an excessive amount of solvent.

  • Underlying Cause: The chosen solvent is not optimal, or the protocol was not followed precisely.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding solvent in small portions near its boiling point is critical.

    • Cool Thoroughly: Ensure the crystallization mixture is thoroughly chilled in an ice bath for an adequate amount of time (e.g., 30-60 minutes) before filtration to maximize precipitation.

    • Solvent Selection: Your compound may be too soluble. Test alternative solvents. For hydrochloride salts, consider alcohols like isopropanol or ethanol, potentially with an anti-solvent like diethyl ether.[1]

    • Wash with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid re-dissolving the product.

    • Recover from Mother Liquor: Don't discard the filtrate immediately. Concentrate it by 50-75% and cool it again to recover a second crop of crystals. Note that this crop may be less pure than the first.

Q4: How do I remove unreacted starting materials or other polar impurities?

A4: Given the high polarity of the product, traditional silica gel chromatography can be challenging. An acid-base extraction or manipulation of the salt form can be highly effective.

  • Underlying Cause: Impurities have similar polarity to the product.

  • Troubleshooting Steps:

    • Acid-Base Extraction (for the free base): If your product is not in the salt form, dissolve the crude mixture in an organic solvent (e.g., dichloromethane). Wash with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the dihydrochloride salt, while less basic impurities may remain in the organic layer. Then, basify the aqueous layer with NaOH and extract your purified free base back into an organic solvent.

    • Selective Precipitation: A patent for a related aminopyridine hydrochloride describes a process of dissolving the crude material, adjusting the pH, extracting with an organic solvent, and then forming the hydrochloride salt by introducing HCl gas or a solution of HCl in a non-aqueous solvent like isopropanol or ethyl acetate.[3] This can be a highly selective method, as impurities may not precipitate under the same conditions.

    • Ion-Exchange Chromatography: This technique is well-suited for separating ionic compounds. A cation-exchange column can be used to bind your protonated product, allowing neutral or anionic impurities to be washed away. The product is then eluted by changing the pH or increasing the ionic strength of the eluent.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Recrystallization of this compound

This protocol provides a generalized method for recrystallization. The optimal solvent system should be determined empirically on a small scale.

Objective: To purify the crude dihydrochloride salt by removing less soluble and more soluble impurities.

Recommended Solvent Systems to Screen:

  • Isopropanol

  • Ethanol / Isopropanol mixture

  • Methanol / Isopropanol mixture

  • Isopropanol / Diethyl Ether (two-solvent system)

Solvent System ComponentRoleRationale
Isopropanol / Ethanol Primary SolventGood at dissolving polar hydrochloride salts when hot.
Diethyl Ether / Ethyl Acetate Anti-SolventPoor at dissolving the salt, induces precipitation.

Step-by-Step Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of the primary solvent (e.g., isopropanol). Heat the mixture to a gentle boil with stirring. Continue adding the solvent in small portions until the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-warm a funnel and a new flask. Quickly filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Single Solvent: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes.

    • Two-Solvent: Allow the solution in the primary solvent to cool to room temperature. Add the anti-solvent (e.g., diethyl ether) dropwise with swirling until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again.[4] Allow it to cool slowly as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for crystallization).

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Manipulation

This protocol is useful for removing non-basic impurities. It involves converting the salt to the free base, extracting, and then re-forming the pure salt.

Objective: To separate the basic product from neutral or acidic impurities.

Step-by-Step Methodology:

  • Dissolve the Salt: Dissolve the crude dihydrochloride salt in a minimum amount of water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) with stirring until the pH is >10. This will neutralize the HCl and deprotonate both nitrogen atoms, forming the free base.

  • Extraction of Free Base: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane (DCM) or ethyl acetate. The free base is less polar and will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solution under reduced pressure. At this stage, you have the crude free base.

  • Salt Formation:

    • Dissolve the crude free base in a suitable anhydrous solvent (e.g., isopropanol or diethyl ether).

    • Slowly add a solution of HCl in the same solvent (commercially available or prepared by bubbling HCl gas through the solvent). Add approximately 2.2 equivalents of HCl.

    • The pure dihydrochloride salt should precipitate out of the solution.

  • Isolation and Drying: Stir the resulting slurry for some time, then collect the solid by vacuum filtration. Wash the solid with a small amount of the anhydrous solvent and dry under high vacuum.

Part 3: Visualization of Workflows

Diagram 1: Troubleshooting Crystallization Issues

G start Crude Product is an Oil or Sticky Solid reheat Re-heat to Dissolve start->reheat slow_cool Cool Slowly reheat->slow_cool Primary Action success Crystalline Solid slow_cool->success Check Result fail Still Oily slow_cool->fail Check Result scratch Scratch Flask scratch->success fail_scratch Still Oily scratch->fail_scratch seed Add Seed Crystal seed->success fail_seed Still Oily seed->fail_seed change_solvent Modify Solvent (Add Anti-Solvent) change_solvent->reheat Re-attempt fail->scratch If Fails pre_purify Pre-purify (e.g., Acid-Base Wash) fail->pre_purify If All Else Fails pre_purify->start Re-attempt Crystallization fail_scratch->seed If Fails fail_seed->change_solvent If Fails

Caption: A decision-making workflow for troubleshooting crystallization problems.

Diagram 2: General Purification Workflow

G crude Crude Dihydrochloride Salt purity_check1 Assess Purity (TLC, HPLC, NMR) crude->purity_check1 decision Purity > 95%? purity_check1->decision recrystallize Protocol 1: Recrystallization decision->recrystallize No (Minor Impurities) acid_base Protocol 2: Acid-Base Purification decision->acid_base No (Multiple Impurities) final_product Pure Product (>98%) decision->final_product Yes purity_check2 Assess Purity of Crystals recrystallize->purity_check2 purity_check3 Assess Purity of Precipitated Salt acid_base->purity_check3 purity_check2->acid_base Purity Not OK purity_check2->final_product Purity OK purity_check3->final_product Purity OK combine_lots Combine Pure Fractions

References

Technical Support Center: Synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. The content is structured in a question-and-answer format to directly address specific experimental issues, providing not only solutions but also the underlying chemical principles to empower your research.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process requiring careful control over reaction conditions at each stage. A robust and logical synthetic route begins with commercially available 3-cyanopyridine and proceeds through the formation of a key hydroxyketone intermediate, followed by functional group manipulation to introduce the primary amine and subsequent salt formation.

The diagram below outlines the five major stages of the synthesis discussed in this guide.

Synthetic_Pathway Start 3-Cyanopyridine Inter1 4-Hydroxy-1-(pyridin-3-yl) butan-1-one Start->Inter1 Stage 1: Grignard Reaction & Hydrolysis Inter2 4-Chloro-1-(pyridin-3-yl) butan-1-one Inter1->Inter2 Stage 2: Chlorination Inter3 4-Azido-1-(pyridin-3-yl) butan-1-one Inter2->Inter3 Stage 3: Azide Substitution Inter4 4-Amino-1-(pyridin-3-yl) butan-1-one (Free Base) Inter3->Inter4 Stage 4: Azide Reduction Final 4-Amino-1-(pyridin-3-yl) butan-1-one Dihydrochloride Inter4->Final Stage 5: Salt Formation

Caption: Proposed 5-stage synthesis of the target compound.

Troubleshooting Guide & FAQs by Synthesis Stage

Stage 1: Ketone Formation via Grignard Reaction & Hydrolysis

This initial stage involves the reaction of 3-cyanopyridine with a Grignard reagent, BrMg(CH₂)₃OTBDMS, followed by acidic workup to hydrolyze the intermediate imine to the desired ketone, 4-Hydroxy-1-(pyridin-3-yl)butan-1-one (after silyl ether cleavage).

Q1: I am observing very low or no yield of the desired ketone. What are the common causes?

A1: Low yields in this step typically point to issues with the Grignard reagent or competing side reactions. Here’s a breakdown of potential causes and solutions:

  • Poor Grignard Reagent Formation: The formation of Grignard reagents is highly sensitive to moisture and oxygen.

    • Causality: Traces of water will protonate and destroy the highly basic Grignard reagent. Ensure all glassware is oven-dried, and solvents (like THF or diethyl ether) are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Competing Reaction with Pyridine Nitrogen: The Grignard reagent is a strong nucleophile and base. While it preferentially attacks the electrophilic carbon of the nitrile, it can also coordinate to or react with the Lewis basic nitrogen of the pyridine ring.

    • Causality: This coordination can reduce the nucleophilicity of the Grignard reagent or lead to side products.

    • Solution: Use of a reverse-addition technique, where the 3-cyanopyridine solution is added slowly to the Grignard reagent at low temperature (e.g., 0 °C), can minimize this side reaction by keeping the Grignard reagent in excess.

  • Impurity of Magnesium Turnings: The magnesium surface may have an oxide layer that prevents reaction.

    • Solution: Activate the magnesium before use by crushing it gently in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

Q2: My reaction seems to stall, and I isolate the intermediate imine instead of the ketone. How can I ensure complete hydrolysis?

A2: The hydrolysis of the intermediate magnesium imine salt to a ketone requires acidic conditions.[1][2] If this step is incomplete, it's usually due to insufficient acid or inadequate reaction time.

  • Causality: The imine formed after the Grignard addition is stable until protonated. The subsequent addition of water to the protonated iminium ion is the key step in hydrolysis.[3]

  • Troubleshooting Protocol:

    • After the Grignard reaction is complete, cool the reaction mixture to 0 °C.

    • Slowly quench the reaction by adding a saturated aqueous solution of NH₄Cl. This will hydrolyze the imine and precipitate magnesium salts.

    • For more robust hydrolysis, after the initial quench, add aqueous acid (e.g., 1M HCl) and stir vigorously for 1-2 hours at room temperature.[4]

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the imine intermediate.

Stage 2: Conversion of Hydroxyl to Chloro Group

This stage transforms the primary alcohol in 4-Hydroxy-1-(pyridin-3-yl)butan-1-one into a good leaving group, typically an alkyl chloride, using reagents like thionyl chloride (SOCl₂).

Q1: My chlorination reaction with thionyl chloride is incomplete and gives a low yield.

A1: Incomplete conversion is often due to reaction conditions or reagent stoichiometry.

  • Causality: The reaction of an alcohol with SOCl₂ proceeds via a chlorosulfite intermediate. The conversion to the alkyl chloride can occur via an Sₙ2 or Sₙi mechanism.[5] The presence of a base like pyridine can influence the mechanism and rate.[6]

  • Optimization:

    • Stoichiometry: Ensure at least a slight excess of thionyl chloride (1.1-1.2 equivalents) is used.

    • Temperature: While the reaction is often run at room temperature or with gentle heating, starting at 0 °C and allowing it to warm to room temperature can help control exothermicity and prevent side reactions.

    • Solvent: Use an inert aprotic solvent like dichloromethane (DCM) or chloroform.[7]

    • Catalyst: Adding a catalytic amount of dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent chlorinating agent.

Q2: I am observing significant charring and decomposition of my starting material. Are there milder alternatives to SOCl₂?

A2: Yes, the acidic byproducts (HCl, SO₂) from the thionyl chloride reaction can be harsh.[8] Milder, alternative methods are available, particularly converting the alcohol to a sulfonate ester like a mesylate or tosylate.

  • Causality: Mesylates and tosylates are excellent leaving groups for subsequent Sₙ2 reactions and are formed under less acidic conditions.[9]

  • Alternative Protocol (Mesylation):

    • Dissolve the alcohol (1 eq.) in dry DCM at 0 °C.

    • Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or diisopropylethylamine (DIPEA).

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise.[10]

    • Stir at 0 °C and monitor the reaction by TLC.

    • Work up by washing with cold water, dilute HCl, and brine to remove excess reagents and salts.

ReagentConditionsProsCons
SOCl₂ Neat or in DCM/CHCl₃Inexpensive; gaseous byproductsHarshly acidic; potential for side reactions
MsCl / Et₃N DCM, 0 °C to RTMilder conditions; high yieldRequires careful workup to remove base
TsCl / Pyridine Pyridine, 0 °CForms stable tosylateLong reaction times; pyridine can be difficult to remove
Stage 3: Azide Introduction via Nucleophilic Substitution

Here, the alkyl chloride is converted to an alkyl azide by reaction with sodium azide (NaN₃). This sets up the subsequent reduction to the primary amine.

Q1: The substitution reaction with sodium azide is very slow and gives poor yields.

A1: The rate of this Sₙ2 reaction is highly dependent on the solvent and temperature.

  • Causality: The Sₙ2 reaction mechanism requires a polar aprotic solvent to solvate the cation (Na⁺) while leaving the azide anion (N₃⁻) nucleophilic.[11][12]

  • Solutions:

    • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO. These solvents are excellent for Sₙ2 reactions involving anionic nucleophiles.

    • Temperature: Gently heating the reaction mixture (e.g., to 50-70 °C) will significantly increase the reaction rate.

    • Phase-Transfer Catalyst: If using a less polar solvent or if solubility is an issue, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can facilitate the reaction. TBAI undergoes anion exchange with NaN₃ to generate tetrabutylammonium azide, which is more soluble in organic solvents.

Q2: I am observing the formation of an alkene byproduct from an elimination reaction. How can I prevent this?

A2: Elimination (E2) is a common competing reaction with substitution (Sₙ2), especially with hindered substrates or at higher temperatures.

  • Causality: The azide ion, while a good nucleophile, also has some basicity. At elevated temperatures, it can act as a base to abstract a proton from the carbon adjacent to the leaving group, leading to an alkene.

  • Mitigation Strategies:

    • Temperature Control: Use the lowest temperature that provides a reasonable reaction rate. Avoid excessive heating.

    • Leaving Group: While chlorides are suitable, mesylates (from Stage 2 alternative) are sometimes better leaving groups that can allow for lower reaction temperatures, thus favoring substitution over elimination.

Stage 4: Reduction of the Azide to a Primary Amine

This crucial step converts the azide group into the target primary amine. The choice of reducing agent is critical to avoid affecting the ketone and pyridine functionalities.

Q1: My catalytic hydrogenation (H₂/Pd-C) is slow, or the catalyst seems to be inactive.

A1: Catalyst poisoning is a common issue in the hydrogenation of nitrogen-containing compounds.

  • Causality: The product amine can adsorb strongly to the surface of the palladium catalyst, blocking active sites and inhibiting the reaction (a phenomenon known as product inhibition or catalyst poisoning).[13][14] Sulfur-containing impurities can also irreversibly poison the catalyst.[15]

  • Troubleshooting Workflow:

    Hydrogenation_Troubleshooting Start Hydrogenation Slow/Stalled Q1 Is the system leak-proof and properly purged? Start->Q1 A1_Yes Check Catalyst Activity Q1->A1_Yes Yes A1_No Fix leaks, re-purge with N₂ then H₂ Q1->A1_No No Q2 Is the catalyst fresh? Is the solvent pure? A1_Yes->Q2 A2_Yes Consider Amine Poisoning Q2->A2_Yes Yes A2_No Use fresh catalyst & high-purity solvent Q2->A2_No No Sol1 Add acid (e.g., HCl) to protonate the product amine, preventing coordination to Pd. A2_Yes->Sol1 Sol2 Switch to an alternative reduction method. A2_Yes->Sol2

    Caption: Troubleshooting workflow for catalytic hydrogenation.

Q2: Catalytic hydrogenation is reducing my ketone or pyridine ring. What is a more chemoselective method?

A2: The Staudinger reduction is an excellent, mild, and highly chemoselective alternative for converting azides to amines without affecting most other functional groups.[16][17]

  • Causality: The Staudinger reaction involves the reaction of the azide with a phosphine (like triphenylphosphine, PPh₃) to form an iminophosphorane intermediate. This intermediate is then simply hydrolyzed with water to yield the amine and triphenylphosphine oxide.[18] This process does not involve harsh reducing agents or conditions that would affect ketones or aromatic rings.[19][20]

  • Staudinger Reduction Protocol:

    • Dissolve the alkyl azide (1 eq.) in a solvent mixture like THF and water (e.g., 9:1 ratio).

    • Add triphenylphosphine (1.1 eq.) in one portion.

    • Stir the reaction at room temperature. Nitrogen gas evolution is typically observed.

    • The reaction can be monitored by TLC for the disappearance of the azide and formation of the amine. It may take several hours to go to completion.

    • The main challenge is the removal of the triphenylphosphine oxide byproduct during purification, which is often achieved by chromatography or acid-base extraction.

Stage 5: Dihydrochloride Salt Formation

The final step is to convert the purified free-base amine into its stable, crystalline dihydrochloride salt for easier handling and formulation.

Q1: When I add HCl, my product crashes out as a sticky oil, not a crystalline solid.

A1: Oiling out is a common problem during salt formation and is often related to solvent choice, concentration, and the rate of crystallization.

  • Causality: If precipitation occurs too rapidly from a supersaturated solution, molecules don't have time to arrange into an ordered crystal lattice, resulting in an amorphous oil.

  • Methods to Induce Crystallization:

    • Solvent System: Use a solvent system where the free base is soluble, but the hydrochloride salt is sparingly soluble. Common choices include isopropanol (IPA), ethanol, or mixtures like ether/IPA or ethyl acetate/ethanol.[21]

    • Slow Addition: Add the HCl solution (e.g., HCl in ether or IPA) slowly to a stirred solution of the free base at room temperature or 0 °C.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a seed crystal to the solution to initiate crystallization.

    • Trituration: If an oil forms, try scratching the inside of the flask with a glass rod or adding a less polar co-solvent (like heptane) and stirring vigorously (trituration) to induce solidification.

Q2: The final salt is very hygroscopic and difficult to handle. How can I minimize this?

A2: Hygroscopicity, the tendency to absorb moisture from the air, is a known challenge for many amine salts.[22][23]

  • Causality: The high polarity and ionic nature of the hydrochloride salt, particularly with two chloride ions, can lead to strong interactions with water molecules.[24] The crystallinity of the salt also plays a major role; highly crystalline, well-ordered solids are generally less hygroscopic than amorphous or poorly crystalline materials.[25]

  • Handling and Storage Best Practices:

    • Ensure High Crystallinity: Use the techniques from the previous question to obtain a highly crystalline solid. Amorphous material is significantly more hygroscopic.

    • Thorough Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating, to remove all traces of solvent and water.

    • Controlled Environment: Handle the final product in a low-humidity environment, such as a glove box or a desiccator.

    • Packaging: Store the material in tightly sealed containers with a desiccant.

Q3: How do I ensure the formation of the dihydrochloride salt?

A3: The target molecule has two basic nitrogen atoms: the primary aliphatic amine and the pyridine nitrogen. Both will be protonated in the presence of sufficient acid.

  • Causality: The pKa of the aliphatic amine is higher (more basic) than that of the pyridine nitrogen. Stoichiometric control is key.

  • Procedure: To ensure full protonation of both sites, use at least 2.2 equivalents of HCl relative to the free base. After precipitation and filtration, the salt can be washed with a solvent like cold diethyl ether to remove any excess surface HCl. Titration or elemental analysis (for chlorine content) can be used to confirm the dihydrochloride stoichiometry.

References

Technical Support Center: Optimizing the Synthesis of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride. The synthesis of pyridyl ketones presents unique challenges primarily due to the electronic properties of the pyridine ring. This document provides a comprehensive technical overview, troubleshooting strategies, and optimized protocols to help you improve reaction yields and purity. We will delve into the mechanistic rationale behind common synthetic choices and offer data-driven advice to overcome frequently encountered obstacles.

Section 1: Synthesis Overview & Key Mechanistic Challenges

The construction of 4-Amino-1-pyridin-3-YL-butan-1-one typically involves the formation of a carbon-carbon bond between the pyridine ring and a four-carbon acyl chain. The most direct and common approach for creating such aryl ketones is the Friedel-Crafts acylation.[1]

The Core Challenge: The "Pyridine Problem"

Standard Friedel-Crafts reactions are often inefficient for pyridine-containing substrates. This is due to two primary factors:

  • Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system. This makes the ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene or other electron-rich arenes.[2]

  • Lewis Acid Complexation: Friedel-Crafts acylation requires a Lewis acid catalyst (e.g., AlCl₃) to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[1] However, the basic nitrogen atom of pyridine readily complexes with the Lewis acid. This complexation not only consumes the catalyst but also further deactivates the pyridine ring, effectively shutting down the desired reaction.[3]

Therefore, successful synthesis requires conditions that can overcome this inherent lack of reactivity. This often involves using harsher conditions or alternative synthetic strategies.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low or zero. What is the most common reason for failure? A: The most frequent cause of failure is a combination of impure reagents and insufficient catalytic activity. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or starting materials will deactivate the catalyst. Furthermore, the stoichiometry of the Lewis acid is critical; enough must be added to both activate the acylating agent and account for complexation with the pyridine nitrogen.

Q2: I'm observing the formation of multiple unidentified byproducts on my TLC plate. What could be the cause? A: Significant byproduct formation often points to side reactions due to overly harsh conditions or incorrect stoichiometry.[4] Using a large excess of the Lewis acid or excessively high temperatures can lead to charring, degradation, or undesired side reactions. One known side reaction in related syntheses is the formation of benzo[a]indolizine derivatives under certain conditions.[4] Careful control of temperature and a systematic optimization of catalyst loading are crucial to minimize these pathways.[5]

Q3: Are there viable alternative synthetic routes to Friedel-Crafts acylation for this molecule? A: Yes. If Friedel-Crafts acylation proves ineffective, a powerful alternative is the acylation of a metalated pyridine.[3] This strategy inverts the polarity of the reaction. First, the pyridine ring is deprotonated using a strong base (e.g., n-butyllithium or LDA) to create a nucleophilic organometallic species. This "lithiated pyridine" can then react with a suitable acylating agent (like an ester or an N,N-dimethylamide derivative of the sidechain) to form the desired ketone. This approach avoids the use of Lewis acids and the associated deactivation problems.

Q4: How can I effectively purify the final this compound salt? A: The dihydrochloride salt is typically a crystalline solid, making recrystallization the preferred method of purification. Common solvent systems include mixed alcohols and ethers (e.g., ethanol/diethyl ether) or isopropanol/acetone. The process involves dissolving the crude salt in a minimum amount of the hot primary solvent (e.g., ethanol) and then slowly adding the anti-solvent (e.g., ether) until turbidity is observed. Cooling the mixture then allows for the precipitation of pure crystals. If the product oils out, trituration with a non-polar solvent like hexanes or ether can sometimes induce crystallization.

Section 3: Troubleshooting Guide for Low Yield

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

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Caption: Troubleshooting workflow for low yield.

Problem Possible Cause Recommended Solution & Rationale
No Product Formation 1. Wet Reagents/Solvent: AlCl₃ is extremely hygroscopic and reacts violently with water, rendering it inactive.Action: Use freshly opened AlCl₃, ensure solvents are anhydrous (e.g., distilled from a drying agent), and dry glassware in an oven before use. Run the reaction under a strict inert atmosphere (Nitrogen or Argon).
2. Insufficient Catalyst: The pyridine nitrogen complexes with AlCl₃. If less than 1 equivalent of AlCl₃ is used relative to the pyridine starting material, there will be no free catalyst to activate the acylating agent.Action: Ensure at least >2 equivalents of AlCl₃ are used. One equivalent is consumed by the pyridine nitrogen, one by the acylating agent's carbonyl, and an additional amount is needed for catalysis. Systematically increase the loading (e.g., from 2.5 to 3.5 eq).[5]
Low Conversion 1. Sub-optimal Temperature: The activation energy for acylating a deactivated ring is high, requiring thermal energy.Action: Monitor the reaction by TLC or LC-MS. If starting material is consumed slowly, cautiously increase the reaction temperature in 10-20°C increments. Be aware that higher temperatures can also promote side reactions.[4]
2. Incorrect Solvent: Solvent choice can dramatically affect the reaction.Action: While nitrobenzene or dichloroethane are traditional solvents, acetonitrile has been shown to be effective for similar acylations of heterocyclic systems.[5] Consider screening different anhydrous, non-coordinating solvents.
Significant Byproduct Formation 1. Reaction Temperature is Too High: High temperatures can provide enough energy for alternative, undesired reaction pathways or cause decomposition.Action: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Stepwise optimization is key.
2. Excessive Catalyst Loading: A very high concentration of Lewis acid can increase the rate of side reactions.Action: Once conversion is achieved, try to reduce the amount of AlCl₃ to the minimum required for efficient conversion to improve the reaction's cleanliness.
Product Isolation Issues 1. Formation of an Oily Product: The dihydrochloride salt may not crystallize easily if impurities are present. The free base form is likely an oil.Action: After aqueous workup and extraction of the free base into an organic solvent (e.g., DCM, EtOAc), treat the organic solution with activated charcoal to remove colored impurities. Filter, dry, and then precipitate the dihydrochloride salt by bubbling dry HCl gas through the solution or by adding a solution of HCl in isopropanol or ether.
2. Hydrolysis of Acylating Agent: The acylating agent (e.g., 4-(Boc-amino)butyryl chloride) can hydrolyze if exposed to water before reacting.Action: Prepare the acylating agent fresh if possible and add it to the reaction mixture under anhydrous conditions.

Section 4: Experimental Protocols

Protocol 1: Optimized Friedel-Crafts Acylation

This protocol is a general guideline. The optimal conditions, particularly temperature and equivalents of AlCl₃, must be determined empirically.

Reagents & Materials:

  • Pyridine

  • 4-(tert-butoxycarbonylamino)butyric acid

  • Oxalyl chloride or Thionyl chloride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Dry HCl (gas or in a solvent like isopropanol)

  • Standard oven-dried glassware for air-sensitive reactions

  • Inert atmosphere (Nitrogen or Argon)

Step 1: Preparation of the Acyl Chloride (Acylating Agent)

  • In an oven-dried, three-neck flask under an inert atmosphere, dissolve 4-(tert-butoxycarbonylamino)butyric acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The resulting solution of 4-(Boc-amino)butyryl chloride is used directly in the next step.

Step 2: Friedel-Crafts Acylation

  • In a separate, larger, oven-dried flask equipped with a reflux condenser and under an inert atmosphere, suspend anhydrous AlCl₃ (3.0 eq) in anhydrous acetonitrile.

  • Cool the suspension to 0°C.

  • Slowly add the solution of the acyl chloride from Step 1 to the AlCl₃ suspension.

  • After stirring for 15-20 minutes, add pyridine (1.0 eq) dropwise. The addition is exothermic.

  • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 80-85°C).

  • Monitor the reaction progress using TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours.

Step 3: Workup and Boc-Deprotection

  • Once the reaction is complete, cool the mixture to 0°C.

  • Very slowly and carefully quench the reaction by adding it to a mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and vigorous reaction.

  • Stir the resulting mixture until all solids dissolve. Transfer to a separatory funnel and wash the aqueous layer with DCM (3x) to remove non-polar impurities.

  • The aqueous layer now contains the Boc-protected product. To deprotect, heat the acidic aqueous solution to 50-60°C for 2-4 hours, or until TLC/LC-MS confirms the removal of the Boc group.

Step 4: Isolation and Purification

  • Cool the acidic aqueous solution. Make the solution basic (pH > 10) by the slow addition of solid NaOH or 50% aq. NaOH, keeping the flask in an ice bath.

  • Extract the free amine product into an organic solvent like DCM or EtOAc (3-5x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base (likely an oil).

  • Dissolve the crude oil in a minimal amount of isopropanol or ether. Add a solution of HCl in isopropanol (2.2 eq) or bubble dry HCl gas through the solution until precipitation is complete.

  • Collect the solid by filtration, wash with cold ether, and dry under vacuum to yield this compound.

  • Recrystallize from ethanol/ether if further purification is needed.

Optimization Parameter Table:

ParameterInitial ConditionRange to ExploreRationale
AlCl₃ (equivalents) 3.02.5 - 4.0To overcome complexation with pyridine and catalyze the reaction effectively.[5]
Temperature (°C) 8060 - 120To provide sufficient activation energy without causing degradation.
Solvent AcetonitrileDichloroethane, NitrobenzeneSolvent polarity and coordinating ability can significantly impact the reaction.[5]
Reaction Time (h) 2412 - 48Ensure the reaction goes to completion without degrading the product.

References

Technical Support Center: Optimizing Synthesis of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: Why is a standard Friedel-Crafts acylation not a viable route for synthesizing 4-Amino-1-pyridin-3-yl-butan-1-one?

A1: This is a critical and common question. Standard Friedel-Crafts acylation conditions are generally ineffective for pyridine. The reaction relies on a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent. However, the nitrogen atom in the pyridine ring is a potent Lewis base. It will preferentially coordinate with the AlCl₃ catalyst, forming a stable complex.[1] This complex strongly deactivates the pyridine ring towards electrophilic aromatic substitution, effectively shutting down the desired reaction.[1][2]

Q2: What is a more practical synthetic strategy to consider?

A2: A multi-step approach is necessary, typically involving the construction of the side chain on a pre-existing pyridine ring. A common and logical strategy involves three main stages:

  • Carbon-Carbon Bond Formation: Coupling a pyridine-3-yl precursor with a four-carbon chain that already contains, or can be converted to, the desired functional groups. This often involves organometallic chemistry or condensation reactions.

  • Functional Group Interconversion: Converting a precursor functional group at the 4-position of the butanoyl chain (e.g., a nitro, azide, or nitrile group) into the target primary amine. This step is critical for achieving the final structure.

  • Salt Formation and Purification: Isolating the final basic compound as its more stable and crystalline dihydrochloride salt.

Q3: Why is the final product isolated and stored as a dihydrochloride salt?

A3: The compound has two basic centers: the primary aliphatic amine and the pyridine nitrogen. The free base form is often a viscous oil that is prone to oxidation and difficult to handle and purify. Converting it to the dihydrochloride salt serves several key purposes:

  • Stability: The salt is significantly more stable to air and moisture, allowing for reliable long-term storage.[3]

  • Handling: It is typically a crystalline solid, which is much easier to weigh, transfer, and handle than an oil.

  • Purification: The process of salt formation and subsequent recrystallization is a powerful purification method to remove non-basic impurities.

Q4: What are the recommended storage and handling conditions for this compound?

A4: For long-term stability, this compound should be stored at low temperatures, typically -20°C or at least below -15°C.[3] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and oxygen.

Troubleshooting Guide

This section addresses specific problems you may encounter during a multi-step synthesis. We will use the common example of a γ-nitroketone reduction followed by salt formation.

Stage 1 & 2: Synthesis of the Aminoketone Free Base

Problem: Low or no yield of the desired aminoketone after reduction of the nitro-precursor.

  • Possible Cause 1: Incorrect Choice of Reducing Agent.

    • Scientific Rationale: The starting material is a ketone. Aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄) are generally not chemoselective and will reduce both the nitro group and the ketone, leading to an undesired aminoalcohol.

    • Solution: Employ a reducing agent known for selective nitro group reduction in the presence of other reducible functional groups. Catalytic hydrogenation is a superior method. A palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst under a hydrogen atmosphere is highly effective for this transformation.

  • Possible Cause 2: Catalyst Poisoning or Inactivity.

    • Scientific Rationale: Catalytic hydrogenation is a surface-mediated reaction. Trace impurities from previous steps, particularly sulfur-containing compounds or certain halides, can act as catalyst poisons, binding to the catalyst surface and blocking active sites.

    • Solution: Ensure the γ-nitroketone precursor is highly pure before the reduction step. If poisoning is suspected, passing a solution of the starting material through a small plug of silica gel or activated carbon can remove many common poisons.[4] Use a fresh, high-quality catalyst and ensure the reaction solvent is anhydrous and deoxygenated.

  • Possible Cause 3: Incomplete Reaction.

    • Scientific Rationale: The reaction may be kinetically slow due to insufficient catalyst loading, low hydrogen pressure, or suboptimal temperature.

    • Solution: Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Ensure the reaction vessel is properly sealed and pressurized with hydrogen (typically 1-4 atm). Gentle heating (30-50°C) can sometimes accelerate the reaction, but monitor carefully to avoid side reactions. Use TLC or LC-MS to monitor the disappearance of the starting material.

Stage 3: Dihydrochloride Salt Formation & Purification

Problem: The product forms an oil or sticky solid during acidification instead of a crystalline precipitate.

  • Possible Cause 1: Incorrect Solvent System.

    • Scientific Rationale: The solubility of the hydrochloride salt is highly dependent on the solvent. If the salt is too soluble in the chosen solvent, it will not precipitate effectively and may "oil out."

    • Solution: The goal is to have the free base soluble but the dihydrochloride salt insoluble. A common procedure is to dissolve the crude amine free base in a solvent in which the salt has low solubility, such as 2-propanol (IPA) or ethanol (EtOH).[5] Then, add a solution of anhydrous HCl in a compatible solvent (e.g., HCl in diethyl ether, or HCl in dioxane). If oiling still occurs, try adding a non-polar anti-solvent like diethyl ether or MTBE dropwise to the mixture with vigorous stirring to induce precipitation.[5]

  • Possible Cause 2: Presence of Water.

    • Scientific Rationale: Amine hydrochloride salts are often highly soluble in water. Even small amounts of water in the solvents or reagents can inhibit crystallization and promote oil formation.

    • Solution: Use anhydrous solvents for the salt formation step. If the HCl source is aqueous, it is not suitable. Use gaseous HCl bubbled through the solution or a commercially available solution of HCl in an anhydrous organic solvent.

Problem: The isolated salt is discolored (e.g., yellow, brown, or pink).

  • Possible Cause 1: Oxidative Impurities.

    • Scientific Rationale: The amine product, even as a salt, can be susceptible to air oxidation over time, especially if trace metal impurities are present from previous steps. This often leads to the formation of colored byproducts.

    • Solution: Before salt formation, consider treating a solution of the crude free base with a small amount of activated carbon. Stir for 15-30 minutes, then filter through a pad of celite to remove the carbon and adsorbed impurities.[5] Perform the salt formation and subsequent handling under an inert atmosphere if possible.

  • Possible Cause 2: Residual Reagents or Side Products.

    • Scientific Rationale: Colored impurities from the reduction step may carry through.

    • Solution: Recrystallization is the most effective method for purification. Dissolve the crude, colored salt in a minimum amount of a hot polar solvent (e.g., methanol or ethanol) and allow it to cool slowly. If the salt is too soluble, add a less polar anti-solvent (e.g., 2-propanol, ethyl acetate) to the hot solution until it becomes slightly cloudy, then allow it to cool.

Problem: Low recovery after recrystallization.

  • Possible Cause 1: Using too much solvent.

    • Scientific Rationale: The goal of recrystallization is to create a saturated solution at high temperature. Using an excessive volume of solvent will prevent the solution from becoming saturated upon cooling, and the product will remain dissolved.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated solid until dissolution is just complete.

  • Possible Cause 2: Cooling the solution too quickly.

    • Scientific Rationale: Rapid cooling promotes the formation of very small crystals or even amorphous powder, which can trap impurities and be difficult to filter. Slow cooling allows for the growth of larger, purer crystals.

    • Solution: After dissolving the salt, allow the flask to cool slowly to room temperature, ideally by insulating the flask. Once at room temperature, place it in an ice bath or refrigerator to maximize precipitation before filtration.

Experimental Protocols & Data

Table 1: Recommended Parameters for Key Steps
ParameterNitro Group ReductionDihydrochloride Salt FormationRecrystallization
Solvent Methanol, Ethanol, Ethyl Acetate2-Propanol, Ethanol, DichloromethaneMethanol/2-Propanol, Ethanol/Diethyl Ether
Reagent H₂ (1-4 atm), 5-10% Pd/CAnhydrous HCl (in Ether or Dioxane)N/A
Temperature 25 - 50 °C0 °C to Room TemperatureHot (to dissolve) then slow cooling to 0-4 °C
Key Insight Ensure precursor purity to avoid catalyst poisoning. Monitor by TLC/LCMS.Strict exclusion of water is critical to prevent oiling.Use minimal hot solvent for maximum recovery.
Protocol 1: General Procedure for Catalytic Hydrogenation
  • Charge a suitable pressure vessel with the γ-nitroketone precursor and a solvent (e.g., methanol, ~10-20 mL per gram of substrate).

  • Add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol % loading) under a nitrogen or argon atmosphere.

  • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi / ~3.5 atm).

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aminoketone free base.

Protocol 2: General Procedure for Dihydrochloride Salt Formation & Recrystallization
  • Dissolve the crude aminoketone free base in a minimal amount of a suitable anhydrous solvent (e.g., 2-propanol).

  • Cool the solution in an ice bath (0 °C).

  • With stirring, slowly add a solution of anhydrous HCl (e.g., 2.0 M in diethyl ether), ensuring to add at least 2.2 molar equivalents.

  • A precipitate should form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether to remove any soluble, non-basic impurities.

  • To recrystallize, transfer the crude salt to a clean flask. Add a minimal amount of hot methanol or ethanol to just dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ether, and dry under high vacuum.

Visual Workflows

G cluster_0 Synthesis Stage cluster_1 Purification Stage Start γ-Nitroketone Precursor Reaction Catalytic Hydrogenation (H₂, Pd/C) Start->Reaction Workup Catalyst Filtration & Solvent Removal Reaction->Workup Product1 Crude Amine Free Base Workup->Product1 Salt Dissolve in Anhydrous Solvent (e.g., IPA) Product1->Salt Proceed to Purification Precip Add Anhydrous HCl (>2 eq.) Precipitation Salt->Precip Filter1 Vacuum Filtration & Ether Wash Precip->Filter1 Recryst Recrystallization (e.g., MeOH/IPA) Filter1->Recryst Filter2 Final Filtration & Drying Recryst->Filter2 Final Pure Dihydrochloride Salt Filter2->Final

Caption: General workflow for synthesis and purification.

G Problem Problem: Product 'Oils Out' During Salt Formation Cause1 Potential Cause 1: Incorrect Solvent Problem->Cause1 Cause2 Potential Cause 2: Presence of Water Problem->Cause2 Solution1 Solution: Use solvent where salt is insoluble (e.g., IPA). Add anti-solvent (e.g., Ether) if needed. Cause1->Solution1 Solution2 Solution: Use anhydrous solvents and non-aqueous HCl source (e.g., HCl in Dioxane). Cause2->Solution2

Caption: Troubleshooting logic for product precipitation issues.

References

Overcoming solubility issues with 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support hub for this compound. This guide is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound. As application scientists with extensive field experience, we understand that unexpected precipitation or incomplete dissolution can delay critical experiments. This resource moves beyond simple datasheets to explain the underlying chemical principles governing the compound's behavior in solution, providing you with the expert insights needed to design robust, reproducible protocols.

Section 1: Understanding the Molecule's Behavior

This section addresses the fundamental properties of the compound that are critical for troubleshooting solubility.

Q1: Why is this compound supplied as a dihydrochloride salt, and what does that mean for my experiments?

4-Amino-1-pyridin-3-YL-butan-1-one possesses two basic nitrogen centers: a primary aliphatic amine and a pyridine ring nitrogen. In its "free base" form, the molecule has limited aqueous solubility due to its organic scaffold. To enhance solubility and improve stability for research applications, the compound is treated with hydrochloric acid (HCl).[1]

This process protonates both basic nitrogens, creating a dihydrochloride salt. Each protonated nitrogen is associated with a chloride counter-ion. The resulting ionic character dramatically increases the molecule's affinity for polar solvents like water.[2][3] However, this solubility is critically dependent on maintaining a sufficiently acidic environment to keep the nitrogens protonated.

Q2: What are the key chemical properties I need to consider?

Understanding the compound's properties is the first step in designing a successful dissolution protocol.

PropertyValue / InformationSignificance for Solubility
Molecular Formula C₉H₁₄Cl₂N₂O-
Molecular Weight 237.13 g/mol [4]Essential for calculating molar concentrations.
Form Dihydrochloride SaltIndicates high ionic character and pH-dependent solubility.
Key Structural Features Primary Amine, Pyridine Ring, KetoneThe two nitrogen atoms are the sites of protonation.
pKa (Estimated) Pyridine-N: ~4.5-5.5 Aliphatic-NH₃⁺: ~9.5-10.5The solution pH must be kept well below the lowest pKa to ensure both sites remain fully protonated and the compound stays in its most soluble form.
Appearance Typically a crystalline solid.[2]Visual confirmation of the starting material.

Note: pKa values are estimated based on chemically similar structures. The pyridine nitrogen is significantly less basic than the aliphatic amine.

The dual protonation state is the most critical factor. As the pH of the solution rises above the pKa of the pyridine ring, it will be the first to deprotonate, forming a monohydrochloride salt. As the pH continues to rise and approaches the pKa of the aliphatic amine, it too will deprotonate, yielding the neutral free base, which is significantly less soluble in water.

G cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Intermediate pH (e.g., 6-8) cluster_high_ph High pH (e.g., > 11) node_low Diprotonated Cation (Most Soluble Form) node_mid Monoprotonated Species (Reduced Solubility) node_low->node_mid  pH Increases   (Loses 1st H⁺) node_high Neutral Free Base (Least Soluble / Precipitates) node_mid->node_high  pH Increases   (Loses 2nd H⁺)

Figure 1. Relationship between pH and the protonation state (and thus solubility) of 4-Amino-1-pyridin-3-YL-butan-1-one.

Section 2: Troubleshooting Common Solubility Issues

This section provides direct answers and protocols for the most frequently encountered problems.

Q3: My compound won't dissolve completely in pure water or PBS buffer (pH 7.4). What's happening?

This is the most common issue and it stems directly from pH.

Causality: When you add the acidic dihydrochloride salt to a neutral or weakly buffered solvent like pure water or Phosphate-Buffered Saline (PBS), the salt itself can raise the local proton concentration, but the overall solution pH may not be low enough to maintain full protonation. In an unbuffered solution, dissolution can be slow and incomplete. In a buffered solution like PBS (pH 7.4), the buffer's basic components will actively deprotonate the compound, converting it to its less soluble free base form, leading to cloudiness or precipitation.[5] This process is known as salt disproportionation.[6][7]

Solution: Always begin dissolution in a slightly acidic vehicle.

  • For Aqueous Stocks: Start with deionized water acidified with a small amount of HCl to bring the pH to ~2-3.

  • For Buffered Systems: Prepare a concentrated stock in an acidic vehicle first, and then dilute it into your final, larger volume of neutral buffer. The key is to ensure the final concentration of the compound is below its solubility limit at the final pH of the medium.

Q4: What is the recommended workflow for selecting a solvent?

Follow this systematic approach to identify the optimal solvent system for your experiment.

G start Start: Weigh Solid Compound solvent_choice Choose Initial Solvent start->solvent_choice water Aqueous System? (e.g., in vitro buffer) solvent_choice->water Yes organic Organic Co-solvent Needed? (e.g., high concentration stock) solvent_choice->organic No acid_water Use Acidified Water (pH 2-3) or 10-50 mM HCl water->acid_water dmso Try DMSO first, then DMF or Ethanol organic->dmso check_sol Is it fully dissolved? acid_water->check_sol dmso->check_sol success Success: Solution is Clear Proceed to experiment check_sol->success Yes troubleshoot Troubleshoot check_sol->troubleshoot No sonicate Gently warm (37°C) and/or sonicate troubleshoot->sonicate sonicate->check_sol

Figure 2. Decision workflow for selecting an appropriate solvent system.

Q5: Can I use co-solvents like DMSO or Ethanol?

Yes, co-solvents are excellent tools for achieving higher concentrations.[8][]

  • Dimethyl Sulfoxide (DMSO): This is often the first choice for creating high-concentration stock solutions. The compound is typically freely soluble in DMSO.

  • Ethanol/Methanol: These protic solvents are also effective. A vendor datasheet notes solubility in methanol and water.[10]

  • Dimethylformamide (DMF): Another suitable polar aprotic solvent.

Best Practice: Prepare a high-concentration primary stock (e.g., 50-100 mM) in 100% DMSO. Then, for your working solution, dilute this stock into your aqueous buffer. Pay close attention to the final percentage of DMSO in your experiment, as it can have off-target effects, especially in cell-based assays.

Co-SolventTypical Starting ConcentrationProsCons
DMSO 10-100 mMHigh solubilizing power; suitable for long-term storage at -20°C or -80°C.Can be toxic to cells at >0.5% (v/v); may interfere with some assays.
Ethanol 10-50 mMLess toxic than DMSO for many cell lines; volatile.May not achieve concentrations as high as DMSO; potential for evaporation.
PEG 400 1-20 mMGood for in vivo formulations; low toxicity.[]Can be viscous; may not be suitable for all in vitro applications.

Section 3: Standard Operating Procedures (SOPs)

Follow these validated protocols for consistent results.

SOP-01: Preparation of a 10 mM Aqueous Stock Solution

This protocol is designed for applications where an organic co-solvent is not desired.

  • Calculate Mass: For 1 mL of a 10 mM solution, weigh out 2.37 mg of this compound (MW = 237.13 g/mol ).

  • Prepare Acidic Solvent: Prepare a solvent of 10 mM HCl in deionized water.

  • Dissolution: Add the acidic solvent to the vial containing the compound.

  • Mix: Vortex thoroughly for 1-2 minutes.

  • Assist Dissolution (if needed): If solids remain, place the vial in a sonicating water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.

  • Verification: Ensure the solution is completely clear before storage or use.

  • Storage: Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

SOP-02: Rescuing a Precipitated Solution

This protocol addresses the common scenario where the compound has precipitated after dilution into a neutral buffer.

  • Identify the Problem: Confirm that the precipitate formed after changing the pH (e.g., diluting an acidic stock into a neutral buffer).

  • Acidify: Carefully add 1 M HCl dropwise to the cloudy solution while stirring. Monitor the solution for clarity.

  • Re-dissolve: Continue adding acid until the solution becomes completely clear. This indicates the compound has been converted back to its soluble protonated form.

  • pH Adjustment (Optional): If your experiment requires a specific pH, you can now carefully adjust the pH back upwards with NaOH. Crucially, do not exceed the pH at which precipitation first occurred. The goal is to find the highest possible pH where the compound remains in solution at that specific concentration.

  • Consider Dilution: If the required pH causes precipitation, the concentration is too high. The best course of action is to remake the solution at a lower final concentration.

Section 4: Stability and Storage Recommendations

Q6: How should I store the compound and my prepared solutions?
  • Solid Compound: The dihydrochloride salt is generally stable. Store it desiccated at room temperature or refrigerated (2-8°C) for long-term stability, protected from light and moisture.[10]

  • Aqueous Stock Solutions: Store in tightly sealed vials at -20°C. For maximal stability, use a slightly acidic storage buffer (e.g., pH 4-5) if compatible with your downstream application. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • DMSO/Organic Stock Solutions: Store desiccated at -20°C or -80°C. These are generally very stable under these conditions.

Q7: Are there any known chemical incompatibilities?
  • Strong Bases: Avoid strongly basic conditions (pH > 11), which will fully deprotonate the compound to its free base, causing significant precipitation.

  • Reactive Solvents: While unlikely for simple dissolution, be aware that pyridine-containing compounds can sometimes react with halogenated solvents like dichloromethane (DCM) over long periods, though this is more of a concern in synthesis than in solution preparation.[11]

This technical guide provides the foundational knowledge and practical steps to overcome the most common solubility issues associated with this compound. By understanding and controlling the critical parameter of pH, you can ensure reliable and reproducible results in your research.

References

Preventing side reactions with 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but reactive bifunctional building block. Our goal is to provide practical, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the chemical principles behind them.

Part 1: Foundational Concepts & Handling

This section addresses the most frequently asked questions regarding the fundamental properties and handling of the molecule, which are crucial for preventing side reactions before your experiment even begins.

Q1: What are the primary reactive sites on 4-Amino-1-pyridin-3-yl-butan-1-one and what is their inherent reactivity?

Answer: Understanding the molecule's electronic landscape is the first step to controlling its reactivity. There are four primary sites of interest, each with distinct chemical properties.

  • Primary Aliphatic Amine (-NH₂): This is the most nucleophilic and basic site on the free-base molecule. It is prone to reacting with a wide range of electrophiles, including alkylating agents, acylating agents, and carbonyls.[1][2]

  • Ketone Carbonyl (C=O): The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent α-hydrogens are acidic and can be removed by a base to form an enolate, which is a potent nucleophile.[3][4][5]

  • Pyridine Nitrogen: The nitrogen in the pyridine ring is basic and can be protonated or alkylated to form a pyridinium salt. Its basicity is lower than the aliphatic amine.

  • Alpha-Carbons (α-C): The carbons adjacent to the ketone are susceptible to deprotonation under basic conditions, leading to enolate formation and subsequent reactions like aldol condensations.[3][6]

G cluster_0 mol A Primary Amine (Strongly Nucleophilic, Basic) A:e->mol:w B Ketone Carbonyl (Electrophilic) B:e->mol:s 2 C Alpha-Carbons (Acidic Protons -> Nucleophilic Enolate) C:e->mol:n 3 D Pyridine Nitrogen (Weakly Basic) D:e->mol:e 4

Figure 1: Key reactive sites on the molecule.
Q2: The compound is a dihydrochloride salt. What are the practical implications of this for my reaction setup?

Answer: The dihydrochloride salt form significantly enhances the compound's shelf-life and stability by protonating the two most basic sites: the primary amine and the pyridine nitrogen.

  • Implication 1: Deactivated Nucleophilicity: In the salt form (R-NH₃⁺ and Py-H⁺), the nitrogen lone pairs are unavailable for reaction. This means the compound, as supplied, is not nucleophilic . It will not react with electrophiles until it is converted to its free-base form.

  • Implication 2: Solubility: The salt form is generally more soluble in polar, protic solvents like water or methanol and has poor solubility in common aprotic organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Implication 3: Stoichiometry: To neutralize the two hydrochloride equivalents and generate the free base, you must add at least two equivalents of a suitable base. Using only one equivalent will result in a mixture of protonated species, leading to poor reactivity and complex product mixtures.

Q3: How do I correctly generate the free base, and what base should I choose?

Answer: Generating the free base is a critical step. The choice of base depends on the specific requirements of your subsequent reaction. The process typically involves dissolving the dihydrochloride salt in a suitable solvent and adding at least two equivalents of a base.

General Procedure:

  • Suspend the this compound in your chosen reaction solvent.

  • Add a minimum of 2.0-2.2 equivalents of the selected base.

  • Stir the mixture at room temperature for 15-30 minutes. The reaction mixture may become more homogeneous as the free base, which is often more soluble in organic solvents, is formed.

  • If a salt byproduct precipitates (e.g., triethylamine hydrochloride), it can sometimes be filtered off before proceeding, though it is often left in the reaction mixture.

Table 1: Selection of Bases for Free-Base Generation

BaseEquivalentsCommon SolventsAdvantagesDisadvantages
Triethylamine (TEA)2.2DCM, THF, AcetonitrileVolatile, easily removed. Byproduct (TEA·HCl) is often insoluble in THF.Can sometimes participate in side reactions.
DIPEA (Hünig's base)2.2DCM, DMFSterically hindered and non-nucleophilic, reducing amine alkylation side reactions.[7]Higher boiling point, harder to remove.
Sodium Bicarbonate (NaHCO₃)2.5-3.0Biphasic (DCM/Water), MethanolMild, inexpensive. Useful for extractions.Heterogeneous reaction, can be slow. Not strong enough for all applications.
Potassium Carbonate (K₂CO₃)2.5-3.0Acetonitrile, DMFStronger base than bicarbonates, inexpensive.Can be too basic for sensitive substrates, promoting ketone side reactions.
Q4: What are the recommended storage and handling conditions?

Answer: To ensure the integrity of the compound, proper storage is essential.

  • Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at -20°C for long-term stability.[8] For short-term use, storage at room temperature is acceptable if the container is kept dry and sealed.[8]

  • Handling: The compound is hygroscopic and should be handled in a dry environment (e.g., glovebox or under a stream of inert gas). Avoid contact with moisture, strong oxidizing agents, and strong acids (other than its salt form).[9][10][11]

Part 2: Troubleshooting Common Side Reactions

The bifunctional nature of this molecule is a double-edged sword. This section provides troubleshooting guides for the most common side reactions encountered in the field.

Q5: I'm trying to mono-alkylate the primary amine, but my analysis shows a complex mixture of over-alkylated products. How can I stop this?

Answer: This is a classic problem in amine chemistry. The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary amine, causing it to react faster with the alkylating agent than the remaining starting material. This leads to a cascade of reactions.[7][12][13]

G A Primary Amine (Starting Material) B Secondary Amine (Desired Product) A->B + R-X C Tertiary Amine (Side Product) B->C + R-X (Often Faster!) D Quaternary Salt (Side Product) C->D + R-X

Figure 2: The over-alkylation cascade.

Solutions:

  • Use a Large Excess of the Amine: By using a 5-10 fold excess of the 4-Amino-1-pyridin-3-YL-butan-1-one relative to your alkylating agent, you statistically favor the reaction of the electrophile with the starting material over the product. This is often impractical due to the cost of the reagent.

  • Reductive Amination (Superior Method): Instead of using an alkyl halide, use the corresponding aldehyde or ketone. The amine will react to form an imine (or enamine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is highly selective for mono-alkylation.

  • Protecting Group Strategy: The most robust solution is to protect the amine, perform the desired reaction elsewhere, and then deprotect it.

Q6: My amine is interfering with a reaction I want to perform on another part of my molecule. How can I effectively protect it?

Answer: Amine protection is a routine but critical procedure. The ideal protecting group is one that is easy to install, stable to the subsequent reaction conditions, and easy to remove without affecting the rest of the molecule.[14][15][16] For amines, carbamates are the most common choice.[16][17]

Table 2: Common Amine Protecting Groups

Protecting GroupReagentInstallation ConditionsRemoval ConditionsStability
Boc (t-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc₂O)Mild base (TEA, NaHCO₃), DCM or THF, RTStrong acid (TFA in DCM) or heat.[16][17]Stable to base, hydrogenation. Acid labile.
Cbz (Carboxybenzyl)Benzyl chloroformate (Cbz-Cl)Mild base (TEA, NaHCO₃), DCM, 0°C to RTCatalytic Hydrogenation (H₂, Pd/C).[16][17]Stable to acid, mild base. Cleaved by reduction.
Fmoc (Fluorenylmethyloxycarbonyl)Fmoc-Cl or Fmoc-OSuMild base (TEA, NaHCO₃), DCM, RTBase (e.g., 20% piperidine in DMF).[17]Stable to acid, hydrogenation. Base labile.
Protocol: Boc-Protection of 4-Amino-1-pyridin-3-YL-butan-1-one

This protocol provides a reliable method for protecting the primary amine, leaving the ketone available for subsequent reactions.

  • Free-Base Generation: In a round-bottom flask, suspend this compound (1.0 eq) in Dichloromethane (DCM, ~0.1 M).

  • Add triethylamine (TEA, 2.2 eq) and stir for 20 minutes at room temperature.

  • Protection: To the resulting mixture, add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of DCM.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.

Q7: I'm seeing evidence of self-condensation under basic conditions. What is this reaction and how can I avoid it?

Answer: This is likely an intermolecular Aldol condensation. The α-hydrogens next to the ketone are acidic enough to be removed by a base (like K₂CO₃, NaOH, or even strong amine bases), forming a nucleophilic enolate. This enolate can then attack the electrophilic carbonyl carbon of another molecule, leading to dimerization and subsequent polymerization, often appearing as a tarry, insoluble material.[6]

Figure 3: Simplified workflow of Aldol self-condensation.

Prevention Strategies:

  • Temperature Control: Keep the reaction temperature as low as possible. Aldol reactions often have a higher activation energy than the desired reaction. Running reactions at 0°C or below can significantly suppress this side reaction.

  • Base Selection: Use a non-nucleophilic, sterically hindered base (like DIPEA) instead of stronger, less hindered bases (like potassium carbonate or sodium hydroxide) if your reaction allows.

  • Protect the Ketone: If the reaction chemistry permits, protect the ketone as a ketal (e.g., using ethylene glycol and an acid catalyst). This completely removes the possibility of enolate formation. The ketal is stable to bases and nucleophiles but can be easily removed with aqueous acid.[4][5]

  • Order of Addition: Add the base slowly to the reaction mixture at a low temperature to avoid a sudden high concentration that could initiate condensation.

By carefully considering the inherent reactivity of each functional group and implementing appropriate strategies for control and protection, you can significantly minimize side reactions and improve the yield and purity of your desired product.

References

Technical Support Center: Troubleshooting Experiments with 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride (CAS: 1187930-07-9). This document is designed for researchers, medicinal chemists, and drug development professionals. As a key building block in pharmaceutical research, particularly for compounds targeting the central nervous system, its effective use is paramount.[1] This guide provides in-depth, field-proven insights into common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.

The structure of this molecule—a primary aliphatic amine, a ketone, and a pyridine ring—presents a unique set of challenges and opportunities. Supplied as a dihydrochloride salt, its initial handling and reaction setup are critical for success. This guide is structured to address issues from initial solubilization to complex reaction troubleshooting and final purification.

Part 1: Foundational Knowledge - Handling and Preparation FAQs

This section addresses the most frequent initial queries regarding the storage, handling, and preparation of the reagent for reaction.

Q1: What are the optimal storage conditions for this compound and why is it supplied as a salt?

Answer:

Proper storage is crucial for maintaining the compound's integrity. It should be stored in an inert atmosphere (nitrogen or argon) at room temperature.[1] The primary reason for its formulation as a dihydrochloride salt is to enhance stability. The free base form, containing a primary amine, is susceptible to oxidation and can be hygroscopic. The salt form protonates the two most basic sites: the primary aliphatic amine and the pyridine ring nitrogen. This protonation prevents unwanted side reactions and significantly improves its shelf-life.

PropertyFree BaseDihydrochloride SaltRationale
Stability Prone to air oxidation and degradationHighProtonation protects the lone pairs on the nitrogen atoms from oxidative pathways.
Hygroscopicity Moderate to HighLowCrystalline salt form is less likely to absorb atmospheric moisture.
Handling Often an oil or low-melting solidCrystalline solidEasier to weigh and handle accurately.
Q2: I am struggling to dissolve the dihydrochloride salt. What solvents are recommended?

Answer:

The dihydrochloride salt form makes the molecule highly polar and thus, it exhibits poor solubility in many common non-polar organic solvents like diethyl ether, hexanes, or toluene.

  • Recommended Solvents: For reactions, the best approach is often to suspend the salt in your reaction solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN)) and then add a base to liberate the free amine in situ.

  • Aqueous Solubility: The salt is generally soluble in water and polar protic solvents like methanol or ethanol.[2] However, using these protic solvents in subsequent reactions can be problematic if your reagents are water-sensitive (e.g., acyl chlorides).

  • For NMR Analysis: Deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are suitable choices for dissolving the salt for characterization.

Q3: How do I correctly convert the dihydrochloride salt to the free base for a reaction?

Answer:

This is the most critical step and a common source of experimental failure. Liberating the free base requires at least two equivalents of a suitable base to neutralize the two hydrochloride components.

Causality: One equivalent of base will deprotonate the more acidic pyridinium cation, and a second equivalent is needed for the primary ammonium cation. Failure to use sufficient base will result in a mixture of salt and free base, leading to incomplete reactions and low yields.

Recommended Protocol: In-situ Free Base Generation

  • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent: Add the desired anhydrous reaction solvent (e.g., DCM, THF), to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice bath. This mitigates any exotherm from the neutralization.

  • Base Addition: Add a non-nucleophilic tertiary amine base, such as Triethylamine (TEA, 2.2-2.5 eq) or Diisopropylethylamine (DIPEA, 2.2-2.5 eq), dropwise. Using a slight excess ensures complete neutralization.

  • Stirring: Allow the mixture to stir at 0 °C for 15-20 minutes, then warm to room temperature. You will typically observe the suspension becoming a clearer solution as the free base dissolves.

  • Confirmation (Optional): To ensure complete deprotonation, you can take a small aliquot, dilute it with water, and check that the pH is > 9.

  • Proceed: The resulting solution of the free base is now ready for the subsequent reaction step.

G cluster_0 Workflow Salt Dihydrochloride Salt (Suspension in DCM) Base + 2.2 eq. TEA @ 0 °C Salt->Base Stir Stir 20 min Warm to RT Base->Stir FreeBase Free Base (Solution in DCM) Stir->FreeBase

Caption: Workflow for in-situ free base generation.

Part 2: Advanced Troubleshooting - Reaction Failures

This section explores common issues encountered during synthetic transformations and provides actionable solutions.

Problem: My N-acylation or N-alkylation reaction is giving very low yields or multiple products.

Underlying Cause: This issue often stems from one of three sources: incomplete free-basing, a competing intramolecular side reaction, or improper choice of reagents. The primary amine and the ketone's α-protons create a system ripe for side reactions if conditions are not optimized.

Troubleshooting Steps & Solutions:

  • Verify Free Base Generation: As detailed above, ensure you have used at least two equivalents of base. If the reaction medium is acidic, the amine's nucleophilicity is drastically reduced, halting the reaction.

  • Suspect Intramolecular Reactions: The molecule can undergo an intramolecular Mannich-type reaction or aldol condensation, especially under harsh basic or acidic conditions or at elevated temperatures. The enolizable ketone can react with the primary amine.

    • Solution:

      • Maintain a low reaction temperature (start at 0 °C and only warm if necessary).

      • Use a non-nucleophilic, sterically hindered base (DIPEA is often better than TEA).

      • Add the electrophile (e.g., acyl chloride, alkyl halide) immediately after the free base has been formed.

G cluster_desired Desired Pathway cluster_side Potential Side Reaction Start Free Base Acyl Acyl Chloride (R-COCl) Start->Acyl Nucleophilic Attack Enolate Enolate Formation (α-deprotonation) Start->Enolate Strong Base / Heat Desired_Product N-Acylated Product Acyl->Desired_Product Cyclized Intramolecular Cyclization Product Enolate->Cyclized

Caption: Desired acylation vs. potential side reaction.

  • Reagent Choice is Key:

    • For Acylation: Use milder coupling reagents like HATU or HOBt with a carboxylic acid instead of highly reactive acyl chlorides, which can promote side reactions.

    • For Alkylation: Alkyl iodides are more reactive than bromides or chlorides and may allow for lower reaction temperatures.

Problem: I am attempting to reduce the ketone, but I am getting a complex mixture or no reaction.

Underlying Cause: The challenge lies in chemoselectivity. The reducing agent must selectively target the ketone without affecting the pyridine ring or any newly installed functional groups.

Agent Selection & Strategy:

  • For Ketone to Alcohol Reduction:

    • Sodium Borohydride (NaBH₄): This is the reagent of choice.[3] It is mild enough to reduce the ketone to a secondary alcohol without affecting the pyridine ring. The reaction is typically run in methanol or ethanol at 0 °C to room temperature.

    • Lithium Aluminum Hydride (LAH): AVOID. LAH is a very strong reducing agent and will likely reduce the pyridine ring in addition to the ketone, leading to a complex mixture of products.

  • For Reductive Amination (using the ketone):

    • Sodium Triacetoxyborohydride (STAB): This is the ideal reagent. It is particularly effective for reductive aminations because it is less basic and more sterically hindered than other hydrides, which minimizes side reactions. It is also tolerant of the slightly acidic conditions that favor iminium ion formation.

Protocol: Selective Ketone Reduction with NaBH₄

  • Dissolution: Dissolve/suspend the substrate (either the salt or free base) in Methanol (MeOH).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add Sodium Borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes. Note: Hydrogen gas evolution will occur.

  • Monitoring: Monitor the reaction by TLC or LC-MS. It is typically complete within 1-2 hours.

  • Quenching: Slowly quench the reaction by adding acetone, followed by careful addition of water.

  • Workup: Adjust the pH to basic (~9) with aq. NaHCO₃ or NaOH, and extract the product with an organic solvent like DCM or Ethyl Acetate.

Part 3: Purification and Analysis
Q: My crude product shows multiple spots on TLC, and purification by standard silica gel chromatography is difficult. What should I do?

Answer:

Purifying compounds with free amine and pyridine functionalities on standard silica gel can be problematic due to strong, irreversible binding to the acidic silica surface, leading to streaking and poor recovery.

Purification Strategy:

  • Deactivate the Silica: Before running the column, flush the packed silica gel with a solvent mixture containing 1-2% triethylamine (e.g., Hexane/Ethyl Acetate/TEA 50:50:1). This neutralizes the acidic sites on the silica, dramatically improving the chromatography of basic compounds.

  • Alternative Sorbents: Consider using neutral or basic alumina, or reverse-phase chromatography (C18 silica) if the compound is sufficiently non-polar.

  • Crystallization/Salt Formation: If the product is a solid, crystallization from a suitable solvent system can be a highly effective purification method. Alternatively, you can form a salt (e.g., hydrochloride, oxalate) of your final product, which often crystallizes readily, providing very pure material.

Common Impurities and Their Identification:

ImpurityLikely OriginAnalytical Signature (LC-MS)
Starting MaterialIncomplete reactionM+H⁺ matching starting material
Self-Condensation ProductHigh temperature / wrong baseHigher mass, often 2x(M-H₂O)
Over-reduced ProductUse of harsh reducing agent (LAH)M+H⁺ + 4 amu (ring reduction)
N-OxideAir oxidationM+H⁺ + 16 amu

References

Validation & Comparative

A Comparative Guide to 4-Amino-1-pyridin-3-yl-butan-1-one and Key Pyridine Derivatives in Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride with other significant pyridine derivatives. Designed for researchers, scientists, and drug development professionals, our analysis moves beyond surface-level data to explore the structural nuances, metabolic relationships, and functional implications that guide experimental design and interpretation. We will focus on comparing the target molecule with its metabolic parent, nicotine, its primary metabolite, cotinine, and a carcinogenic derivative, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), to provide a comprehensive pharmacological context.

The Pyridine Scaffold: A Cornerstone of Medicinal Chemistry

The pyridine ring, a benzene isostere where a CH group is replaced by a nitrogen atom, is a privileged scaffold in drug discovery.[1][2] Its heterocyclic aromatic nature allows for diverse chemical modifications and its ability to act as a hydrogen bond acceptor and a base makes it a key feature in thousands of pharmacologically active compounds.[3][4] From vitamins like niacin (Vitamin B3) to essential medicines like isoniazid (for tuberculosis) and nifedipine (for hypertension), the pyridine moiety is integral to a vast array of therapeutic agents.[2][5] This guide will delve into a specific family of pyridine derivatives related to nicotine, exploring how subtle structural changes dramatically alter their biological activity, from receptor agonism to metabolic stability and carcinogenic potential.

Profile of the Target Compound: 4-Amino-1-pyridin-3-yl-butan-1-one

4-Amino-1-pyridin-3-yl-butan-1-one is a pyridine derivative structurally related to nicotine and its metabolites.[6] In research contexts, it is often supplied as a dihydrochloride salt to improve stability and solubility. While extensive pharmacological data is not widely published, its structural similarity to nicotine metabolites suggests potential activity at nicotinic acetylcholine receptors (nAChRs). It is often investigated as a research chemical for exploring the neuropharmacology of the central nervous system, with potential applications in studies related to depression, anxiety, or neurodegenerative disorders.[7] A closely related analog, 4-(methylamino)-1-(pyridin-3-yl)butan-1-one, is also known as pseudooxynicotine.[8][9]

Comparator Pyridine Derivatives: A Framework for Functional Analysis

To understand the specific properties of 4-Amino-1-pyridin-3-yl-butan-1-one, we will compare it against three well-characterized pyridine compounds that share a common metabolic origin.

  • Nicotine: The primary psychoactive alkaloid in tobacco. It is a potent agonist of nAChRs and the parent compound from which the others in this guide are derived. Its study is fundamental to addiction research.

  • Cotinine: The major metabolite of nicotine in humans, with a much longer half-life.[10] It is widely used as a reliable biomarker for quantifying tobacco exposure.[11] While significantly less potent than nicotine, it possesses some psychoactive properties.[10]

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A potent, tobacco-specific nitrosamine formed from nicotine. NNK is a well-established procarcinogen, and its study is critical for understanding tobacco-related cancers.[12]

Structural and Physicochemical Comparison

The seemingly minor structural differences between these molecules lead to profound changes in their physicochemical properties and, consequently, their biological roles. The addition of a nitroso group in NNK, for instance, is a critical modification that imparts its carcinogenic properties.

Compound Structure Molecular Formula Molecular Weight ( g/mol ) XLogP3 Reference
4-Amino-1-(pyridin-3-yl)butan-1-one
alt text
C₉H₁₂N₂O164.20-0.2[6]
Nicotine
alt text
C₁₀H₁₄N₂162.231.2
Cotinine
alt text
C₁₀H₁₂N₂O176.21-0.3[10]
NNK
alt text
C₁₀H₁₃N₃O₂207.230.8[12]

Metabolic Pathways and Relationships

Understanding the metabolic interconnections between these compounds is crucial for interpreting experimental data. Nicotine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2A6. The major pathway leads to the formation of cotinine. However, alternative pathways, including nitrosation, can lead to the formation of the potent carcinogen NNK. 4-Amino-1-pyridin-3-yl-butan-1-one represents a structural analog to these metabolites.

G cluster_metabolism Metabolic Transformation cluster_comparison Structural & Functional Comparison Nicotine Nicotine Cotinine Cotinine Nicotine->Cotinine CYP2A6 (Major Pathway) NNK NNK Nicotine->NNK Nitrosation Target 4-Amino-1-(pyridin-3-yl) butan-1-one Nicotine->Target Structural Analog Cotinine->Target Structural Analog G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine 100 µL Urine Sample IS Add Internal Standards (e.g., Cotinine-d3) Urine->IS Enzyme Add β-glucuronidase IS->Enzyme Incubate Incubate at 37°C Enzyme->Incubate Precipitate Add Acetonitrile (Protein Precipitation) Incubate->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC LC Separation (C18 Column) Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Analysis (Quantification via Calibration Curve) MS->Data

References

A Senior Application Scientist's Guide to Assessing the Accuracy of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride Analytical Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of analytical standards is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical standards for 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride, a key chemical entity in various research and development pipelines. Also known as pseudooxynicotine dihydrochloride, the accuracy of this standard is paramount for quantitative analyses, impurity profiling, and metabolic studies. This document will navigate the complexities of evaluating these standards, offering practical, field-proven insights and detailed experimental protocols.

The Critical Role of a Well-Characterized Analytical Standard

4-Amino-1-pyridin-3-YL-butan-1-one is a known metabolite of nicotine and serves as a precursor in the synthesis of various other compounds, including the tobacco-specific nitrosamine NNK.[1] The dihydrochloride salt is often the form used as an analytical standard due to its increased stability and solubility in aqueous solutions. An analytical standard of this compound is a highly purified and well-characterized material used as a reference point in an analytical measurement. The accuracy of all subsequent experimental data hinges on the known purity and identity of this standard. Therefore, a comprehensive evaluation of any procured standard is not merely a quality control step but a fundamental aspect of scientific rigor.

Comparative Analysis of Commercially Available Standards

A survey of commercially available this compound analytical standards reveals variability in the provided documentation and the stated purity. While some suppliers provide detailed Certificates of Analysis (CoA), others may offer more limited information. Below is a comparative table constructed from available data and representative examples to illustrate key evaluation parameters.

Parameter Supplier A (Hypothetical) Supplier B (Hypothetical) Supplier C (Example Data)
Stated Purity ≥98% (HPLC)99.5% (Quantitative NMR)>90% (Chromatographic Purity)[2]
Method of Purity Determination High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Not specified in detail[2]
Identification Methods ¹H NMR, Mass Spectrometry (MS)¹H NMR, ¹³C NMR, MS, Elemental Analysis¹H NMR, Mass Spectrometry[2]
Certificate of Analysis (CoA) Comprehensive CoA with spectraDetailed CoA with qNMR data and uncertaintyBasic CoA with minimal data[2]
Traceability To a national metrology institute standardIn-house characterized reference materialNot specified
Impurities Profiled Key potential impurities listed with limitsResidual solvents and related substances quantifiedNot detailed

Expert Insight: The method of purity assignment is a critical differentiator. While HPLC is a powerful separation technique, qNMR offers a direct measurement of the analyte concentration against a certified internal standard, often providing a more accurate and traceable purity value. A comprehensive CoA that includes the actual analytical data (spectra) is invaluable for an independent assessment of the standard's quality.

Essential Analytical Techniques for Standard Verification

It is incumbent upon the end-user to perform, at a minimum, an identity confirmation and a preliminary purity assessment of a newly acquired analytical standard. The following sections detail the experimental protocols for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the workhorse for purity determination due to its high resolving power and sensitivity. A well-developed HPLC method should be able to separate the main compound from any potential impurities, including starting materials, byproducts, and degradation products.

Experimental Protocol: HPLC Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point, as it is effective for separating a wide range of polar and non-polar compounds.

  • Mobile Phase: A gradient elution is often necessary to resolve all potential impurities. A typical mobile phase could be a mixture of an aqueous buffer and an organic modifier. For example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes can be a starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The pyridine ring in the molecule suggests a UV maximum around 260 nm. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Sample Preparation: Accurately weigh approximately 10 mg of the standard and dissolve it in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.

  • Analysis: Inject a suitable volume (e.g., 10 µL) of the sample solution and record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Causality Behind Experimental Choices:

  • The C18 column is chosen for its versatility in reversed-phase chromatography, which is well-suited for retaining and separating moderately polar compounds like 4-Amino-1-pyridin-3-YL-butan-1-one.

  • Formic acid is added to the mobile phase to improve peak shape by protonating the amine groups, reducing tailing.

  • A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.

  • A PDA detector allows for the examination of the UV spectrum across a single chromatographic peak. A consistent spectrum across the peak is a strong indicator of its purity.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment of Analytical Standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Structure Confirmation

¹H NMR spectroscopy is an indispensable tool for confirming the identity and structure of the analytical standard. The chemical shifts, coupling patterns, and integration of the proton signals provide a unique fingerprint of the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the standard in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD). Add a small amount of a reference standard like trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS) if the solvent does not provide a reference signal.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign the signals to the corresponding protons in the molecule.

Expected ¹H NMR Spectral Features: The spectrum should be consistent with the structure of this compound. Key expected signals would include:

  • Aromatic protons of the pyridine ring.

  • Methylene protons of the butanone chain.

  • A methyl group signal.

  • The absence of significant signals from impurities.

Logical Relationship for Structural Confirmation

NMR_Logic structure Proposed Structure analysis Spectral Analysis (Chemical Shift, Coupling, Integration) structure->analysis spectrum Acquired ¹H NMR Spectrum spectrum->analysis confirmation Structural Confirmation analysis->confirmation

Caption: Logical process for structural confirmation using NMR.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound, further confirming its identity.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer is ideal for this type of molecule.

  • Sample Preparation: Prepare a dilute solution of the standard (e.g., 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile with a small amount of formic acid.

  • Analysis: Infuse the sample directly into the mass spectrometer or inject it through an LC system. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For 4-Amino-1-pyridin-3-YL-butan-1-one (free base), the expected m/z would be around 179.1.

Expected Fragmentation: Tandem mass spectrometry (MS/MS) can provide further structural confirmation. Common fragmentation patterns for similar structures involve cleavage of the side chain.[3][4]

Potential Impurities and Their Identification

A high-quality analytical standard should be free from significant levels of impurities. Potential impurities in this compound can arise from the synthetic route or degradation. These may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation products: The compound may be susceptible to oxidation or hydrolysis under certain conditions.

  • Residual solvents: Solvents used in the synthesis and purification process.

A well-validated, stability-indicating HPLC method is crucial for the detection and quantification of these impurities.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your analytical results, the entire analytical workflow must be a self-validating system. This involves:

  • System Suitability Tests: Before running any samples, a system suitability test should be performed to ensure the HPLC system is performing adequately. This typically involves injecting a standard solution and checking parameters like retention time, peak area reproducibility, theoretical plates, and tailing factor.

  • Use of a Control Sample: A previously characterized batch of the standard or a related compound can be used as a control to monitor the performance of the analytical method over time.

  • Independent Verification: Whenever possible, use a second, orthogonal analytical technique to confirm the results obtained from the primary method. For example, if HPLC is used for purity assessment, a complementary technique like qNMR can provide an independent and often more accurate purity value.

Conclusion: A Commitment to Analytical Excellence

The accuracy of an analytical standard for this compound is not a given but must be rigorously verified. By employing a multi-faceted analytical approach encompassing HPLC for purity, NMR for identity, and MS for molecular weight confirmation, researchers can have a high degree of confidence in their standard. This guide provides the foundational knowledge and practical protocols to empower scientists to critically evaluate their analytical standards, thereby ensuring the integrity and reliability of their research outcomes.

References

A Comparative Guide to the Biological Activities of 4-Amino-1-pyridin-3-yl-butan-1-one Dihydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Its ability to participate in hydrogen bonding and its versatile substitution patterns make it an attractive starting point for the design of novel bioactive molecules. 4-Amino-1-pyridin-3-yl-butan-1-one and its analogs represent a class of compounds with the potential to interact with a variety of biological targets, leading to diverse pharmacological effects. This guide will explore the antibacterial, anti-inflammatory, and anticancer activities of structurally related pyridine derivatives, providing a comparative framework for future drug discovery efforts.

Comparative Analysis of Biological Activities

The biological activity of 4-Amino-1-pyridin-3-yl-butan-1-one analogs is profoundly influenced by the nature and position of substituents on the pyridine ring and the butanone side chain. The following sections provide a comparative overview of their efficacy in different therapeutic areas, supported by experimental data from peer-reviewed studies.

Antibacterial Activity of Aminopyridine Derivatives

The search for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Aminopyridine derivatives have emerged as a promising class of compounds with potent antibacterial properties.

A study on 2-aminopyridine derivatives demonstrated significant activity against Gram-positive bacteria. The introduction of different substituents allowed for a structure-activity relationship to be established, highlighting the importance of specific chemical moieties for antibacterial potency.

Table 1: Comparative Antibacterial Activity of 2-Aminopyridine Analogs

Compound IDTarget MicroorganismInhibition Zone (mm)MIC (µg/mL)
2c Bacillus subtilis ATCC663313 ± 00.039 ± 0.000
2c Listeria monocytogenes ATCC 1531311.33 ± 0.57-
2c Bacillus cereus ATCC 1087612.66 ± 0.5778 ± 0.000
2c Staphylococcus aureus-0.039 ± 0.000
2a, 2b, 2d Various BacteriaNo Activity-

Data sourced from a study on the synthesis and antibacterial activity of 2-aminopyridine derivatives.[1][2]

The data clearly indicates that compound 2c possesses the highest antibacterial activity, particularly against S. aureus and B. subtilis.[2] The authors suggest that the presence of a cyclohexylamine moiety is crucial for the observed activity, as analogs lacking this feature were inactive.[1]

This protocol provides a standardized method for the initial screening of the antimicrobial potency of compounds.

  • Preparation of Bacterial Inoculum: A suspension of the target microorganism is prepared in a sterile saline solution and adjusted to a turbidity equivalent to the 0.5 McFarland standard.

  • Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial suspension and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Compound Disks: Sterile paper disks (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Measurement of Inhibition Zones: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_plates Inoculate Mueller-Hinton Agar Plates prep_inoculum->prep_plates apply_disks Apply Compound-Impregnated Disks prep_plates->apply_disks incubate Incubate at 37°C (18-24 hours) apply_disks->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Disk Diffusion Assay.

Anti-inflammatory Activity of Pyridine Derivatives

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a key research priority. Pyridine derivatives have demonstrated potential in modulating inflammatory pathways.

A comparative study of pyridine and pyrimidine derivatives revealed their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.

Table 2: Comparative Anti-inflammatory Activity of Pyridine Analogs

Compound IDInhibition of NO Production (%)IC50 (µM)
7a 65.4876.6
7f 51.1996.8
9a (pyrimidine) 55.9583.1
9d (pyrimidine) 61.9088.7

Data sourced from a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents.[3]

The results indicate that pyridine derivative 7a is the most potent inhibitor of NO production among the tested compounds.[3] Further analysis of gene expression revealed that compound 7a significantly decreased the mRNA levels of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α.[3]

This protocol details the measurement of NO production as an indicator of the anti-inflammatory activity of test compounds.

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubating for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.

G cluster_cell_culture Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis culture_cells Culture RAW 264.7 Macrophages seed_cells Seed Cells in 96-well Plates culture_cells->seed_cells treat_compounds Pre-treat with Test Compounds seed_cells->treat_compounds stimulate_lps Stimulate with LPS (1 µg/mL) treat_compounds->stimulate_lps measure_nitrite Measure Nitrite with Griess Reagent stimulate_lps->measure_nitrite analyze_data Calculate % NO Inhibition measure_nitrite->analyze_data

Caption: Workflow for the Nitric Oxide Assay.

Anticancer Activity of Pyridine Derivatives

The pyridine scaffold is a common feature in many anticancer drugs. Recent research has focused on developing novel pyridine derivatives with improved efficacy and selectivity against various cancer cell lines.

A study on pyridine-urea derivatives demonstrated potent in vitro growth inhibitory activity against the MCF-7 breast cancer cell line. The structure-activity relationship revealed that substitutions on the phenylurea moiety significantly impacted cytotoxicity.

Table 3: Comparative Anticancer Activity of Pyridine-Urea Analogs against MCF-7 Cells

Compound IDR Group (Substitution on Phenylurea)IC50 (µM) at 48hIC50 (µM) at 72h
8a H4.532.11
8b 4-Cl3.031.52
8d 4-CH33.981.95
8e 3-CF30.220.11
8n 3-Cl1.880.80

Data sourced from a comparative analysis of novel pyridine derivatives in anticancer research.[4]

Compound 8e , with a 3-trifluoromethyl substitution, exhibited the most potent anticancer activity, with an IC50 value of 0.11 µM after 72 hours of treatment.[4] This highlights the importance of electron-withdrawing groups at the meta-position of the phenylurea ring for enhanced cytotoxicity.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

G cluster_cell_prep Cell Preparation cluster_treatment_incubation Treatment & Incubation cluster_assay_procedure Assay Procedure cluster_data_acquisition Data Acquisition & Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_compounds Treat with Test Compounds seed_cells->treat_compounds incubate_treatment Incubate (e.g., 48h, 72h) treat_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_ic50 Calculate IC50 Value measure_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of 4-Amino-1-pyridin-3-yl-butan-1-one analogs as a versatile scaffold for the development of novel therapeutic agents. The structure-activity relationship data clearly demonstrates that subtle modifications to the core structure can lead to profound changes in biological activity, enabling the fine-tuning of these compounds for specific therapeutic targets.

The provided experimental protocols offer a robust framework for researchers to validate and expand upon these findings. Future research should focus on exploring a wider range of substitutions to further elucidate the SAR, as well as on conducting in vivo studies to confirm the therapeutic potential of the most promising candidates. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of new and effective drugs based on this privileged pyridine scaffold.

References

A Comparative Guide to the Synthesis of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1-pyridin-3-YL-butan-1-one and its dihydrochloride salt are important intermediates in medicinal chemistry and drug discovery. The presence of a primary amino group and a pyridinyl ketone moiety makes this compound a versatile scaffold for the synthesis of a wide range of biologically active molecules. The selection of an appropriate synthetic route is crucial for achieving desired purity, yield, and scalability. This guide compares two primary synthetic strategies, each with distinct advantages and challenges.

Methodology Overview

Two principal retrosynthetic approaches for the synthesis of 4-Amino-1-pyridin-3-YL-butan-1-one are presented. The final step in both methods involves the formation of the dihydrochloride salt from the free base, a standard procedure typically achieved by treating a solution of the amine with hydrochloric acid.

Retrosynthesis Target 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride Free_Base 4-Amino-1-pyridin-3-YL-butan-1-one Target->Free_Base Salt Formation Protected_Amine 4-(Protected-Amino)-1-pyridin-3-YL-butan-1-one Free_Base->Protected_Amine Deprotection Route_A Route A: Acylation of Pyridine Derivative Protected_Amine->Route_A Route_B Route B: Nucleophilic Addition to Pyridine Derivative Protected_Amine->Route_B Nicotinic_Acid_Deriv Nicotinic Acid Derivative Route_A->Nicotinic_Acid_Deriv Protected_GABA_Deriv Protected 4-Aminobutyric Acid Derivative Route_A->Protected_GABA_Deriv Lithiated_Pyridine 3-Lithiated Pyridine Route_B->Lithiated_Pyridine Protected_Lactone_Deriv Protected Lactone/Butyraldehyde Derivative Route_B->Protected_Lactone_Deriv

Caption: Retrosynthetic analysis of this compound.

Route A: Synthesis via Acylation of a Pyridine Precursor

This strategy hinges on the formation of the ketone via an acylation reaction, typically involving a nicotinic acid derivative and a suitably protected 4-aminobutyric acid (GABA) derivative. A common variation of this approach involves the condensation of a nicotinic acid ester with a protected lactam.

Causality of Experimental Choices

The primary challenge in this route is the inherent electron deficiency of the pyridine ring, which makes it a poor substrate for classical Friedel-Crafts acylation. Therefore, alternative coupling methods are often employed. The use of a protecting group on the amino functionality of the GABA derivative is essential to prevent side reactions, such as self-condensation or reaction with the coupling agents. Phthalimide and Boc (tert-butoxycarbonyl) are common choices for amine protection due to their stability under various reaction conditions and the relative ease of their subsequent removal.

Exemplary Protocol: Condensation of Ethyl Nicotinate with N-Protected-2-pyrrolidone

This method is analogous to the synthesis of pseudooxynicotine, the N-methylated counterpart of the target molecule's free base.[1]

Route_A_Workflow Start Ethyl Nicotinate + N-Phthaloyl-2-pyrrolidone Step1 Condensation (e.g., NaOEt, Toluene, Reflux) Start->Step1 Intermediate1 3-Nicotinoyl-1-phthaloyl-pyrrolidin-2-one Step1->Intermediate1 Step2 Acid Hydrolysis (e.g., conc. HCl, Heat) Intermediate1->Step2 Intermediate2 4-Phthalimido-1-(pyridin-3-yl)butan-1-one Step2->Intermediate2 Step3 Phthalimide Deprotection (e.g., Hydrazine hydrate, EtOH, Reflux) Intermediate2->Step3 Free_Base 4-Amino-1-pyridin-3-yl-butan-1-one Step3->Free_Base Step4 Salt Formation (e.g., HCl in Ether) Free_Base->Step4 End This compound Step4->End

Caption: Workflow for the synthesis via acylation (Route A).

Step-by-Step Methodology:

  • Condensation: To a solution of sodium ethoxide in toluene, add ethyl nicotinate and N-phthaloyl-2-pyrrolidone. The mixture is heated at reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Hydrolysis: The resulting intermediate, 3-nicotinoyl-1-phthaloyl-pyrrolidin-2-one, is subjected to acidic hydrolysis using concentrated hydrochloric acid with heating. This step cleaves the pyrrolidone ring to afford 4-phthalimido-1-(pyridin-3-yl)butan-1-one.

  • Deprotection: The phthalimide protecting group is removed by treating the intermediate with hydrazine hydrate in ethanol at reflux. This step yields the free base, 4-amino-1-(pyridin-3-yl)butan-1-one.

  • Salt Formation: The free base is dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the dihydrochloride salt.

Route B: Synthesis via Nucleophilic Addition to a Pyridine Derivative

This approach involves the construction of the carbon skeleton through the addition of a nucleophile to a pyridine electrophile. A particularly effective strategy is the reaction of 3-lithiated pyridine with a suitable lactone or a protected 4-aminobutanal derivative.

Causality of Experimental Choices

The generation of 3-lithiated pyridine from 3-halopyridine (e.g., 3-bromopyridine) and an organolithium reagent (e.g., n-butyllithium) at low temperatures is a reliable method for creating a nucleophilic pyridine species. The choice of the electrophile is critical. Lactones, such as γ-butyrolactone, can be used, leading to an intermediate that requires further manipulation to install the amino group.[2] A more direct approach would involve a lactone or aldehyde already bearing a protected amino group.

Exemplary Protocol: Reaction of 3-Lithiated Pyridine with a Protected Lactone

This protocol is adapted from methods used for the synthesis of nicotine analogues.[2]

Route_B_Workflow Start 3-Bromopyridine + N-Boc-γ-butyrolactam Step1 Lithiation (n-BuLi, THF, -78 °C) Start->Step1 Intermediate1 3-Lithiated Pyridine Step1->Intermediate1 Step2 Nucleophilic Addition (Addition of Lactam) Intermediate1->Step2 Intermediate2 Adduct Step2->Intermediate2 Step3 Hydrolysis and Decarboxylation Intermediate2->Step3 Intermediate3 N-Boc-4-amino-1-(pyridin-3-yl)butan-1-one Step3->Intermediate3 Step4 Boc Deprotection (e.g., TFA or HCl in Dioxane) Intermediate3->Step4 Free_Base 4-Amino-1-pyridin-3-yl-butan-1-one Step4->Free_Base Step5 Salt Formation (e.g., HCl in Ether) Free_Base->Step5 End This compound Step5->End

Caption: Workflow for the synthesis via nucleophilic addition (Route B).

Step-by-Step Methodology:

  • Lithiation: 3-Bromopyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium in hexanes is added dropwise to generate 3-lithiated pyridine.

  • Nucleophilic Addition: A solution of N-Boc-γ-butyrolactam (or a similar protected lactone) in THF is added to the solution of 3-lithiated pyridine at -78 °C. The reaction is allowed to warm to room temperature.

  • Work-up and Hydrolysis: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). Subsequent acidic work-up and purification by chromatography yields N-Boc-4-amino-1-(pyridin-3-yl)butan-1-one.

  • Deprotection: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.

  • Salt Formation: The resulting free base is converted to the dihydrochloride salt as described in Route A.

Comparison of Synthesis Methods

FeatureRoute A (Acylation)Route B (Nucleophilic Addition)
Starting Materials Nicotinic acid derivatives, protected 2-pyrrolidones3-Halopyridines, protected lactones/lactams
Key Reaction Condensation/AcylationNucleophilic addition of an organometallic reagent
Advantages Potentially fewer steps if starting from a lactam. Avoids the use of highly reactive organolithium reagents.Can be more convergent. Well-established lithiation of pyridines.
Disadvantages Acylation of pyridine can be low-yielding. May require harsh hydrolysis conditions.Requires cryogenic temperatures and strictly anhydrous conditions. Handling of organolithium reagents.
Scalability Can be challenging to scale up due to potential side reactions in the condensation step.Lithiation reactions are scalable with appropriate equipment and safety precautions.
Purity & Yield Yields can be variable. Purification of intermediates may be required.Generally good yields can be achieved. Chromatographic purification is often necessary.

Conclusion

Both Route A and Route B offer viable pathways for the synthesis of this compound. The choice between these methods will depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis.

  • Route A may be preferable for smaller-scale syntheses where the handling of organolithium reagents is to be avoided.

  • Route B is likely a more robust and scalable option for producing larger quantities of the target compound, provided the necessary equipment for handling air- and moisture-sensitive reagents at low temperatures is available.

Further optimization of reaction conditions for either route is likely to improve yields and simplify purification procedures.

References

A Senior Application Scientist's Guide to the Purity Analysis of Commercial 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a chemical reagent is paramount. This is particularly true for compounds like 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride, a versatile building block in medicinal chemistry. The presence of impurities can lead to ambiguous experimental results, side reactions, and ultimately, compromise the integrity of your research. This guide provides a comprehensive framework for the purity analysis of commercially available this compound, enabling you to objectively compare different sources and select the most suitable material for your application.

A critical initial step is to ensure the correct identification of the target compound. It is important to distinguish this compound (CAS No. 1187930-07-9) from the closely related but distinct compound, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride (CAS No. 66093-90-1). This guide focuses exclusively on the former.

The Analytical Workflow: A Multi-faceted Approach to Purity Verification

A thorough purity analysis relies on a combination of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive purity profile. The following workflow is recommended for a robust comparison of commercial samples.

Purity Analysis Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Purity cluster_2 Structural Confirmation & Impurity ID cluster_3 Quantitative Analysis Visual Inspection Visual Inspection Solubility Testing Solubility Testing Visual Inspection->Solubility Testing HPLC-UV HPLC-UV Solubility Testing->HPLC-UV GC-MS GC-MS HPLC-UV->GC-MS NMR Spectroscopy NMR Spectroscopy GC-MS->NMR Spectroscopy LC-MS/MS LC-MS/MS NMR Spectroscopy->LC-MS/MS Elemental Analysis Elemental Analysis LC-MS/MS->Elemental Analysis qNMR qNMR Elemental Analysis->qNMR Final Purity Assessment Final Purity Assessment qNMR->Final Purity Assessment Sample Acquisition Sample Acquisition Sample Acquisition->Visual Inspection

Caption: A comprehensive analytical workflow for the purity assessment of this compound.

Part 1: Foundational Analysis

Visual Inspection and Physical Properties

Before embarking on sophisticated analytical techniques, a simple visual inspection can be revealing.

  • Appearance: The compound should be a white to off-white solid. Note any discoloration, clumping, or presence of foreign particles.

  • Solubility: As a dihydrochloride salt, the compound is expected to be soluble in water.[1] A simple solubility test in a known volume of water can provide initial insights. Compare the solubility of samples from different vendors.

Part 2: Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, allowing for the separation and quantification of the main component from its impurities.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a powerful tool for assessing the purity of non-volatile organic compounds. For aminoketones like our target compound, a reverse-phase method is generally suitable.[2][3][4][5][6]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (based on the pyridine chromophore).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Interpretation:

The resulting chromatogram should ideally show a single major peak corresponding to 4-Amino-1-pyridin-3-yl-butan-1-one. Any additional peaks represent impurities. The percentage purity can be calculated based on the area of the main peak relative to the total area of all peaks.

Table 1: Illustrative HPLC-UV Purity Comparison

SupplierLot NumberPurity by Area %Number of Impurities Detected
AA12399.5%2
BB45698.2%4
CC78999.8%1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities. For polar compounds like aminoketones, derivatization may be necessary to improve volatility and chromatographic performance.[7]

Experimental Protocol:

  • Derivatization: Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach for amines and ketones.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to elute a wide range of compounds.

  • Ionization Mode: Electron Ionization (EI).

Data Interpretation:

The total ion chromatogram (TIC) will show separated peaks. The mass spectrum of each peak can be compared to a library (e.g., NIST) to tentatively identify impurities. Alpha cleavage is a common fragmentation pattern for ketones in mass spectrometry, which can aid in structural elucidation.[8][9]

Part 3: Structural Confirmation and Impurity Profiling

Beyond chromatographic purity, it is essential to confirm the chemical structure of the main component and identify any significant impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice for hydrochloride salts as it can help in observing exchangeable protons.[10]

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in the deuterated solvent.

Data Interpretation:

  • ¹H NMR: The spectrum should be consistent with the structure of 4-Amino-1-pyridin-3-yl-butan-1-one. Key signals to look for include the aromatic protons of the pyridine ring, the methylene protons of the butane chain, and the amine protons. The chemical shifts of protons adjacent to the protonated pyridine nitrogen are expected to be downfield.[1][11][12]

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The carbonyl carbon should appear significantly downfield.[13][14]

  • Impurity Analysis: The presence of unexpected signals can indicate impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of their levels.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it ideal for detecting and identifying impurities at trace levels.

Experimental Protocol:

The same HPLC method as described in section 2.1 can be coupled to a mass spectrometer.

Data Interpretation:

By analyzing the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, the molecular weight and structural fragments of impurities can be determined. This is particularly useful for identifying impurities that are structurally related to the main compound, such as precursors or by-products from the synthesis. Potential impurities could arise from the synthesis of the 4-aminopyridine precursor.[15][16][17][18][19]

Part 4: Definitive Quantification

While chromatographic purity by area percentage is a good indicator, it is not a direct measure of the absolute purity. For this, quantitative techniques are required.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine.

Experimental Protocol:

This analysis is typically performed by a specialized analytical service.

Data Interpretation:

The experimentally determined percentages should be compared to the theoretical values for C₉H₁₄Cl₂N₂O. A significant deviation can indicate the presence of residual solvents, inorganic salts, or other impurities. This technique is particularly useful for confirming the dihydrochloride salt form.[20]

Table 2: Illustrative Elemental Analysis Comparison

ElementTheoretical %Supplier A (Lot A123)Supplier B (Lot B456)
C45.9845.8545.50
H6.006.056.15
N11.9111.8511.70
Cl30.1530.0529.80
Quantitative NMR (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.

Experimental Protocol:

  • Internal Standard: A certified internal standard with a known purity and concentration (e.g., maleic acid) is added to a precisely weighed amount of the sample.

  • NMR Acquisition: A ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay).

Data Interpretation:

By comparing the integral of a known proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the this compound can be calculated.

Conclusion: Making an Informed Decision

The purity of this compound can vary between commercial suppliers. A comprehensive analytical approach, as outlined in this guide, is essential for making an informed decision. By systematically evaluating samples from different sources using a combination of chromatographic, spectroscopic, and quantitative techniques, researchers can ensure the quality and reliability of their starting materials, ultimately leading to more robust and reproducible scientific outcomes. When selecting a supplier, it is also advisable to request a Certificate of Analysis (CoA) and compare the provided data with your own analytical results.[7][21][22][23][24] The validation of the analytical procedures used should be performed in accordance with established guidelines such as those from the International Council for Harmonisation (ICH).[25][26][27][28][29]

References

A Senior Application Scientist's Guide to the Structural Validation of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

In the landscape of pharmaceutical research and development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds and critical intermediates like 4-Amino-1-pyridin-3-yl-butan-1-one dihydrochloride, a comprehensive structural validation is not merely a procedural step but a fundamental requirement for advancing research and ensuring the reliability of subsequent biological and chemical studies. This guide provides an in-depth, technically-grounded framework for the structural elucidation and purity assessment of this compound. We will delve into the core analytical techniques, explaining the "why" behind the "how," and compare its analytical profile to a closely related analogue, 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one dihydrochloride, to highlight key structural differentiators.

The subject of our investigation, 4-Amino-1-pyridin-3-yl-butan-1-one, is a molecule of interest due to its structural components: a pyridine ring, a common motif in biologically active compounds, and an aminoketone functional group, which offers a versatile point for further chemical modification.[1] Its role as a potential synthetic precursor for more complex molecules makes the validation of its structure paramount.[1]

The Validation Workflow: A Multi-faceted Approach

A robust structural validation relies on the convergence of data from multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they form a self-validating system. Our approach will be centered around three pillars of analytical chemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

G cluster_0 Structural Validation Workflow Start Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Start->NMR MS Mass Spectrometry (ESI-MS) Start->MS HPLC HPLC Analysis (Purity & Identity) Start->HPLC Data_Integration Data Integration & Structural Confirmation NMR->Data_Integration MS->Data_Integration HPLC->Data_Integration Final_Report Validated Structure & Purity Report Data_Integration->Final_Report

Caption: A generalized workflow for the structural validation of a synthesized chemical compound.

Part 1: Unraveling the Connectivity with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR experiments is essential.

¹H NMR: Mapping the Protons

The Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms due to protonation.

Expected ¹H NMR Spectral Data (Predicted): (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~9.1s1HH-2 (Pyridine)Adjacent to the protonated pyridine nitrogen and the carbonyl group.
~8.8d1HH-6 (Pyridine)Ortho to the protonated pyridine nitrogen.
~8.3d1HH-4 (Pyridine)Meta to the protonated pyridine nitrogen and ortho to the carbonyl group.
~7.6t1HH-5 (Pyridine)Meta to the protonated pyridine nitrogen and the carbonyl group.
~3.2t2H-CH₂-C=OAdjacent to the carbonyl group.
~2.9t2H-CH₂-NH₂Adjacent to the protonated primary amine.
~2.0p2H-CH₂-CH₂-CH₂-Methylene group between the other two methylene groups.
~8.1 (broad)s3H-NH₃⁺Protons of the ammonium group, often broad and may exchange with water.
¹³C NMR: The Carbon Skeleton

The Rationale: ¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Expected ¹³C NMR Spectral Data (Predicted): (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)AssignmentRationale
~198.0C=OCarbonyl carbon.
~152.0C-2 (Pyridine)Adjacent to the protonated pyridine nitrogen.
~148.0C-6 (Pyridine)Adjacent to the protonated pyridine nitrogen.
~140.0C-4 (Pyridine)
~135.0C-3 (Pyridine)Carbon attached to the butanone chain.
~124.0C-5 (Pyridine)
~38.0-CH₂-NH₂Carbon adjacent to the primary amine.
~35.0-CH₂-C=OCarbon adjacent to the carbonyl group.
~22.0-CH₂-CH₂-CH₂-Central methylene carbon.
2D NMR: Confirming the Connections
  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, confirming the connectivity of the butyl chain. For example, the protons of the -CH₂-C=O group will show a correlation to the adjacent methylene protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is an excellent way to definitively assign the carbon signals based on the more easily interpreted proton spectrum.

Part 2: Determining the Molecular Weight with Mass Spectrometry (MS)

The Rationale: Mass spectrometry provides the molecular weight of the compound, offering a fundamental check of its identity. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, charged molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.

  • Instrumentation: Infuse the sample into an ESI-mass spectrometer.

  • Analysis: Acquire the mass spectrum in positive ion mode.

Expected Results:

The primary species expected in the positive ion mode ESI-MS spectrum would be the protonated molecule [M+H]⁺, where M is the free base (4-Amino-1-pyridin-3-yl-butan-1-one).

  • Molecular Formula of Free Base: C₉H₁₂N₂O[2]

  • Molecular Weight of Free Base: 164.20 g/mol [2]

  • Expected [M+H]⁺: m/z = 165.1

The presence of a strong signal at m/z 165.1 would provide strong evidence for the correct molecular formula.

Part 3: Assessing Purity with High-Performance Liquid Chromatography (HPLC)

The Rationale: HPLC is the workhorse for determining the purity of a compound and can also serve as a method of identification by comparing the retention time to a known standard. For a polar compound like this compound, a reversed-phase HPLC method is a good starting point.

Experimental Protocol: Reversed-Phase HPLC

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape and ensure protonation of the amine.

  • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Analysis:

The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A high purity value (e.g., >98%) indicates a successful synthesis and purification.

Comparison with an Alternative: 4-(Methylamino)-1-pyridin-3-yl-butan-1-one dihydrochloride

To further solidify the structural assignment, it is instructive to compare the analytical data with that of a close structural analog. 4-(Methylamino)-1-pyridin-3-yl-butan-1-one dihydrochloride differs by the presence of a methyl group on the terminal amine.[3][4][5][6][7]

Key Analytical Differences:

TechniqueThis compound4-(Methylamino)-1-pyridin-3-yl-butan-1-one dihydrochlorideRationale for Difference
¹H NMR Singlet for -NH₃⁺ (~3H).Singlet for -CH₃ (~3H) and a broad signal for -NH₂⁺ (~2H).Presence of the N-methyl group.
¹³C NMR No signal for an N-methyl carbon.A signal for the N-methyl carbon (typically ~30-40 ppm).Presence of the N-methyl group.
Mass Spec [M+H]⁺ at m/z = 165.1.[M+H]⁺ at m/z = 179.1.The addition of a CH₂ group (14 Da).
HPLC A specific retention time.A slightly later retention time due to increased lipophilicity from the methyl group.Increased non-polar character.

This comparative analysis provides an additional layer of confidence in the structural assignment. Any deviation from the expected differences would warrant further investigation.

Conclusion

The structural validation of this compound is a critical step in its use for further research and development. A systematic approach employing NMR spectroscopy, mass spectrometry, and HPLC provides a comprehensive and self-validating dataset. By understanding the principles behind each technique and the expected outcomes, researchers can confidently confirm the structure and purity of this important chemical entity. The comparison with a closely related analog further strengthens the structural elucidation process. This rigorous analytical approach ensures the integrity of the data generated in subsequent studies, which is the bedrock of good science.

References

A Comparative Guide to In Vitro Assays for Characterizing 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in vitro assays to characterize the biological activity of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride. The content is structured to provide researchers, scientists, and drug development professionals with the necessary theoretical and practical knowledge to select and implement the most appropriate assays for their research goals.

Introduction to this compound

This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1][2] It is utilized as a precursor in the synthesis of compounds that may have therapeutic effects, particularly in the study of neurotransmitter receptors in the central nervous system.[1] Structurally similar compounds, such as 4-(Methylamino)-1-(3-pyridyl)-1-butanone dihydrochloride, are known metabolites of nicotine, suggesting potential interactions with biological amine pathways.[3][4] Given its structure, a primary hypothesis for its mechanism of action is the inhibition of enzymes involved in amine metabolism, such as diamine oxidase (DAO) and monoamine oxidase (MAO).

Diamine oxidase is the primary enzyme responsible for the breakdown of histamine and other biogenic amines in the intestine.[5][6] Reduced DAO activity can lead to an accumulation of histamine, causing symptoms of histamine intolerance.[5] Monoamine oxidases (MAO-A and MAO-B) are crucial for the oxidative deamination of monoamine neurotransmitters.[7][8] Inhibitors of MAO-A are used to treat depression, while MAO-B inhibitors are employed in the management of Parkinson's and Alzheimer's diseases.[7][9]

This guide will focus on a comparative analysis of in vitro assays to investigate the inhibitory potential of this compound against these key amine oxidases.

Comparative Analysis of Enzyme Inhibition Assays

The primary method to assess the inhibitory activity of a compound is to measure its effect on the catalytic activity of the target enzyme. For amine oxidases, this is typically achieved by monitoring the production of one of the reaction products: an aldehyde, ammonia, or hydrogen peroxide (H₂O₂).

dot

Amine Oxidase Reaction Substrate R-CH₂-NH₂ (Amine Substrate) Enzyme Amine Oxidase (DAO or MAO) Substrate->Enzyme Binds to Aldehyde R-CHO (Aldehyde) Enzyme->Aldehyde Produces Ammonia NH₃ Enzyme->Ammonia Produces H2O2 H₂O₂ (Hydrogen Peroxide) Enzyme->H2O2 Produces Oxygen O₂ + H₂O Oxygen->Enzyme Co-substrate

Caption: General reaction catalyzed by amine oxidases.

Spectrophotometric Assays

Spectrophotometric assays are widely used due to their simplicity and high-throughput adaptability. These assays measure the change in absorbance of a chromogenic substrate or product.

  • Horseradish Peroxidase (HRP)-Coupled Assays: This is a versatile and highly sensitive method that detects the H₂O₂ produced by the amine oxidase reaction.[10] In the presence of H₂O₂, HRP catalyzes the oxidation of a chromogenic substrate, leading to a colored product that can be quantified.[11][12]

    dot

    HRP-Coupled Assay AmineOxidase Amine Oxidase H2O2 H₂O₂ AmineOxidase->H2O2 Amine Amine Substrate Amine->AmineOxidase HRP HRP H2O2->HRP ColoredProduct Colored Product HRP->ColoredProduct Chromogen Chromogenic Substrate (e.g., o-dianisidine) Chromogen->HRP Spectrophotometer Measure Absorbance ColoredProduct->Spectrophotometer

    Caption: Workflow of a HRP-coupled spectrophotometric assay.

    Experimental Protocol: HRP-Coupled Assay for DAO Inhibition

    • Reagent Preparation:

      • DAO Enzyme Solution: Reconstitute purified human DAO in 0.1 M sodium phosphate buffer (pH 7.4).

      • Substrate Solution: Prepare a stock solution of putrescine dihydrochloride in water.

      • HRP Solution: Dissolve HRP in 0.1 M sodium phosphate buffer.

      • Chromogen Solution: Prepare a fresh solution of o-dianisidine in methanol.[11]

      • Test Compound: Dissolve this compound in water to create a stock solution and prepare serial dilutions.

    • Assay Procedure (96-well plate format):

      • Add 20 µL of different concentrations of the test compound or vehicle control to respective wells.

      • Add 20 µL of DAO enzyme solution to all wells and incubate for 15 minutes at 37°C.

      • Prepare a reaction mixture containing the substrate, HRP, and chromogen in phosphate buffer.

      • Initiate the reaction by adding 160 µL of the reaction mixture to each well.

      • Measure the absorbance at 460 nm every minute for 30 minutes using a microplate reader.[11]

    • Data Analysis:

      • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

      • Determine the percentage of inhibition relative to the vehicle control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

  • Direct Product Detection: For certain substrates, the aldehyde product can be directly measured spectrophotometrically. For example, when using kynuramine as a substrate for MAO-A, the formation of 4-hydroxyquinoline can be monitored at 316 nm.[7] Similarly, the oxidation of benzylamine by MAO-B produces benzaldehyde, which can be detected at 250 nm.[7]

Fluorometric Assays

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods, allowing for the use of lower enzyme and substrate concentrations.[13]

  • Amplex® Red Assay: This is a highly sensitive and widely used fluorometric method for detecting H₂O₂.[14][15][16] In the presence of HRP, the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.[17] Resorufin has excitation and emission maxima of approximately 571 nm and 585 nm, respectively.[17]

    dot

    Amplex Red Assay AmineOxidase Amine Oxidase H2O2 H₂O₂ AmineOxidase->H2O2 Amine Amine Substrate Amine->AmineOxidase HRP HRP H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin AmplexRed Amplex® Red (Non-fluorescent) AmplexRed->HRP Fluorometer Measure Fluorescence (Ex/Em ~571/585 nm) Resorufin->Fluorometer

    Caption: Principle of the Amplex® Red fluorometric assay.

    Experimental Protocol: Amplex® Red Assay for MAO-B Inhibition

    • Reagent Preparation:

      • MAO-B Enzyme Solution: Use recombinant human MAO-B.

      • Substrate Solution: Prepare a stock solution of benzylamine in water.

      • Amplex® Red/HRP Working Solution: Prepare a working solution containing Amplex® Red reagent and HRP in reaction buffer as per the manufacturer's instructions.[17]

      • Test Compound: Prepare serial dilutions of this compound.

      • Positive Control: Use a known MAO-B inhibitor like selegiline.[18]

    • Assay Procedure (96-well black plate format):

      • Add 20 µL of the test compound, positive control, or vehicle to the wells.

      • Add 20 µL of MAO-B enzyme solution and incubate for 15 minutes at 37°C.

      • Add 20 µL of the substrate solution.

      • Initiate the reaction by adding 140 µL of the Amplex® Red/HRP working solution.

      • Incubate the plate for 30 minutes at 37°C, protected from light.

      • Measure the fluorescence using a microplate reader with excitation at 530-560 nm and emission at ~590 nm.[17]

    • Data Analysis:

      • Subtract the background fluorescence from all readings.

      • Calculate the percentage of inhibition and determine the IC₅₀ value as described for the spectrophotometric assay.

High-Performance Liquid Chromatography (HPLC)-Based Assays

HPLC-based methods offer high specificity and can be used to directly measure the depletion of the substrate or the formation of the product.[19] These assays are particularly useful when the substrate or product does not have a distinct spectral signature or when there is a need to resolve multiple components in the reaction mixture.

Experimental Protocol: HPLC-Based Assay for DAO Activity

This method directly quantifies the degradation of histamine.[19][20]

  • Reaction Incubation:

    • Incubate DAO enzyme with histamine (substrate) in the presence and absence of this compound at 37°C.

  • Reaction Termination and Derivatization:

    • Stop the reaction by adding a strong acid.

    • Derivatize the remaining histamine with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection.

  • HPLC Analysis:

    • Separate the derivatized histamine from other reaction components using a reverse-phase HPLC column.

    • Quantify the amount of derivatized histamine using a fluorescence detector.

  • Data Analysis:

    • Calculate the amount of histamine degraded in the presence and absence of the inhibitor.

    • Determine the percentage of inhibition and the IC₅₀ value.

Comparison of Assay Performance

Assay Type Principle Pros Cons Typical Application
HRP-Coupled Spectrophotometric Indirectly measures H₂O₂ production via a colorimetric reaction.Simple, cost-effective, high-throughput.Prone to interference from colored compounds or compounds that interact with HRP.[10]Primary screening of large compound libraries.
Amplex® Red Fluorometric Indirectly measures H₂O₂ production via a fluorometric reaction.High sensitivity, low sample consumption.[13]Potential for interference from fluorescent compounds or compounds that generate reactive oxygen species.Secondary screening and potency determination.
Direct Product Spectrophotometric Directly measures the absorbance of the aldehyde product.Direct and continuous measurement.Limited to specific substrates that yield a chromophoric product; may have lower sensitivity.[7]Mechanistic studies and determination of kinetic parameters.
HPLC-Based Direct quantification of substrate depletion or product formation.High specificity and accuracy; can resolve multiple components.[19]Lower throughput, requires specialized equipment, more complex sample preparation.Confirmatory assays and detailed kinetic analysis.

Concluding Remarks

The selection of an appropriate in vitro assay for characterizing the activity of this compound depends on the specific research question and available resources. For initial high-throughput screening, HRP-coupled spectrophotometric assays are a practical choice. For more sensitive and quantitative analysis, the Amplex® Red fluorometric assay is recommended. HPLC-based methods, while less amenable to high-throughput screening, provide the highest level of specificity and are invaluable for confirmatory studies and detailed mechanistic investigations. A multi-assay approach is often the most robust strategy for comprehensively characterizing the inhibitory profile of a novel compound.

References

Navigating the Research Frontier: A Comparative Guide to In Vivo Studies of 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Foreword

The landscape of novel compound investigation is often characterized by navigating uncharted territory. This guide addresses a specific molecule of interest, 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride, for which public domain in vivo research is notably scarce. Rather than presenting a void, this document serves as a comparative and predictive guide. By examining its structurally related analogs, for which a wealth of data exists, we can infer potential biological activities, propose robust in vivo study designs, and highlight critical distinctions—particularly concerning safety—to guide future research.

Our objective is to provide a senior application scientist's perspective, blending established pharmacological principles with a forward-looking approach to empower researchers in their preliminary investigations of this compound. We will dissect the knowns to illuminate the potential of the unknown.

Structural and Pharmacological Context: A Tale of Two Amines

The primary molecule of interest is this compound. Its core structure, a pyridinyl butanone, is shared by several other compounds of significant biological interest. The key differentiator lies in the substitution on the 4-amino group.

Compound NameCAS NumberMolecular FormulaKey Structural Difference from Target Compound
4-Amino-1-pyridin-3-YL-butan-1-one (Target)71278-11-0C₉H₁₂N₂OPrimary amine (-NH₂)
4-(Methylamino)-1-(pyridin-3-yl)butan-1-one2055-23-4C₁₀H₁₄N₂OSecondary amine (-NHCH₃)
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)64091-91-4C₁₀H₁₃N₃O₂N-nitroso group (-N(CH₃)N=O)

This seemingly minor difference in methylation and nitrosation has profound implications for the compounds' biological activities, ranging from potential therapeutic effects to severe toxicity.

The Methylated Analog: 4-(Methylamino)-1-(pyridin-3-yl)butan-1-one

The N-methylated version is a known metabolite and impurity of nicotine. While not as extensively studied in vivo for therapeutic efficacy as its nitrosamine counterpart is for toxicity, its existence points towards a metabolic pathway from nicotine.

The Carcinogenic Analog: 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

NNK is a potent, tobacco-specific nitrosamine carcinogen.[1] Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to intermediates that alkylate DNA, leading to mutations and tumor initiation, particularly in the lungs.[1][2] In vivo studies in rodent models have extensively characterized its tumorigenic effects.[1] For instance, a single 10 µmol dose in A/J mice induces lung adenomas and adenocarcinomas.[1]

Crucial Safety Directive: The primary amine of our target compound, 4-Amino-1-pyridin-3-YL-butan-1-one, is structurally distinct from the N-nitroso group in NNK. However, any in vivo research must consider the potential for in vivo nitrosation, however unlikely for a primary amine under normal physiological conditions, and rigorous toxicological screening is paramount.

Hypothesized In Vivo Applications and Comparative Rationale

Given the absence of direct in vivo data, we can hypothesize potential applications for 4-Amino-1-pyridin-3-YL-butan-1-one by examining related structures. A structural isomer, 4-Amino-3-(pyridin-4-yl)butan-1-ol, has been suggested to have potential as a neuroprotective agent with possible antidepressant activities, potentially through modulation of neurotransmitter systems.[3] This suggests that the pyridinyl-butane scaffold may possess CNS activity.

Furthermore, the structural similarity to nicotine and its metabolites suggests a potential interaction with nicotinic acetylcholine receptors (nAChRs). NNK itself has been shown to induce experimental pancreatitis through α7 nAChR activation.[4] While this is a toxic effect of NNK, it demonstrates that this molecular scaffold can interact with nAChRs. The primary amine of our target compound would present a different binding profile, which could potentially lead to a modulatory rather than a toxic effect.

Proposed Research Areas:

  • Neuropharmacology: Investigation of potential anxiolytic, antidepressant, or cognitive-enhancing effects in rodent models.

  • Receptor Binding and Modulation: In vivo studies to determine effects on nAChR-mediated pathways, potentially as a modulator for neurological disorders.

  • Antimicrobial Activity: Based on the known antimicrobial properties of some pyridinium salts, in vivo models of bacterial or fungal infections could be explored.[5]

A Proposed Framework for a Preliminary In Vivo Study

For researchers considering an initial in vivo evaluation of this compound, a tiered and cautious approach is essential.

Workflow for Preliminary In Vivo Assessment

G cluster_0 Phase 1: Pre-Clinical Safety & PK cluster_1 Phase 2: Exploratory Efficacy cluster_2 Decision Point A Acute Toxicity Study (e.g., OECD 423) B Pharmacokinetic (PK) Profiling (IV & PO) A->B C Preliminary Genotoxicity Screen (e.g., in vivo Micronucleus Test) B->C D Behavioral Models (e.g., Elevated Plus Maze, Forced Swim Test) C->D If Safe Profile E Receptor Occupancy Study (if target is hypothesized) D->E F Target Tissue Distribution E->F G Go/No-Go for Further Development F->G

Caption: Proposed workflow for initial in vivo evaluation.

Experimental Protocol: Acute Oral Toxicity (OECD 423 Guideline Adaptation)

This protocol outlines a starting point for assessing the acute toxicity of this compound.

Objective: To determine the acute oral toxicity and estimate the LD50 of the test compound in a rodent model.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Female Sprague-Dawley rats (8-12 weeks old)

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Methodology:

  • Acclimatization: Acclimatize animals for at least 5 days prior to dosing.

  • Dose Preparation: Prepare a solution of the test compound in the chosen vehicle. The concentration should be calculated based on the starting dose level (e.g., 300 mg/kg).

  • Dosing:

    • Fast animals overnight (with access to water).

    • Administer a single oral dose of the compound to a group of 3 animals.

    • A control group should receive the vehicle alone.

  • Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

    • Record body weight changes.

  • Endpoint:

    • If no mortality is observed at the starting dose, proceed to a higher dose in a new group of animals.

    • If mortality occurs, lower the dose for the next group.

    • At the end of the 14-day observation period, euthanize surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze mortality data to estimate the LD50 and identify signs of toxicity.

Causality Behind Choices:

  • OECD 423: This guideline is chosen for its use of a minimal number of animals while still providing sufficient data for hazard classification.

  • Female Rats: This sex is often used as it is generally slightly more sensitive.

  • 14-Day Observation: This period is standard for detecting delayed toxic effects.

Signaling Pathway Considerations

Based on the activities of its analogs, two potential signaling pathways are of interest for future investigation.

Hypothesized Nicotinic Acetylcholine Receptor (nAChR) Modulation

nAChR_Pathway Compound 4-Amino-1-pyridin-3-YL- butan-1-one nAChR α7 nAChR Compound->nAChR Modulates? Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Downstream Downstream Signaling (e.g., PKC, MAPK) Ca_Influx->Downstream Response Neuronal Response (e.g., Neurotransmitter Release) Downstream->Response

Caption: Potential nAChR signaling modulation.

The structural similarity to nicotinic compounds suggests a possible interaction with nAChRs. Unlike the toxic activation by NNK, the primary amine may act as a partial agonist or antagonist, leading to a modulatory effect on downstream calcium signaling and neuronal activity.

Conclusion and Future Directions

While direct in vivo data for this compound is currently lacking, a comparative analysis of its structural analogs provides a rational basis for guiding future research. The key takeaways are:

  • Clear Distinction from NNK: It is imperative to differentiate this compound from its carcinogenic analog, NNK. Rigorous safety and toxicological evaluations must be the first step in any in vivo research program.

  • Potential for CNS Activity: The pyridinyl-butane scaffold, present in compounds with suggested neuroprotective and antidepressant properties, points towards the central nervous system as a promising area of investigation.

  • nAChR Modulation as a Working Hypothesis: The structural relationship to nicotinic ligands suggests that modulation of nicotinic acetylcholine receptors is a plausible mechanism of action to explore.

This guide provides a foundational framework for researchers to begin their exploration of this compound. By proceeding with a cautious, data-driven, and comparative approach, the scientific community can effectively and safely unlock the potential of this novel chemical entity.

References

Efficacy of 4-Amino-1-pyridin-3-YL-butan-1-one Derivatives as GABA Aminotransferase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quest for novel therapeutics targeting neurological disorders has led to a significant focus on the modulation of the γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system. An imbalance in GABAergic neurotransmission is implicated in the pathophysiology of epilepsy, anxiety disorders, and other neurological conditions. One promising strategy to enhance GABAergic tone is the inhibition of GABA aminotransferase (GABA-AT), the enzyme responsible for the degradation of GABA.[1] This guide provides a comparative analysis of the potential efficacy of derivatives of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride, a scaffold with structural similarities to known GABA analogues.

While direct comparative studies on a wide range of these specific derivatives are not extensively available in peer-reviewed literature, this guide will extrapolate from established structure-activity relationships (SAR) of other GABA-AT inhibitors to propose a framework for their evaluation. We will delve into the rationale behind the molecular design of potential derivatives, outline the critical experimental protocols for assessing their efficacy, and present hypothetical comparative data to guide future research in this area.

The Scientific Rationale: Targeting GABA Aminotransferase

GABA-AT is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the transamination of GABA to succinic semialdehyde, thereby reducing the synaptic concentration of this inhibitory neurotransmitter. By inhibiting GABA-AT, the concentration of GABA in the synaptic cleft is increased, leading to enhanced activation of postsynaptic GABA receptors (GABA-A and GABA-B). This, in turn, results in neuronal hyperpolarization and a reduction in neuronal excitability, which is the therapeutic basis for the treatment of seizures and other hyperexcitability-related disorders.

The core structure of 4-Amino-1-pyridin-3-YL-butan-1-one provides a promising starting point for the design of GABA-AT inhibitors. Its amino group can mimic the amino group of GABA, allowing it to interact with the active site of the enzyme. The pyridin-3-yl moiety and the butan-1-one backbone offer multiple sites for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Hypothetical Derivatives for Comparative Analysis

For the purpose of this guide, we will consider three hypothetical derivatives of the parent compound (P0) to illustrate the principles of SAR in the context of GABA-AT inhibition.

  • P0: 4-Amino-1-pyridin-3-YL-butan-1-one

  • D1: 4-Amino-2-fluoro-1-pyridin-3-YL-butan-1-one (Introduction of a fluorine atom at the α-position to the carbonyl group)

  • D2: 4-Amino-1-(6-methylpyridin-3-YL)-butan-1-one (Methyl substitution on the pyridine ring)

  • D3: 4-(Methylamino)-1-pyridin-3-YL-butan-1-one (N-methylation of the primary amine)

These modifications are chosen based on common strategies in medicinal chemistry to alter electronic properties, steric hindrance, and binding interactions of a lead compound.

Comparative Efficacy Assessment: Experimental Workflows

A comprehensive evaluation of the efficacy of these derivatives would necessitate a tiered approach, beginning with in vitro enzymatic assays and progressing to cell-based and in vivo models.

In Vitro GABA-AT Inhibition Assay

The primary assessment of efficacy involves determining the direct inhibitory activity of the compounds against purified GABA-AT.

Experimental Protocol:

  • Enzyme Source: Recombinant human GABA-AT is expressed and purified from E. coli.

  • Assay Principle: The activity of GABA-AT is measured spectrophotometrically by monitoring the production of NADH in a coupled enzymatic reaction. The conversion of GABA to succinic semialdehyde by GABA-AT is coupled to the reduction of NAD+ to NADH by succinic semialdehyde dehydrogenase.

  • Procedure:

    • A reaction mixture containing phosphate buffer, α-ketoglutarate, NAD+, and succinic semialdehyde dehydrogenase is prepared.

    • Varying concentrations of the test compounds (P0, D1, D2, D3) are pre-incubated with GABA-AT for a defined period.

    • The reaction is initiated by the addition of GABA.

    • The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm.

  • Data Analysis: The concentration of each compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curves.

Hypothetical Comparative Data:

CompoundModificationHypothetical IC50 (µM)Rationale for Predicted Activity
P0 Parent Compound50Baseline activity of the core scaffold.
D1 α-Fluoro substitution15The electron-withdrawing fluorine may stabilize the enzyme-inhibitor complex.
D2 Pyridine ring methylation75The methyl group might introduce steric hindrance, reducing binding affinity.
D3 N-methylation>100The primary amine is often crucial for mimicking GABA; methylation could abolish activity.

Experimental Workflow for GABA-AT Inhibition Assay

GABAT_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Recombinant Human GABA-AT Preincubation Pre-incubate GABA-AT with Test Compounds Enzyme->Preincubation Substrates GABA, α-Ketoglutarate, NAD+, SSADH Initiation Initiate Reaction with GABA Substrates->Initiation Compounds Test Compounds (P0, D1, D2, D3) Compounds->Preincubation Preincubation->Initiation Monitoring Monitor NADH Production (Absorbance at 340 nm) Initiation->Monitoring DoseResponse Generate Dose-Response Curves Monitoring->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50

Caption: Workflow for determining the in vitro inhibitory activity of compounds against GABA-AT.

Cell-Based Assay: GABA Uptake in Synaptosomes

To assess the effect of the compounds in a more physiologically relevant context, their ability to increase extracellular GABA levels can be measured using synaptosomes.

Experimental Protocol:

  • Synaptosome Preparation: Synaptosomes are isolated from rat brain tissue by differential centrifugation.

  • GABA Uptake Assay:

    • Synaptosomes are incubated with the test compounds.

    • Radiolabeled [3H]GABA is added to the synaptosome suspension.

    • The uptake of [3H]GABA is allowed to proceed for a short period.

    • The reaction is terminated by rapid filtration, and the radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The ability of the compounds to inhibit GABA uptake is quantified and compared.

In Vivo Efficacy: Animal Models of Epilepsy

The most promising derivatives from in vitro and cell-based assays should be evaluated in animal models of epilepsy to determine their anticonvulsant activity.

Experimental Protocol:

  • Animal Model: The pentylenetetrazol (PTZ)-induced seizure model in mice is a commonly used acute model.

  • Procedure:

    • Mice are pre-treated with the test compounds or vehicle at various doses via intraperitoneal injection.

    • After a specified time, a convulsive dose of PTZ is administered.

    • The animals are observed for the onset and severity of seizures (e.g., using the Racine scale).

  • Data Analysis: The ability of the compounds to delay the onset of seizures or reduce their severity is compared to the vehicle control. The effective dose 50 (ED50) can be calculated.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The hypothetical data presented suggests that modifications to the 4-Amino-1-pyridin-3-YL-butan-1-one scaffold can significantly impact its GABA-AT inhibitory activity.

Signaling Pathway of GABA-AT Inhibition

GABAT_Pathway GABA GABA GABAT GABA Aminotransferase (GABA-AT) GABA->GABAT Degradation SSA Succinic Semialdehyde GABAT->SSA SynapticCleft Increased Synaptic GABA Concentration GABAT->SynapticCleft leads to Inhibitor 4-Amino-1-pyridin-3-YL-butan-1-one Derivative Inhibitor->GABAT Inhibition GABAReceptor GABA Receptors (GABA-A, GABA-B) SynapticCleft->GABAReceptor Activation NeuronalInhibition Enhanced Neuronal Inhibition GABAReceptor->NeuronalInhibition TherapeuticEffect Anticonvulsant Effect NeuronalInhibition->TherapeuticEffect

Caption: Proposed mechanism of action for 4-Amino-1-pyridin-3-YL-butan-1-one derivatives.

Conclusion and Future Directions

This guide provides a framework for the comparative efficacy evaluation of novel this compound derivatives as potential GABA-AT inhibitors. Although direct comparative experimental data is currently limited, the outlined methodologies and SAR considerations offer a rational approach for identifying and optimizing lead candidates. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic evaluation using the described in vitro and in vivo assays. Such studies will be crucial in validating the therapeutic potential of this chemical scaffold for the treatment of epilepsy and other neurological disorders characterized by GABAergic dysfunction.

References

Safety Operating Guide

Operational Guide for the Safe Disposal of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of the research chemical 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride. Given that specific environmental fate and toxicology data for this exact compound are not extensively published, this protocol is grounded in the principles of chemical safety, regulatory compliance, and the known hazards of its constituent chemical classes: aminopyridines and hydrochloride salts. The procedures outlined here are designed to be a self-validating system, ensuring that every step mitigates risk and adheres to the highest standards of laboratory practice.

Part 1: Core Hazard Assessment and Waste Identification

The fundamental principle of laboratory safety dictates that any research chemical with an incomplete hazard profile must be treated as hazardous. The structure of this compound informs our cautious approach.

  • Aminopyridine Core: The aminopyridine moiety is the primary driver of toxicological concern. Compounds in this class, such as 4-Aminopyridine, are known potent central nervous system stimulants that act as potassium channel blockers.[1] They are acutely toxic if ingested, inhaled, or absorbed through the skin.[1][2] Therefore, all waste streams containing this compound must be considered toxic.

  • Dihydrochloride Salt: The dihydrochloride form indicates that this compound is a salt, likely a water-soluble crystalline solid. This high water solubility increases its potential for environmental dispersion if not handled correctly, making disposal to the sanitary sewer system strictly prohibited.[3]

Any material that has come into contact with this compound—including the pure compound, solutions, contaminated personal protective equipment (PPE), and labware—must be classified and managed as hazardous chemical waste.[4]

Data Summary: Hazard Profile
PropertyAssessmentRationale & Citation
Physical State Solid, Crystalline PowderTypical for hydrochloride salts of small organic molecules.
Solubility Assumed High in WaterDihydrochloride salt form enhances aqueous solubility.[3]
Primary Hazard Acute Toxicity (Oral, Dermal, Inhalation)Based on the known toxicology of the aminopyridine chemical class.[1][2]
Secondary Hazards Skin and Eye IrritationA Safety Data Sheet for the related compound 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride lists it as a skin and eye irritant.[5]
EPA Waste Code Not explicitly listed; manage as toxic waste.In the absence of a specific listing, waste is classified by its characteristics (Toxicity).[6] Final classification should be done with a licensed waste broker.[7]

Part 2: Standard Operating Protocol for Disposal

This protocol ensures that all waste is handled, segregated, stored, and disposed of in a manner that is compliant with major regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Step 1: Personal Protective Equipment (PPE) Mandate

Before handling the chemical for any purpose, including disposal, the following PPE is mandatory:

  • Eye Protection: ANSI Z87.1 compliant safety glasses or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile), with no visible signs of degradation.

  • Body Protection: A buttoned lab coat.

Step 2: Waste Segregation and Collection

Proper segregation at the point of generation is critical to prevent dangerous chemical reactions.[6]

  • Solid Waste:

    • Collect unadulterated solid this compound, along with any contaminated weigh boats or spatulas, directly into a dedicated hazardous waste container.

    • This container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and feature a secure, vapor-tight lid.[8]

  • Liquid Waste (Aqueous or Organic Solutions):

    • Collect all solutions containing the compound in a dedicated, leak-proof liquid hazardous waste container.[8]

    • Crucially, do not mix this waste stream with other incompatible wastes. Specifically, keep it separate from strong bases (which could neutralize the hydrochloride and liberate the free amine) and strong oxidizing agents.[1]

  • Contaminated Lab Materials:

    • All disposable items, such as gloves, bench paper, and wipes used during handling or spill cleanup, must be collected in a separate, clearly marked hazardous waste bag or container.[9]

Step 3: Rigorous Container Labeling

All waste containers must be labeled immediately upon the first addition of waste. The label must be fully completed and legible, containing the following information:

  • The words "Hazardous Waste".[8]

  • The full, unabbreviated chemical name: "this compound".

  • An accurate list of all constituents by percentage, including solvents.[6]

  • The date of initial waste accumulation.

  • The specific hazard characteristics (e.g., "Toxic").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated SAA that is:

  • At or near the point of waste generation.[6]

  • Under the direct control of laboratory personnel.[8]

  • In a secondary containment bin to mitigate spills.

  • Segregated from incompatible materials.[6]

Step 5: Final Disposal via Authorized Personnel

Under no circumstances should laboratory personnel attempt to transport or dispose of hazardous waste themselves.[3]

  • Once a waste container is full or is no longer being used, schedule a pickup through your institution's Environmental Health and Safety (EHS) department.

  • EHS will coordinate with a licensed hazardous waste disposal contractor for proper transportation and final disposal, which will likely involve high-temperature incineration.[10]

Part 3: Emergency Spill Management

Accidents require a prepared, immediate response to minimize exposure and environmental contamination.

  • For Small Spills (<1 g or <100 mL of dilute solution):

    • Alert others in the immediate area.

    • Don appropriate PPE as listed in Part 2, Step 1.

    • Contain the spill by covering it with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[1]

    • Report the incident to your laboratory supervisor and EHS office.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's EHS emergency line or public emergency services (911) immediately.[1]

    • Prevent entry into the contaminated area.

Part 4: Visualized Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Labeling & Storage cluster_2 Final Disposition A Identify Waste (Solid, Liquid, Contaminated PPE) C Don Mandatory PPE (Gloves, Goggles, Lab Coat) A->C Safety First B Select Compatible Hazardous Waste Container D Collect Waste in Segregated Containers B->D C->B E Apply Completed Hazardous Waste Label D->E Immediately After First Addition F Seal Container Securely E->F G Store in Designated SAA (Secondary Containment) F->G H Container is Full or Waste Stream is Complete G->H I Contact Institutional EHS for Waste Pickup H->I J Licensed Contractor Transports for Disposal (e.g., Incineration) I->J

Caption: Decision workflow for compliant chemical waste disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Amino-1-pyridin-3-YL-butan-1-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and procedural guidance for the safe handling of 4-Amino-1-pyridin-3-YL-butan-1-one dihydrochloride in a laboratory setting. As a research chemical, understanding its hazard profile is paramount to ensuring personnel safety and experimental integrity. This document is structured to provide not just a list of required equipment, but the scientific rationale behind each recommendation, empowering researchers to build a robust culture of safety.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of any laboratory safety protocol. While specific data for this compound is limited, a comprehensive safety profile can be constructed by analyzing data from the closely related and well-documented compound, 4-(Methylamino)-1-(3-pyridyl)-1-butanone Dihydrochloride (CAS 66093-90-1). The structural similarity suggests a comparable hazard profile.

The primary hazards, based on aggregated GHS information from multiple suppliers and databases, are summarized below.[1][2]

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3 / 4H301/H302: Toxic or Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[1]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1]

Expert Interpretation: These classifications indicate that the compound poses a significant risk upon ingestion and can cause notable irritation to the skin, eyes, and respiratory system. The designation as a potential skin sensitizer is critical; this means that repeated exposure, even at low levels, could lead to an allergic reaction upon subsequent contact. Therefore, the core safety objective is to prevent all direct contact and inhalation.

The Hierarchy of Controls: A Foundational Safety Principle

Before specifying PPE, it is crucial to recognize that PPE is the last line of defense. A comprehensive safety strategy always prioritizes controls that eliminate or reduce the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE caption Fig 1. Hierarchy of Safety Controls.

Fig 1. Hierarchy of Safety Controls.

For handling this compound, this translates to:

  • Engineering Controls: Always handle this solid compound within a certified chemical fume hood to contain any dust or aerosols.

  • Administrative Controls: Ensure all personnel are trained on the specific hazards and handling procedures for this chemical. Restrict access to authorized users and clearly label storage areas.

Core Personal Protective Equipment (PPE) Protocol

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of residual exposure.

Eye and Face Protection
  • Requirement: ANSI Z87.1-compliant chemical splash goggles are required at all times.[3]

  • Rationale: The compound is a known serious eye irritant.[1][2] Standard safety glasses with side shields do not provide an adequate seal around the eyes to protect from fine powders or accidental splashes.

  • Augmented Protection: A full-face shield should be worn over splash goggles when there is a risk of a significant splash or energetic reaction, such as during reaction quenching or large-scale dissolution.[3][4]

Skin and Body Protection
  • Requirement: A flame-resistant (e.g., Nomex) or 100% cotton laboratory coat, fully buttoned, is mandatory.[3] Full-length pants and closed-toe, closed-heel shoes must be worn to cover all exposed skin on the lower body.[3]

  • Rationale: This prevents accidental contact of the chemical with the skin, which can cause irritation or sensitization.[1] Polyester and other synthetic fabrics are not recommended as they can melt and fuse to the skin in the event of a fire.

Hand Protection
  • Requirement: Disposable nitrile gloves are the minimum requirement for handling this compound.[3]

  • Rationale: Nitrile provides good protection against a broad range of chemicals for short-term use.[3] Given the risk of skin irritation and sensitization, gloves are non-negotiable.

  • Procedural Imperative: Gloves must be inspected for tears or defects before each use. After handling the compound, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of used gloves in the designated hazardous waste stream immediately. Never wear gloves outside of the laboratory area.

Respiratory Protection
  • Requirement: Typically not required when handling small quantities within a certified chemical fume hood.

  • Rationale: The fume hood serves as the primary engineering control to prevent inhalation of the irritant dust.[5]

  • Situational Requirement: If procedures have a high potential to generate dust or aerosols (e.g., sonication, large-scale weighing outside of a containment hood) and engineering controls are insufficient, a NIOSH-approved air-purifying respirator with P100 (particulate) cartridges is required.[6] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit-testing and medical clearance.[3]

Operational Workflow for Safe Handling and Disposal

The following step-by-step process integrates the use of PPE into the entire handling lifecycle of the compound, from preparation to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handle Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal A Verify Fume Hood Function B Locate Emergency Equipment (Shower/Eyewash) C Don PPE (Coat, Goggles, Gloves) D Weigh Compound C->D E Perform Experiment D->E F Close Primary Container E->F G Decontaminate Surfaces & Equipment F->G H Segregate Hazardous Waste G->H I Doff PPE (Gloves, Goggles, Coat) H->I J Wash Hands Thoroughly I->J caption Fig 2. Step-by-step workflow for handling the compound.

Fig 2. Step-by-step workflow for handling the compound.

Step-by-Step Protocol:

  • Preparation:

    • Verify that the chemical fume hood is operational (check airflow monitor).

    • Confirm the location and accessibility of the safety shower and eyewash station.[4]

    • Don your lab coat, followed by chemical splash goggles. Don nitrile gloves as the final step before handling any chemicals.

  • Handling (Inside Fume Hood):

    • Perform all manipulations, including weighing and transferring the solid compound, deep within the fume hood to ensure containment.

    • Use a spatula for transfers; avoid creating dust by pouring the powder.

    • Keep the primary container of the chemical sealed when not in immediate use.

  • Decontamination and Disposal:

    • After handling is complete, decontaminate any surfaces or equipment that may have come into contact with the chemical, using an appropriate solvent (e.g., 70% ethanol) and wiping material.

    • Dispose of all contaminated materials, including weigh boats, wipes, and used gloves, in a clearly labeled hazardous waste container according to your institution's guidelines.

  • Doffing PPE and Hygiene:

    • Remove PPE in the reverse order of donning, being careful to avoid self-contamination. First, remove gloves. Then, remove your lab coat and goggles.

    • Immediately wash your hands thoroughly with soap and water after removing all PPE.[4]

Emergency Procedures

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous PPE and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific work.

References

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